Magnoflorine iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195420 | |
| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-43-4 | |
| Record name | Magnoflorine, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNOFLORINE IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources and Isolation of Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the quaternary aporphine (B1220529) alkaloid, magnoflorine (B1675912), and detailed methodologies for its isolation and purification. As magnoflorine is the naturally occurring compound, this guide focuses on its extraction from botanical sources. The iodide salt, a common form for handling and experimentation, is typically prepared post-purification.
Natural Sources of Magnoflorine
Magnoflorine is widely distributed throughout the plant kingdom, predominantly in the roots, rhizomes, tubers, and bark.[1] It is synthesized by plants from several families, including Ranunculaceae, Menispermaceae, Magnoliaceae, Papaveraceae, and Berberidaceae.[1][2][3][4] A summary of notable plant sources is provided in the table below.
Table 1: Natural Plant Sources of Magnoflorine
| Family | Genus | Species | Plant Part(s) | Reference(s) |
| Berberidaceae | Berberis | Berberis vulgaris | Root, Stem | [5][6] |
| Berberis cretica | Root | [7] | ||
| Berberis siberica | Herb | [7] | ||
| Berberis chitria | Not Specified | [5] | ||
| Menispermaceae | Tinospora | Tinospora cordifolia | Stem, Root | [8][9][10] |
| Tinospora crispa | Not Specified | [11] | ||
| Sinomenium | Sinomenium acutum | Not Specified | [12] | |
| Ranunculaceae | Coptis | Coptis chinensis | Rhizome | [9][13][14] |
| Magnoliaceae | Magnolia | Magnolia officinalis | Bark | [15] |
| Papaveraceae | Argemone | Argemone mexicana | Not Specified | [7] |
| Rhamnaceae | Ziziphus | Ziziphus spinosa | Semen (Seed) | [16] |
Isolation and Purification of Magnoflorine
The isolation of magnoflorine from plant matrices typically involves extraction with a polar solvent followed by various chromatographic techniques to purify the target alkaloid. As a quaternary ammonium (B1175870) ion, magnoflorine exhibits good solubility in water and polar organic solvents.
A common initial step is the extraction of the dried and powdered plant material with an acidic aqueous solution or an alcohol, such as methanol (B129727) or ethanol (B145695). For instance, the dried powder of Tinospora cordifolia stems can be extracted with 80% methanol in water.[17] Another method involves decocting the pulverized raw material in acid water.
Various forms of chromatography are employed for the purification of magnoflorine, including High-Speed Counter-Current Chromatography (HSCCC), Centrifugal Partition Chromatography (CPC), and traditional column chromatography.
Table 2: Summary of Magnoflorine Isolation Protocols and Yields
| Plant Source | Extraction Method | Purification Technique | Key Parameters | Yield/Purity | Reference(s) |
| Ziziphi Spinosae Semen | Not specified crude extract | High-Speed Counter-Current Chromatography (HSCCC) | Solvent System: n-butanol-ethyl acetate-water (2:3:5, v/v) | 75 mg from 0.5 g crude extract; Purity: 95.7% | [16] |
| Berberis vulgaris (Root and Stem) | Methanolic extraction | Centrifugal Partition Chromatography (CPC) | Biphasic Solvent System: hexane, butanol, ethanol, and water (3:12:4:16 v/v/v/v); Ascending mode; Flow rate: 8 mL/min; Rotation speed: 1600 rpm | High-purity magnoflorine obtained | [5][6] |
| Tinospora cordifolia (Stem) | 80% Methanol in water | Column Chromatography over Silica Gel | Gradient elution with n-hexane and CHCl3 | Not specified | [17] |
| Tinospora cordifolia (Stem) | Ethanolic extraction (Soxhlet) | Not specified | Extraction with 300 ml ethanol for 50 g of powder | 7% yield from crude extract | [10] |
| Coptis chinensis | Deep Eutectic Solvent (DES) extraction | High-Performance Liquid Chromatography (HPLC) for analysis | DES: Choline chloride and urea (B33335) (1:2 molar ratio), 50% aqueous solution; Ultrasonic-assisted extraction at 60°C for 15 min | High extraction efficiency | [13] |
| Sinomenium acutum | Not specified | Centrifugal Partition Chromatography (CPC) | Solvent System: n-butanol–acetonitrile–water (v/v/v, containing 0.1 or 0.5% triethylamine) | Not specified | [12] |
This protocol is adapted from a study on the optimization of magnoflorine and berberine (B55584) recovery from Berberis vulgaris.[5][6]
-
Extraction:
-
Prepare a methanolic extract of the dried and powdered root or stem of Berberis vulgaris.
-
-
CPC System Preparation:
-
Prepare a biphasic solvent system composed of hexane, butanol, ethanol, and water in a volume ratio of 3:12:4:16.
-
Thoroughly mix the solvents and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
-
Chromatographic Separation:
-
Fill the CPC column with the stationary phase (upper phase).
-
Set the apparatus to the ascending mode.
-
Inject the dissolved methanolic extract into the column.
-
Pump the mobile phase (lower phase) through the column at a flow rate of 8 mL/min.
-
Set the rotational speed of the centrifuge to 1600 rpm.
-
Collect fractions of the eluent and monitor for the presence of magnoflorine using a suitable analytical technique (e.g., HPLC-DAD).
-
-
Post-Purification:
-
Combine the fractions containing high-purity magnoflorine.
-
Evaporate the solvent under reduced pressure to obtain the purified magnoflorine.
-
While magnoflorine is the naturally isolated compound, magnoflorine iodide is a commonly used salt form for research.[18][19] The conversion of the isolated magnoflorine (a quaternary ammonium cation) to its iodide salt is a straightforward chemical process.
-
Salt Formation:
-
Dissolve the purified magnoflorine in a suitable solvent (e.g., methanol).
-
Add a source of iodide ions, such as methyl iodide (CH₃I), to the solution.
-
The iodide anion will associate with the quaternary ammonium cation of magnoflorine, leading to the formation of this compound.
-
The product can then be precipitated, collected by filtration, and dried.
-
Signaling Pathways Modulated by Magnoflorine
Magnoflorine has been shown to modulate several key signaling pathways involved in inflammation and cell growth, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.
Caption: General workflow for the isolation of magnoflorine and preparation of this compound.
Magnoflorine has been demonstrated to suppress the NF-κB signaling pathway, which is crucial in inflammatory responses.[15][20][21][22][23] It can inhibit the phosphorylation of IκBα, preventing its degradation and thus sequestering the NF-κB (p65) dimer in the cytoplasm, which in turn downregulates the expression of pro-inflammatory genes.
Caption: Magnoflorine inhibits the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another inflammatory pathway that can be modulated by magnoflorine.[15][20][21][22][23][24] Studies have shown that magnoflorine can reduce the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[24]
Caption: Magnoflorine's inhibitory effect on the MAPK signaling pathway.
Magnoflorine has also been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.[1][25][26][27][28] By inhibiting this pathway, magnoflorine can induce apoptosis and autophagy in cancer cells.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by magnoflorine.
References
- 1. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. Ameliorative Effects of Tinospora Cordifolia Root Extract on Histopathological and Biochemical Changes Induced by Aflatoxin-B1 in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bharatved.com [bharatved.com]
- 18. (+)-Magnoflorine iodide | 4277-43-4 | FM63154 | Biosynth [biosynth.com]
- 19. This compound | 4277-43-4 | Benchchem [benchchem.com]
- 20. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 21. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]
- 22. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. mTOR pathway | Abcam [abcam.com]
- 27. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 28. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biosynthesis of Magnoflorine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the synthesis and biosynthesis of its iodide salt. While the biosynthetic pathway from L-tyrosine is well-elucidated, a complete de novo chemical synthesis of magnoflorine iodide has yet to be reported in the literature. This document outlines a plausible synthetic strategy based on established methodologies for related aporphine alkaloids. Furthermore, it details the key enzymatic steps and regulatory mechanisms involved in the natural production of magnoflorine in plants. Experimental protocols for the isolation and purification of magnoflorine from natural sources, along with methodologies for key biosynthetic enzyme assays, are provided. All quantitative data is summarized for comparative analysis, and key pathways are visualized through signaling diagrams.
Introduction
Magnoflorine is a naturally occurring quaternary ammonium (B1175870) alkaloid found in a variety of plant species, including those from the Magnoliaceae, Berberidaceae, and Menispermaceae families. Its structure is characterized by a tetracyclic aporphine core. The iodide salt of magnoflorine is often used in research due to its crystalline nature and stability. Understanding both the chemical synthesis and the natural biosynthetic routes of magnoflorine is crucial for its potential therapeutic development, enabling both the production of the compound and the bioengineering of its production in microbial systems.
Chemical Synthesis of this compound
As of the latest literature review, a total chemical synthesis specifically targeting this compound has not been published. However, based on the successful synthesis of other aporphine alkaloids, a plausible synthetic route can be proposed. The core of this strategy involves the construction of the tetrahydroisoquinoline skeleton, followed by intramolecular cyclization to form the aporphine core, and subsequent functional group modifications and quaternization.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of magnoflorine suggests a 1-benzyltetrahydroisoquinoline precursor, which can be formed through well-established reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.
Plausible Synthetic Pathway
A potential forward synthesis could commence from commercially available starting materials, proceeding through the following key steps:
-
Synthesis of the β-Arylethylamide Intermediate: This would involve the coupling of a substituted phenethylamine (B48288) with a substituted phenylacetic acid.
-
Cyclization to a Dihydroisoquinoline: The Bischler-Napieralski reaction, employing a dehydrating agent like phosphorus oxychloride (POCl₃), would facilitate the intramolecular cyclization of the β-arylethylamide.
-
Reduction to a Tetrahydroisoquinoline: The resulting dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
Intramolecular Oxidative Coupling to Form the Aporphine Core: This crucial step can be achieved through various methods reported for analogous compounds, such as photocatalytic oxidative phenol (B47542) coupling or transition-metal-catalyzed intramolecular arylation. This would lead to the formation of the corytuberine (B190840) core.
-
N-Methylation to Magnoflorine: The tertiary amine of the aporphine core would be quaternized using an alkylating agent like methyl iodide (CH₃I) to yield this compound.
Biosynthesis of Magnoflorine
The biosynthesis of magnoflorine in plants is a complex process that begins with the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions that construct the characteristic aporphine skeleton.
Overview of the Biosynthetic Pathway
The biosynthesis can be broadly divided into three main stages:
-
Formation of the Benzylisoquinoline Core: L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the precursor to all benzylisoquinoline alkaloids.
-
Functional Group Modifications: A series of O- and N-methylations and hydroxylations convert (S)-norcoclaurine to the key intermediate (S)-reticuline.
-
Formation of the Aporphine Core and Quaternization: (S)-reticuline undergoes intramolecular oxidative C-C phenol coupling, catalyzed by a cytochrome P450 enzyme, corytuberine synthase (CYP80G2), to form (S)-corytuberine. Finally, an N-methyltransferase (NMT) catalyzes the quaternization of the nitrogen atom to yield magnoflorine.
Quantitative Data
The following tables summarize the available quantitative data for the isolation of magnoflorine from natural sources. No yield data is available for the total chemical synthesis as it has not yet been reported.
| Plant Source | Extraction Method | Purification Method | Yield of Magnoflorine | Purity | Reference |
| Berberis cretica Roots | Methanol (B129727) Extraction | Counter-Current Partition Chromatography (CPC) | 18 mg from 300 mg of extract | 95.7% | [1] |
| Ziziphi Spinosae Semen | Crude Extract | High-Speed Counter-Current Chromatography | ~75 mg from 0.5 g of crude extract | 95.7% | [2] |
| Epimedium alpinum | Methanolic Extraction | HPLC | 9.2-11.8% in methanolic extracts of underground parts | N/A | [3][4] |
Experimental Protocols
Isolation and Purification of Magnoflorine from Berberis cretica Roots
This protocol is adapted from the work of Okon et al. (2020).[1]
5.1.1. Extraction
-
Air-dry and powder the roots of Berberis cretica.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure at 45°C to obtain the crude methanolic extract.
5.1.2. Counter-Current Partition Chromatography (CPC) Purification
-
Solvent System Preparation: Prepare a biphasic solvent system of ethyl acetate:butanol:water (0.6:1.5:3 v/v/v).
-
CPC Operation:
-
Fill the CPC column with the stationary phase (upper aqueous phase).
-
Dissolve the crude extract in a mixture of the upper and lower phases.
-
Inject the sample into the CPC system.
-
Elute with the mobile phase (lower organic phase) at a flow rate of 8 mL/min with a rotation speed of 1600 rpm.
-
Monitor the eluate with a UV detector at 280 nm.
-
Collect the fractions containing magnoflorine.
-
-
Final Purification:
-
Combine the magnoflorine-containing fractions and evaporate the solvent.
-
Further purify the residue by Sephadex LH-20 column chromatography using a methanol:water (30:70 v/v) mixture as the eluent to yield high-purity magnoflorine.
-
General Protocol for N-Methyltransferase (NMT) Activity Assay
This is a generalized protocol for determining the activity of N-methyltransferases involved in magnoflorine biosynthesis, such as the one that converts (S)-corytuberine to magnoflorine.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
1 mM (S)-corytuberine (substrate)
-
0.1 mM S-adenosyl-L-methionine (SAM) (methyl donor)
-
Recombinant NMT enzyme (5-10 µg)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Product Extraction: Extract the product (magnoflorine) by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Analysis: Analyze the organic phase by LC-MS to quantify the amount of magnoflorine produced. Compare with a standard curve of authentic magnoflorine.
Conclusion
This technical guide has provided a comprehensive overview of the current knowledge on the synthesis and biosynthesis of this compound. While the biosynthetic pathway is well-understood and provides a basis for metabolic engineering approaches, the total chemical synthesis of this complex alkaloid remains an open challenge for synthetic chemists. The proposed synthetic route, based on established methodologies for related compounds, offers a starting point for future research in this area. The detailed protocols for isolation and enzymatic assays provided herein serve as valuable resources for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of magnoflorine. Further research is warranted to develop an efficient and scalable total synthesis and to fully elucidate the regulatory networks governing its biosynthesis in plants.
References
chemical structure and properties of Magnoflorine iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine (B1675912) iodide is a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, including those from the Magnolia and Aristolochia species. It is the iodide salt of magnoflorine and is frequently utilized in research due to its stability and solubility characteristics. This compound has garnered significant scientific interest owing to its diverse pharmacological activities, including anti-inflammatory, antifungal, and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Magnoflorine iodide, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is a tetracyclic isoquinoline (B145761) alkaloid. The positive charge on the quaternary nitrogen atom is a key feature influencing its chemical and biological properties.
Chemical Structure:
-
IUPAC Name: (6aS)-1,11-Dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide[1]
-
Molecular Formula: C₂₀H₂₄INO₄[2]
-
Molecular Weight: 469.31 g/mol [2]
-
SMILES: C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-][2]
Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | 248-249 °C (decomposes) | [3] |
| Optical Rotation | [α]D¹⁵ +220.1° (c=0.1, methanol) | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. | [4] |
| Storage | Store at -20°C, protected from light. | [4] |
Pharmacological Properties and Quantitative Data
This compound exhibits a range of biological activities. The following tables summarize the available quantitative data on its pharmacological and toxicological properties.
Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| NCI-H1299 | Lung Cancer | 180 ± 11 | [5] |
| MDA-MB-468 | Breast Cancer | 190 ± 9 | [5] |
| T98G | Glioblastoma | 210 ± 13 | [5] |
| TE671 | Rhabdomyosarcoma | 230 ± 15 | [5] |
Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida strains | 50 | [1][2][3] |
| Trichophyton rubrum | 62.5 | [6] |
| Trichophyton mentagrophyte | 62.5 | [6] |
Pharmacokinetic Parameters (for Magnoflorine in Rats)
| Parameter | Route | Dose | Value | Reference |
| Cmax | Oral | 1 g/kg (in a complex preparation) | 38.16 ± 29.29 ng/mL | [7] |
| Tmax | Oral | 1 g/kg (in a complex preparation) | 0.54 ± 0.34 h | [7] |
| AUC₀-t | Oral | 1 g/kg (in a complex preparation) | 75.34 ± 42.68 ng·h/mL | [7] |
| AUC₀-∞ | Oral | 1 g/kg (in a complex preparation) | 85.74 ± 51.63 ng·h/mL | [7] |
| Bioavailability | Intravenous vs. Oral | - | 22.6% | [8][9] |
Toxicological Data
No specific LD₅₀ value for this compound has been reported in the reviewed literature. However, studies suggest that magnoflorine is non-toxic to most cells.[10]
Signaling Pathways
This compound exerts its pharmacological effects by modulating key signaling pathways, primarily the NF-κB and β2-adrenergic receptor pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Magnoflorine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][7][11][12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
β2-Adrenergic Receptor Agonism
Magnoflorine acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor. Activation of this receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is involved in various physiological responses, including smooth muscle relaxation.
References
- 1. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7-hydroxyaporphines as conformationally restricted ligands for beta-1 and beta-2 adrenergic receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. "Photo-Adrenalines": Photoswitchable β2 -Adrenergic Receptor Agonists as Molecular Probes for the Study of Spatiotemporal Adrenergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]
- 12. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Magnoflorine iodide mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Magnoflorine (B1675912) Iodide
Executive Summary
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae, Menispermaceae, and Berberidaceae families.[1][2] It is often studied and administered as magnoflorine iodide, a salt form where the biological activity is attributed to the magnoflorine cation.[3] Emerging research has highlighted its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][4][5] This document provides a comprehensive technical overview of the molecular mechanisms of action of magnoflorine, focusing on its modulation of key cellular signaling pathways. It includes quantitative data on its biological efficacy, detailed experimental protocols for its study, and visual diagrams of its core mechanisms to support further research and development.
Core Mechanisms of Action: Anti-Cancer Activity
Magnoflorine exhibits potent anti-cancer activity across various cancer cell types by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of several critical signaling pathways.[2][6]
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
A primary mechanism of magnoflorine's anti-tumor effect is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] By suppressing the phosphorylation and thus the activation of key proteins like Akt and mTOR, magnoflorine effectively halts signals that promote tumor growth.[7] This inhibition is a key factor in its ability to sensitize cancer cells to conventional chemotherapeutics like doxorubicin.[8]
Induction of Apoptosis and Autophagy
Magnoflorine is a potent inducer of programmed cell death. It triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing pro-apoptotic proteins like Bax.[9] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in cell death.[7]
Concurrently, magnoflorine induces autophagic cell death, a process of cellular self-digestion. This is evidenced by the increased expression of autophagy markers such as light chain 3 (LC3)-II and Beclin-1.[8][10] This dual induction of apoptosis and autophagy is often mediated by the activation of stress-related kinases like p38 MAPK and JNK, which can be triggered by an increase in reactive oxygen species (ROS).[10][11]
Cell Cycle Arrest
Magnoflorine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[2][6] This prevents cancer cells from replicating their DNA and dividing. The mechanism involves the downregulation of key cell cycle progression proteins, such as Cyclin A, Cyclin B1, and cyclin-dependent kinases (CDKs).[8]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of magnoflorine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |
| HEPG2 | Hepatocellular Carcinoma | 0.4 | [4] |
| U251 | Brain Tumor | 7 | [4][12] |
| ACC-201 | Gastric Adenocarcinoma | 15.75 | [13] |
| AGS | Gastric Adenocarcinoma | 17.19 | [13] |
| TE671 | Rhabdomyosarcoma | 22.83 | [1] |
| NCI-N87 | Gastric Adenocarcinoma | 33.31 | [13] |
| MKN-74 | Gastric Adenocarcinoma | 34.82 | [13] |
| MDA-MB-468 | Breast Cancer | 187.32 | [1][4] |
| NCI-H1299 | Lung Cancer | 189.65 | [1][4] |
| A549 | Lung Cancer | 296.7 | [1][4] |
| MCF7 | Breast Cancer | 1960.8 | [1] |
| Hela | Cervix Tumor | Inactive | [4] |
Core Mechanisms of Action: Anti-Inflammatory Activity
Magnoflorine exhibits significant, though context-dependent, anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.
Inhibition of TLR4-Mediated NF-κB and MAPK Pathways
In models of acute lung injury and arthritis, magnoflorine acts as a potent anti-inflammatory agent by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[13] Upon stimulation by lipopolysaccharide (LPS), TLR4 typically activates downstream cascades involving NF-κB and MAPKs (p38, ERK, JNK), leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14] Magnoflorine inhibits this entire process by reducing TLR4 expression and preventing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.[13][15]
Dual-Role in Macrophage Activation
Interestingly, the effect of magnoflorine on macrophages is context-dependent. While it can suppress inflammatory responses in certain disease models, in isolated macrophages stimulated with LPS, it can paradoxically enhance pro-inflammatory responses.[8] In this setting, magnoflorine augments the production of TNF-α and IL-1β by increasing the phosphorylation of NF-κB, MAPKs, and Akt through a MyD88-dependent pathway.[15][16] This suggests a potential immunomodulatory role rather than simple immunosuppression.
Regulation of PI3K/Akt and Keap1-Nrf2/HO-1 in Rheumatoid Arthritis
In models of rheumatoid arthritis (RA), magnoflorine demonstrates anti-arthritic effects by simultaneously inhibiting the pro-inflammatory PI3K/Akt/NF-κB pathway and activating the Keap1-Nrf2/HO-1 antioxidant pathway.[9] This dual action reduces the production of inflammatory cytokines and matrix metalloproteinases while bolstering cellular antioxidant defenses, thereby protecting against joint destruction.[9]
Core Mechanisms of Action: Neuroprotective Activity
Magnoflorine has been shown to cross the blood-brain barrier and exert protective effects in models of neurological disorders like ischemic stroke and Alzheimer's disease.[5]
Activation of the Sirt1/AMPK Pathway in Cerebral Ischemia
In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment significantly reduced cerebral infarct volume and improved neurological outcomes.[5][17] The mechanism is linked to the activation of the Sirt1/AMPK signaling pathway.[5] Activation of AMPK, a key cellular energy sensor, and Sirt1, a protein involved in cell survival and metabolism, helps protect neurons from ischemic damage.[5] This is also associated with a reduction in oxidative stress and a suppression of excessive autophagy that can be detrimental in the post-ischemic brain.[5]
| In Vivo MCAO Model (Rat) | MCAO Group (Control) | MCAO + Magnoflorine (10 mg/kg) | MCAO + Magnoflorine (20 mg/kg) | Citation(s) |
| Infarct Volume (%) | ~45% | Significantly Reduced | Significantly Reduced | [5][17] |
| Brain Water Content (%) | ~81% | Significantly Reduced | Significantly Reduced | [5][17] |
Note: The studies report statistically significant (P < 0.05) reductions compared to the MCAO control group but do not provide specific percentage point values for the treated groups.
Inhibition of JNK Signaling in Alzheimer's Disease
In cellular and animal models of Alzheimer's disease, magnoflorine has been shown to improve cognitive deficits and reduce pathology. A key mechanism identified is the significant inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. Chronic activation of JNK is linked to Aβ-induced neuronal apoptosis and ROS generation; by inhibiting JNK phosphorylation, magnoflorine protects neurons and reduces oxidative stress.
Detailed Experimental Protocols
The following protocols are standard methodologies used to evaluate the mechanism of action of magnoflorine.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a specified density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of magnoflorine (e.g., 0.1–2000 µg/mL) and a vehicle control for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
-
Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 450-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protein Expression and Phosphorylation (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with magnoflorine, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze individual cells for DNA content (cell cycle) or markers of apoptosis.
-
Cell Preparation: Treat cells with magnoflorine, then harvest both adherent and floating cells. Wash with cold PBS.
-
For Apoptosis (Annexin V/PI Staining):
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately on a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[6]
-
-
For Cell Cycle (PI Staining):
-
Fix cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Wash cells and treat with RNase A to remove RNA.
-
Stain cells with Propidium Iodide (PI), which binds stoichiometrically to DNA.
-
Analyze on a flow cytometer. The fluorescence intensity of PI corresponds to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[6]
-
Conclusion and Future Directions
Magnoflorine is a promising natural compound with a multifaceted mechanism of action that impacts key pathways in oncology, inflammation, and neurology. Its ability to inhibit pro-survival signaling (PI3K/Akt/mTOR), induce programmed cell death, and suppress inflammatory cascades (NF-κB/MAPK) provides a strong rationale for its therapeutic potential. The dual immunomodulatory role and the neuroprotective activation of AMPK/Sirt1 signaling further broaden its scope.
Future research should focus on optimizing drug delivery to enhance bioavailability, exploring combination therapies to leverage its chemosensitizing properties, and conducting further preclinical and clinical studies to validate its efficacy and safety in various disease models. The context-dependent effects, particularly in immune cells, warrant deeper investigation to fully harness its therapeutic potential.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing intraluminal monofilament model of ischemic stroke in middle-aged Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Magnoflorine Enhances LPS-Activated Pro-Inflammatory Responses via MyD88-Dependent Pathways in U937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Magnoflorine Iodide: A Comprehensive Technical Guide on its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. As a quaternary ammonium (B1175870) ion, magnoflorine is typically utilized in a salt form, with magnoflorine iodide being a common preparation for research and potential therapeutic applications. The pharmacological effects are primarily attributed to the magnoflorine cation. This technical guide provides an in-depth overview of the pharmacological effects of magnoflorine, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties. The document details the underlying mechanisms of action, summarizes quantitative data from preclinical studies, and outlines key experimental protocols.
Anti-Cancer Effects
Magnoflorine exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, and cell cycle arrest.
Quantitative Data: Anti-Cancer Activity of Magnoflorine
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| ACC-201 | Gastric Adenocarcinoma | MTT | 15.75 | 46.0 | [1] |
| AGS | Gastric Adenocarcinoma | MTT | 17.19 | 50.2 | [1] |
| MKN-74 | Gastric Adenocarcinoma | MTT | 34.82 | 101.7 | [1] |
| NCI-N87 | Gastric Adenocarcinoma | MTT | 33.31 | 97.3 | [1] |
| TE671 | Rhabdomyosarcoma | MTT | 22.83 | 66.7 | [2] |
| MDA-MB-468 | Breast Cancer | MTT | 187.32 | 547.1 | [2] |
| NCI-H1299 | Lung Cancer | MTT | 189.65 | 554.0 | [2] |
| A549 | Lung Cancer | MTT | 296.7 | 866.5 | [2] |
| MCF7 | Breast Cancer | MTT | 1960.8 | 5727.1 | [2] |
| U251 | Glioblastoma | Not Specified | 7 | 20.4 | [3] |
| HEPG2 | Hepatocellular Carcinoma | Not Specified | 0.4 | 1.2 | [3] |
Note: The molecular weight of Magnoflorine (cation) is 342.4 g/mol . Conversion to µM is based on this value.
Signaling Pathways in Anti-Cancer Activity
Magnoflorine's anti-cancer effects are mediated through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival. By blocking this pathway, magnoflorine suppresses cancer cell proliferation. Additionally, magnoflorine has been shown to activate JNK signaling pathways, which are associated with the induction of apoptosis and autophagy. In combination with chemotherapeutic agents like doxorubicin, magnoflorine can enhance their efficacy by promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of caspases.
Experimental Protocols: Anti-Cancer Assays
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Anti-Inflammatory Effects
Magnoflorine demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Signaling Pathways in Anti-Inflammatory Activity
Magnoflorine has been shown to suppress the activation of the NF-κB and MAPK signaling pathways. In models of acute lung injury, it inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved by preventing the phosphorylation of key proteins in these pathways, thereby blocking the downstream inflammatory cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Magnoflorine (B1675912) Iodide
Abstract
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae, Menispermaceae, and Ranunculaceae families.[1][2][3] Its iodide salt, magnoflorine iodide, is a form used in research settings. This compound has garnered significant attention for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and antifungal properties.[1][2][4] This technical guide provides a comprehensive review of the existing literature on magnoflorine, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in natural product research and drug development.
Pharmacological Activities
Magnoflorine exhibits a wide array of biological effects, making it a compound of significant therapeutic interest. Its activities are primarily attributed to the magnoflorine cation.
-
Anti-Cancer Activity: Magnoflorine has been shown to inhibit cell proliferation, migration, and induce apoptosis and autophagy in various cancer cell lines, including breast, gastric, liver, lung, and osteosarcoma cancers.[1][2][3][5][6] It often exerts its effects by modulating key signaling pathways involved in tumor growth and survival.[1][2][3]
-
Anti-Inflammatory Effects: The compound demonstrates potent anti-inflammatory properties. It can ameliorate lipopolysaccharide (LPS)-induced acute lung injury and shows anti-arthritic effects by suppressing the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways like NF-κB and MAPK.[7][8][9][10]
-
Cardiovascular Effects: Studies have indicated that magnoflorine may have protective effects on the cardiovascular system. It has been shown to attenuate angiotensin II-induced cardiac remodeling by promoting AMPK-regulated autophagy.[11] It can also cause a decrease in blood pressure, potentially through ganglionic blockade.[12]
-
Antifungal and Antibacterial Activity: Magnoflorine reduces the formation of C. albicans biofilm, demonstrating its potential as an antifungal agent.[13] It also possesses antibacterial properties.[2]
-
Neuropharmacological Effects: Research suggests magnoflorine can cross the blood-brain barrier and may have therapeutic potential for neurological disorders.[14][15] It has been shown to improve cognitive deficits in models of Alzheimer's disease by inhibiting the JNK signaling pathway.[16]
-
Anti-Diabetic and Antioxidant Properties: Magnoflorine is recognized for its anti-diabetic and antioxidant activities, which contribute to its overall therapeutic profile.[4][8][13]
Quantitative Data Presentation
The following tables summarize the quantitative data reported for magnoflorine in various experimental models.
Table 1: Anti-Cancer Activity of Magnoflorine
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Value | Reference |
|---|---|---|---|---|---|
| NCI-H1299 | Lung Cancer | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |
| MDA-MB-468 | Breast Cancer | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |
| T98G | Glioma | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |
| TE671 | Rhabdomyosarcoma | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |
| SGC-7901 | Gastric Cancer | MTT | IC50 | Approx. 15 µM (48h) | [6] |
| ACC-201 | Gastric Cancer | MTT | IC50 | Approx. 50 µg/mL (72h) | [6] |
| NCI-H1299 | Lung Cancer | Flow Cytometry | Apoptosis Induction | 5-10 mg/mL | [5] |
| T98G | Glioma | Flow Cytometry | Apoptosis Induction | 5-10 mg/mL |[5] |
Table 2: Pharmacokinetic and Bioavailability Data for Magnoflorine
| Species | Administration | Dose | Analyte Matrix | Measured Concentration | Reference |
|---|---|---|---|---|---|
| Mouse | Intraperitoneal | 10 mg/kg | Plasma | 0.0197 ± 0.0015 mg/0.1 mL | [17] |
| Mouse | Intraperitoneal | 20 mg/kg | Plasma | 0.0381 ± 0.0011 mg/0.1 mL | [17] |
| Mouse | Intraperitoneal | 10 mg/kg | Brain | 0.0033 ± 0.0002 mg/brain | [17] |
| Mouse | Intraperitoneal | 20 mg/kg | Brain | 0.0065 ± 0.0003 mg/brain | [17] |
| General | Oral | Not specified | Plasma | Low bioavailability, high absorption and elimination rates |[4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of magnoflorine.
Cell-Based Assays
Cell Viability (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of magnoflorine for a specified period (e.g., 48-96 hours).[18]
-
Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solvent such as DMSO.[18]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[18]
-
Cell Proliferation (BrdU Assay) This immunoassay measures DNA synthesis as a direct indicator of cell proliferation.
-
Protocol Outline:
-
Seed and treat cells with magnoflorine as described for the MTT assay.[18]
-
During the final hours of treatment (e.g., 2-24 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the culture medium.[18]
-
After incubation, fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric output using a microplate reader at 450 nm.[5]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Treat cells with magnoflorine for the desired time, then harvest them.
-
Wash the cells with cold PBS and resuspend them in a binding buffer.
-
Add Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells.
-
Add Propidium Iodide (PI), which enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.[18]
-
Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Protocol Outline:
-
Treat cells with magnoflorine, then harvest and fix them in ice-cold 80% ethanol (B145695) for at least 24 hours.[5]
-
Wash the fixed cells and treat them with RNase to eliminate RNA.[18]
-
Stain the cells with a PI solution, which binds stoichiometrically to DNA.[18]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[6][18]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification HPLC is used for the separation, identification, and quantification of magnoflorine.
-
Protocol Outline:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[19]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., 0.1% phosphoric acid) is employed.[19]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[19]
-
Detection: Magnoflorine is detected using a UV detector, with detection wavelengths set at 220 nm, 283 nm, or 320 nm.[19][20]
-
Quantification: The concentration is determined by comparing the peak area of magnoflorine in the sample to a standard curve generated with known concentrations. The detection limit can be as low as 1 µg/mL.[20]
-
Signaling Pathways and Visualization
Magnoflorine exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate these mechanisms.
Anti-Cancer Signaling Pathways
Magnoflorine's anti-cancer activity is linked to its ability to interfere with pathways that control cell survival, proliferation, and apoptosis.
Caption: Magnoflorine inhibits the PI3K/Akt/mTOR pathway and Bcl-2, promoting apoptosis.
In some cancers, magnoflorine induces cell cycle arrest and apoptosis through the activation of the JNK pathway, which is regulated by reactive oxygen species (ROS).[1][6]
Caption: Magnoflorine induces ROS, activating the JNK pathway to promote cell death.
Anti-Inflammatory Signaling Pathways
Magnoflorine's anti-inflammatory effects are mediated by its suppression of the NF-κB and MAPK signaling cascades.
Caption: Magnoflorine blocks NF-κB and MAPK pathways to reduce inflammation.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro anti-cancer effects of magnoflorine.
Caption: Workflow for in vitro evaluation of Magnoflorine's anti-cancer effects.
Conclusion
Magnoflorine, and by extension its iodide salt, is a promising natural alkaloid with a diverse and potent pharmacological profile. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR, NF-κB, and MAPK, underpins its significant anti-cancer and anti-inflammatory activities. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further investigation. While toxicity studies have suggested that magnoflorine is generally non-toxic, more comprehensive long-term studies are needed.[4] Future research should focus on elucidating its precise molecular targets, improving its oral bioavailability, and conducting further preclinical and clinical studies to validate its therapeutic potential for treating a range of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 3. researchgate.net [researchgate.net]
- 4. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel [mdpi.com]
- 7. Magnoflorine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnoflorine attenuates Ang II-induced cardiac remodeling via promoting AMPK-regulated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Magnoflorine: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid, has emerged as a compound of significant interest within the scientific community due to its wide distribution in the plant kingdom and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of magnoflorine. It further delves into the intricate signaling pathways modulated by this alkaloid, namely the NF-κB and PI3K/AKT/mTOR pathways, and presents detailed experimental protocols for its isolation, characterization, and the investigation of its biological effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Perspective
The journey of magnoflorine's discovery began in the mid-20th century, a period marked by significant advancements in the field of natural product chemistry. The name itself hints at its inaugural source, the genus Magnolia.
The First Isolation and Structural Elucidation:
The first definitive isolation and structural elucidation of magnoflorine was reported in 1954 by T. Nakano from the leaves of Magnolia grandiflora .[1] Nakano's work, published in the Pharmaceutical Bulletin, laid the foundation for all subsequent research on this alkaloid.[1] Initially, the compound was characterized and its aporphine alkaloid structure was proposed.[1]
Following its initial discovery, magnoflorine was subsequently isolated from a variety of other plant species, confirming its widespread occurrence. Notably, it was isolated from Cocculus trilobus in 1956 and Thalictrum thunbergii in 1958, where it was also referred to as "thalictrine".[2] The identity of thalictrine and magnoflorine was later confirmed to be the same compound.[2]
Chemical Identity:
Magnoflorine is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-4H-dibenzo[de,g]quinolinium.[2] It exists as a quaternary ammonium (B1175870) ion, which imparts good water solubility.[3] The most common form is the (+)-(S)-magnoflorine, also referred to as α-magnoflorine.[4]
Physicochemical and Spectroscopic Data
The structural characterization of magnoflorine has been accomplished through various spectroscopic and analytical techniques. The following tables summarize key quantitative data for magnoflorine.
Table 1: Physicochemical Properties of Magnoflorine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄NO₄⁺ | [5] |
| Molecular Weight | 342.41 g/mol | [5] |
| CAS Number | 2141-09-5 | [2] |
| Appearance | Needle-shaped crystalline powder | |
| Melting Point (Iodide salt) | 248-249 °C (decomposes) | [2] |
| Optical Rotation ([α]D¹⁵, Iodide salt) | +220.1° (c=0.5, Methanol) | [2] |
| UV λmax (Methanol) | 270 nm, 310 nm | [2] |
Table 2: Mass Spectrometry Data for Magnoflorine
| Ionization Mode | Precursor Ion [M]⁺ (m/z) | Major Fragment Ions (m/z) | Reference(s) |
| ESI-MS/MS (Positive) | 342.1705 | 327, 298, 283, 267, 252 | [6][7] |
Key Signaling Pathways Modulated by Magnoflorine
Magnoflorine exerts its diverse pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/AKT/mTOR pathways, which are central to inflammation and cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Magnoflorine has been shown to be a potent inhibitor of this pathway.
Caption: Magnoflorine inhibits the NF-κB signaling pathway.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Magnoflorine has been shown to modulate this pathway, contributing to its anti-cancer properties.
Caption: Magnoflorine modulates the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of magnoflorine, based on established and published protocols.
Isolation of Magnoflorine by Centrifugal Partition Chromatography (CPC)
This protocol is adapted from a method for isolating magnoflorine from Berberis vulgaris.[8][9]
4.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered root bark of Berberis vulgaris.
-
Extraction:
-
Macerate the powdered plant material with methanol (B129727) at room temperature for 48 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
4.1.2. Centrifugal Partition Chromatography (CPC) Protocol
-
CPC Instrument: A high-speed counter-current chromatography instrument.
-
Solvent System: A two-phase solvent system of n-butanol-ethyl acetate-water (2:3:5, v/v/v).[10]
-
Procedure:
-
Equilibrate the CPC column with the stationary phase (the upper phase of the solvent system).
-
Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).
-
Inject the sample into the CPC column.
-
Elute the column with the mobile phase at a constant flow rate (e.g., 2 mL/min).
-
Monitor the effluent using a UV detector at 280 nm and 345 nm.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing magnoflorine.
-
Pool the magnoflorine-rich fractions and evaporate the solvent to obtain purified magnoflorine.
-
Caption: Workflow for the isolation of magnoflorine using CPC.
Characterization of Magnoflorine
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm and 345 nm.
4.2.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Determine the exact mass of the molecular ion [M]⁺ and analyze the fragmentation pattern in MS/MS mode to confirm the structure.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC.
-
Solvent: Deuterated methanol (CD₃OD).
-
Analysis: The spectral data should be compared with published data for magnoflorine to confirm its identity.[11]
Investigation of NF-κB Pathway Inhibition
4.3.1. Cell Culture and Treatment
-
Cell Line: A suitable cell line that expresses the NF-κB pathway, such as RAW 264.7 macrophages.
-
Treatment:
-
Pre-treat the cells with various concentrations of magnoflorine for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a specific duration (e.g., 30 minutes).
-
4.3.2. Western Blot Analysis
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
Conclusion
The discovery of magnoflorine in the mid-20th century has paved the way for extensive research into its chemical and biological properties. As a widely distributed aporphine alkaloid, it represents a promising natural product with a diverse range of pharmacological activities. Its ability to modulate critical signaling pathways such as NF-κB and PI3K/AKT/mTOR underscores its potential for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a foundational resource for researchers, consolidating the historical context, key data, and detailed methodologies necessary to further explore the scientific and therapeutic potential of magnoflorine. The continued investigation into its mechanisms of action and the development of optimized isolation and analytical techniques will be crucial for translating the promise of this natural compound into clinical applications.
References
- 1. Studies on the alkaloids of magnoliaceous plants. XIV. Alkaloids of Magnolia grandiflora L. (3). Structure of magnoflorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine [drugfuture.com]
- 3. jpccr.eu [jpccr.eu]
- 4. mdpi.com [mdpi.com]
- 5. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Magnoflorine Iodide | C20H24NO4+ | CID 3999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aporphine Alkaloids: A Technical Guide for Researchers
Introduction: Aporphine (B1220529) alkaloids, a prominent class of isoquinoline (B145761) alkaloids, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities.[1] Found in numerous plant families, these tetracyclic compounds have demonstrated a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery and development.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of aporphine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.
Anticancer and Cytotoxic Activities
Aporphine alkaloids have emerged as a significant source of potential anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[2][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][8]
Quantitative Cytotoxicity Data
The cytotoxic potential of various aporphine alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these values against different cancer cell lines is presented below.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | Ovarian Cancer (CAOV-3) | 37.3 (24h) | [7] |
| Human Laryngocarcinoma (HEp-2) | 2.332 (24h) | [7] | |
| Lung Cancer (A-549) | 18.2 µg/mL | [7] | |
| Chronic Myeloid Leukemia (K-562) | 16.2 µg/mL | [7] | |
| Nuciferine (B1677029) | Oral Squamous Carcinoma | (Not specified) | [7] |
| Glaucine | Lung Cancer | (Not specified) | [7] |
| Isocorydine derivative (8-NICD) | Gastric Carcinoma | (Not specified) | [7] |
| Crebanine (B1669604) | Glioblastoma Multiforme | (Not specified) | [7] |
| Boldine | Bladder Cancer | (Not specified) | [7] |
| Kasumi (Leukemia) | 46 | [9] | |
| KG-1 (Leukemia) | 116 | [9] | |
| K-562 (Leukemia) | 145 | [9] | |
| Compound 2 (from Stephania dielsiana) | HepG2 (Liver Cancer) | 3.20 ± 0.18 | [8] |
| MCF7 (Breast Cancer) | 3.10 ± 0.06 | [8] | |
| OVCAR8 (Ovarian Cancer) | 3.40 ± 0.007 | [8] |
Mechanisms of Anticancer Activity
1.2.1. Induction of Apoptosis: A primary mechanism by which aporphine alkaloids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include the alteration of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[7][10]
1.2.2. Inhibition of DNA Topoisomerases: Certain aporphine alkaloids, such as dicentrine, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[11] This inhibition is thought to be mediated by DNA intercalation, where the alkaloid inserts itself into the DNA structure, preventing the enzyme from functioning correctly.[11]
1.2.3. Modulation of Signaling Pathways: Aporphine alkaloids can interfere with critical signaling pathways that regulate cancer cell proliferation and survival. The PI3K/Akt and MAPK signaling cascades are frequently implicated.[7] For instance, crebanine induces apoptosis in glioblastoma multiforme by inhibiting the PI3K/Akt pathway, while nuciferine suppresses the HER2-AKT/ERK1/2 signaling pathway in hepatocellular carcinoma.[7]
1.2.4. Overcoming Multidrug Resistance: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[5] Some aporphine alkaloids have demonstrated the potential to overcome MDR, making them valuable candidates for combination therapies.[5][10]
Experimental Protocols
1.3.1. MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15][16]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the aporphine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
1.3.2. DNA Topoisomerase I Inhibition Assay:
-
Principle: This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[17]
-
Protocol:
-
Prepare a reaction mixture containing topoisomerase I relaxation buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the aporphine alkaloid.
-
Add 1 unit of human DNA topoisomerase I to initiate the reaction.
-
Incubate the mixture at 37°C for 30 minutes.[17]
-
Terminate the reaction by adding a stop buffer containing SDS and EDTA.[17]
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Neuropharmacological Activities
Aporphine alkaloids exhibit significant activity within the central nervous system, primarily through their interaction with dopaminergic and cholinergic systems.
Dopaminergic Activity
Many aporphine alkaloids are known to interact with both D1 and D2 dopamine (B1211576) receptors, acting as either agonists or antagonists.[18] This activity is crucial for their potential application in neurological disorders such as Parkinson's disease.
| Alkaloid | Receptor | Activity | Ki (nM) | Reference |
| (R)-Apomorphine | D1 | Agonist | - | [18] |
| (S)-Bulbocapnine | D1 | Antagonist | - | [18] |
| (R)-11-hydroxyaporphine | D1 | Antagonist | - | [18] |
| (R)-10-bromo-11-hydroxyaporphine | D1 | Antagonist | - | [18] |
Acetylcholinesterase Inhibitory Activity
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several aporphine alkaloids have demonstrated potent AChE inhibitory activity.
| Alkaloid | AChE Inhibition (IC50) | Reference |
| Liriodenine | < 10 µM | [19] |
| Cassythicine | < 10 µM | [19] |
| Laurotetanine clorhydrate | Selective for AChE over BChE | [19] |
| Dehydrodicentrine | 2.98 µM | [20] |
| Epiganine B | 4.36 µM | [20] |
Experimental Protocols
2.3.1. Dopamine Receptor Binding Assay:
-
Principle: This assay measures the affinity of a compound for a specific dopamine receptor subtype by assessing its ability to displace a radiolabeled ligand.[21][22]
-
Protocol:
-
Prepare crude membrane fractions containing the dopamine receptor of interest from cell lines or tissue.[22]
-
In a 96-well plate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor), and competitive binding (radioligand, membranes, and varying concentrations of the aporphine alkaloid).[21]
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[22]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the aporphine alkaloid.
-
2.3.2. Acetylcholinesterase Inhibition Assay (Ellman's Method): [6][9][23][24][25]
-
Principle: This colorimetric assay measures AChE activity based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.[6]
-
Protocol:
-
In a 96-well plate, add phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB solution, and the AChE enzyme solution.[6]
-
Add the aporphine alkaloid solution at various concentrations (or solvent for control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes at 25°C).[6]
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).[6]
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value of the aporphine alkaloid.
-
Antimicrobial Activity
Aporphine alkaloids have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them potential leads for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Oliveridine | Yersinia enterocolitica | 25 µmol/L | [10] |
| Pachypodanthine | Yersinia enterocolitica | 100 µmol/L | [10] |
| Lysicamine | Bacillus subtilis | (Inhibition zone: 15.50 ± 0.57 mm) | [26] |
| Staphylococcus aureus | (Inhibition zone: 13.33 ± 0.57 mm) | [26] | |
| Staphylococcus epidermidis | (Inhibition zone: 12.00 ± 0.00 mm) | [26] |
Experimental Protocol
3.2.1. Broth Microdilution Method for MIC Determination: [4][19][27]
-
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid culture medium.
-
Protocol:
-
Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the alkaloid stock solution in a sterile culture broth.[4]
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism in broth without alkaloid) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the alkaloid that shows no visible growth of the microorganism.
-
Anti-inflammatory Activity
Several aporphine alkaloids possess anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of aporphine alkaloids are often linked to the inhibition of the NF-κB and MAPK signaling pathways. These pathways play a crucial role in the production of pro-inflammatory mediators such as cytokines and chemokines.
Experimental Protocol
4.2.1. Carrageenan-Induced Paw Edema in Rodents: [28][29][30][31][32]
-
Principle: This in vivo model is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) induced by the injection of carrageenan into the paw of a rodent.[28][31]
-
Protocol:
-
Administer the aporphine alkaloid to the animals at various doses (e.g., intraperitoneally or orally).
-
After a specific time, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.[28][29]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or caliper.[32]
-
Calculate the percentage of edema inhibition compared to the control group that received only carrageenan.
-
Signaling Pathway Visualizations
To illustrate the mechanisms of action of aporphine alkaloids, the following diagrams depict the NF-κB and MAPK signaling pathways, which are common targets of these compounds.
Caption: Aporphine alkaloids can inhibit the NF-κB signaling pathway, preventing pro-inflammatory gene expression.
Caption: Aporphine alkaloids can modulate the MAPK signaling pathway, affecting various cellular responses.
Aporphine alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential across multiple disease areas. Their well-documented anticancer, neuropharmacological, antimicrobial, and anti-inflammatory activities, coupled with their often-complex mechanisms of action, make them a compelling area of research for drug discovery. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this fascinating class of natural products. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of aporphine alkaloids into novel and effective therapies.
References
- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. scielo.br [scielo.br]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. NF-κB Signaling Pathway Diagram [scispace.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. scribd.com [scribd.com]
- 24. scribd.com [scribd.com]
- 25. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. inotiv.com [inotiv.com]
- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Magnoflorine iodide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Magnoflorine (B1675912) iodide, an aporphine (B1220529) alkaloid with significant pharmacological potential. The document details its physicochemical properties, summarizes its biological activities with quantitative data, presents detailed experimental protocols for its evaluation, and illustrates key mechanisms and workflows.
Core Compound Identification
Magnoflorine is a quaternary aporphine alkaloid found in various plant species, including those from the Magnoliaceae and Ranunculaceae families. For research and development, it is often supplied as an iodide salt.
Physicochemical Properties
Key identification and property data for Magnoflorine iodide are summarized below. A notable point is the existence of multiple CAS Registry Numbers, which may refer to different salt forms, isomers, or entries from different registration services. The most commonly cited CAS number in commercial and recent research contexts is 4277-43-4.
| Property | Value | Citations |
| Molecular Formula | C20H24INO4 | [1][2][3] |
| Molecular Weight | 469.31 g/mol | [1][2][3] |
| Primary CAS Number | 4277-43-4 | [1][2][3] |
| Alternate CAS Numbers | 2141-09-5 | [4] |
| Appearance | Solid, Off-white crystalline powder | [1][4] |
| Purity | ≥98% (HPLC), 99.59%, 99.74% | [1][2] |
| Storage | -20°C, protect from light and moisture | [2][5] |
Solubility
This compound's solubility is critical for the design of both in vitro and in vivo experiments.
| Solvent | Solubility Data | Citations |
| DMSO | 50 mg/mL (106.54 mM) | [5] |
| Aqueous Buffers (PBS, pH 7.2) | Approx. 10 mg/mL (for the base, magnoflorine) | [6] |
| In Vivo Formulation | 2 mg/mL (4.26 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [5] |
| Other Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, most notably antifungal and immunomodulatory effects.
Antifungal Activity
Magnoflorine has demonstrated potent activity against various fungal strains, particularly Candida species and dermatophytes.[1][7][8]
| Parameter | Organism | Value | Citations |
| Minimum Inhibitory Conc. (MIC) | Candida strains | 50 µg/mL | [7][8] |
| Minimum Inhibitory Conc. (MIC) | Trichophyton rubrum | 62.5 µg/mL | [9] |
| Minimum Inhibitory Conc. (MIC) | Trichophyton mentagrophyte | 62.5 µg/mL | [9] |
| Enzyme Inhibition | α-glucosidase (C. albicans) | 55.91 ± 7.17% inhibition at 50 µg/mL | [7][8] |
Immunomodulatory and Cytotoxic Effects
Magnoflorine can modulate inflammatory pathways, and its cytotoxic profile is concentration-dependent.
| Parameter | Cell Line / Model | Value | Citations |
| Pro-inflammatory Response | LPS-stimulated U937 Macrophages | Significantly enhances TNF-α, IL-1β, and PGE2 production | [10] |
| Cytotoxicity | Human Keratinocytes (HaCaT) | No toxicity observed up to 200 µg/mL | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for assessing the key biological activities of this compound.
Protocol: Antifungal Susceptibility Testing
This protocol is adapted from studies evaluating the antifungal efficacy of magnoflorine against Candida species.[7][8]
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the assay.
-
-
Microdilution Assay (MIC Determination):
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the magnoflorine stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of magnoflorine that causes complete visual inhibition of fungal growth.
-
-
Biofilm Formation Assay:
-
Add the standardized fungal inoculum to the wells of a 96-well plate.
-
Add sub-inhibitory concentrations of this compound to the wells.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, wash the wells with PBS to remove non-adherent cells.
-
Quantify the remaining biofilm using a crystal violet staining assay or an XTT reduction assay.
-
Protocol: Evaluation of Pro-Inflammatory Response
This protocol describes the methodology used to investigate how magnoflorine enhances inflammatory responses in human macrophages, adapted from Haque et al.[10]
-
Cell Culture and Differentiation:
-
Culture human monocytic U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induce differentiation into macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the differentiated U937 macrophages with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
-
Quantification of Inflammatory Mediators (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted cytokines such as TNF-α and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Analysis of Gene Expression (qRT-PCR):
-
Lyse the treated cells and extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., TNF, IL1B, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analysis of Signaling Proteins (Western Blotting):
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, JNK, ERK, p38, Akt).
-
Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Experimental Workflow: Isolation and Characterization
This diagram outlines a typical workflow for the bioassay-guided isolation of Magnoflorine from a plant source.
Signaling Pathway: Pro-Inflammatory Action
This diagram illustrates the signaling cascade initiated by LPS and enhanced by Magnoflorine in macrophages, leading to a pro-inflammatory response.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. biosynth.com [biosynth.com]
- 4. (+)-MAGNOFLORINE IODIDE CAS#: 2141-09-5 [m.chemicalbook.com]
- 5. (+)-Magnoflorine iodide | Antifungal | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Antifungal activity of magnoflorine against Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Magnoflorine Enhances LPS-Activated Pro-Inflammatory Responses via MyD88-Dependent Pathways in U937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
solubility and stability of Magnoflorine iodide
An In-depth Technical Guide on the Solubility and Stability of Magnoflorine (B1675912) Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae, Berberidaceae, and Menispermaceae families[1][2]. As a quaternary ammonium (B1175870) ion, it possesses high polarity, which influences its physicochemical properties[1]. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][3][4]. This guide focuses on the iodide salt of Magnoflorine (C₂₀H₂₄INO₄, M.W. 469.31), providing a technical overview of its solubility and stability—critical parameters for research and formulation development.
Solubility Profile
The solubility of a compound is a crucial factor in its absorption, distribution, and overall bioavailability. Magnoflorine's quaternary structure generally confers good water solubility[1]. The available data for Magnoflorine iodide and its parent compound are summarized below.
Quantitative Solubility Data
The following table presents quantitative solubility data for Magnoflorine and its salts in various solvents. It is important to note the specific form of the compound (iodide salt vs. free base) as this significantly impacts solubility.
| Compound Form | Solvent / Vehicle | Solubility | Molar Equivalent | Notes | Source(s) |
| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 106.54 mM | Sonication is recommended to aid dissolution. | [5] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.26 mM | A common vehicle for in vivo studies. Sonication recommended. | [5] |
| Magnoflorine (Base) | Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | ~29.2 mM | - | [6] |
| Magnoflorine (Base) | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~292.0 mM | - | [6] |
| Magnoflorine (Base) | Dimethylformamide (DMF) | ~100 mg/mL | ~292.0 mM | - | [6] |
| Magnoflorine (Base) | Ethanol | ~50 mg/mL | ~146.0 mM | - | [6] |
| Magnoflorine Chloride | Water | 100 mg/mL | 264.65 mM | Ultrasonic assistance may be needed. | [7] |
Qualitative Solubility
This compound is described as being soluble in organic solvents such as methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone[5][8][9]. The parent compound, Magnoflorine, is noted for its high polarity and good water solubility due to its quaternary ammonium structure[1].
Stability Profile
Understanding the stability of this compound under various conditions is essential for designing robust experimental protocols, developing stable formulations, and ensuring accurate analytical measurements.
Storage and Long-Term Stability
The following table summarizes the recommended storage conditions and stability data for this compound and its parent form.
| Compound Form | State | Storage Temperature | Stability Period | Notes | Source(s) |
| This compound | Powder | -20°C | 3 years | Protect from moisture and direct sunlight. | [5] |
| This compound | In Solvent | -80°C | 1 year | - | [5] |
| Magnoflorine (Base) | Crystalline Solid | -20°C | ≥ 4 years | - | [6] |
| Magnoflorine (Base) | Aqueous Solution | Room Temperature | ≤ 1 day | Storing aqueous solutions for more than one day is not recommended. | [6] |
pH and Chemical Stability
While specific degradation kinetics for this compound are not widely published, studies on related aporphine alkaloids provide valuable insights:
-
Physiological pH: Aporphine alkaloids are generally reported to be stable at physiological pH (~7.4)[10][11][12].
-
Forced Degradation: Studies on the related aporphine alkaloid, apomorphine (B128758), show it is susceptible to rapid autoxidation in solution, a process that can be mitigated by antioxidants and lower temperatures[13]. Apomorphine degrades under stress conditions including acid (0.02 M HCl), base (0.02 M NaOH), and oxidation (1.2% H₂O₂)[13]. This suggests that this compound may also be sensitive to harsh pH and oxidative conditions.
Experimental Protocols
The following sections describe generalized, standard methodologies for determining the solubility and stability of phytochemicals like this compound.
Protocol for Solubility Determination
This protocol outlines a typical workflow for assessing the solubility of a compound in various solvents.
-
Preparation: Weigh a precise amount of this compound powder (e.g., 5 mg) into a series of clear glass vials.
-
Solvent Addition: Add a measured initial volume of the desired solvent (e.g., DMSO, water, ethanol) to a vial to achieve a high target concentration.
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid does not dissolve, sonication can be applied to facilitate dissolution[5]. Gentle warming may also be used, but care must be taken to avoid degradation, especially for aqueous solutions.
-
Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation to ensure saturation.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease of the active compound and detecting the formation of degradation products.
-
Forced Degradation: Subject this compound solutions to various stress conditions to generate potential degradation products[14].
-
Acid/Base Hydrolysis: Incubate the drug solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60-80 °C).
-
Oxidation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder and a drug solution to dry heat (e.g., 80-100 °C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.
-
-
Chromatographic Conditions: Develop an HPLC method capable of separating the intact this compound peak from all degradation product peaks and any excipients.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used[15].
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) is typical[14][15].
-
Detection: UV detection is suitable, with wavelengths reported at 220 nm, 270 nm, and 320 nm for Magnoflorine[15][16][17].
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Biological Context: Key Signaling Pathways
The study of Magnoflorine's physicochemical properties is driven by its potent biological activities. Magnoflorine modulates several critical signaling pathways involved in cancer progression and inflammation. A key mechanism in its anti-cancer effect involves the dual inhibition of the pro-survival PI3K/Akt/mTOR pathway and activation of the stress-related p38 MAPK pathway[1][3].
References
- 1. mdpi.com [mdpi.com]
- 2. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpccr.eu [jpccr.eu]
- 4. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Magnoflorine iodide | Antifungal | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (+)-MAGNOFLORINE IODIDE CAS#: 2141-09-5 [m.chemicalbook.com]
- 9. Magnoflorine | CAS:2141-09-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antifungal Activity of Magnoflorine Against Candida
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida species represent a significant and growing threat to public health, largely due to their ability to form drug-resistant biofilms and the limited arsenal (B13267) of effective antifungal agents. This technical guide provides a comprehensive overview of the antifungal properties of magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid, against Candida. Drawing from the available scientific literature, this document details the compound's fungistatic activity, its impact on key virulence factors, and its proposed mechanisms of action. Quantitative data from various in vitro studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Visual diagrams of proposed signaling pathways and experimental workflows are included to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.
Introduction
Candidiasis, a fungal infection caused by yeasts of the genus Candida, ranges from superficial mucosal infections to life-threatening systemic diseases. Candida albicans is the most prevalent species, notorious for its ability to switch between yeast and hyphal forms and to develop robust biofilms, which contribute significantly to its pathogenicity and drug resistance.[1] The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Magnoflorine, a naturally occurring quaternary aporphine alkaloid found in various medicinal plants, has emerged as a promising candidate with demonstrated antifungal properties.[2] This document synthesizes the current knowledge on the anti-Candida activity of magnoflorine.
Antifungal Activity of Magnoflorine
In vitro studies have established the antifungal efficacy of magnoflorine against Candida albicans. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the antifungal activity of magnoflorine against Candida albicans.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 50 µg/mL | [1][2] |
| Alpha-Glucosidase Inhibition | Candida albicans | 55.91 ± 7.17% at 50 µg/mL | [1][2] |
| Cytotoxicity (HaCaT cells) | Human Keratinocytes | No toxicity up to 200 µg/mL | [1][2] |
Table 1: Summary of in vitro antifungal and cytotoxic activity of magnoflorine.
Mechanism of Antifungal Action
The antifungal activity of magnoflorine against Candida appears to be multifactorial, targeting key aspects of fungal physiology and virulence.
Inhibition of Alpha-Glucosidase
A primary mechanism of action for magnoflorine is the inhibition of α-glucosidase.[1][2] This enzyme is crucial for the proper processing of N-linked glycans, which are essential components of the fungal cell wall. Disruption of this process can lead to a compromised cell wall structure, affecting fungal growth, morphogenesis, and virulence.[1]
Reduction of Biofilm Formation
Magnoflorine has been shown to reduce the formation of C. albicans biofilms.[1][2] Biofilms are structured communities of microbial cells embedded in a self-produced extracellular matrix, which confer increased resistance to antifungal agents and host immune responses. The ability of magnoflorine to inhibit biofilm formation is a significant attribute for a potential antifungal therapeutic.
Potential Disruption of Ergosterol (B1671047) Biosynthesis
While not yet directly demonstrated in Candida, studies on the dermatophyte Trichophyton rubrum suggest that magnoflorine may also act by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3] Ergosterol is the major sterol component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death. The proposed mechanism involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: squalene (B77637) epoxidase and 14-α-lanosterol demethylase (CYP51).[3]
Proposed Signaling Pathway: Disruption of Mitochondrial Iron-Sulfur Cluster Biosynthesis
Direct evidence for the specific signaling pathways in Candida affected by magnoflorine is currently lacking. However, research on other aporphine alkaloids, such as eupolauridine (B1222634) and liriodenine, has revealed a novel antifungal mechanism involving the disruption of mitochondrial iron-sulfur (Fe-S) cluster biosynthesis in Candida albicans.[4][5] Fe-S clusters are essential cofactors for a variety of cellular processes, including respiration and iron homeostasis. Their disruption leads to increased mitochondrial iron levels, decreased activity of Fe-S cluster-dependent enzymes, and ultimately, cellular dysfunction.[4][5] Given the structural similarity of magnoflorine to these compounds, it is plausible that it may share a similar mechanism of action.
References
- 1. scispace.com [scispace.com]
- 2. Antifungal activity of magnoflorine against Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity and potential mechanism of magnoflorine against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two plant-derived aporphinoid alkaloids exert their antifungal activity by disrupting mitochondrial iron-sulfur cluster biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anti-Inflammatory Pathways of Magnoflorine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular pathways through which Magnoflorine iodide exerts its anti-inflammatory action. The information presented herein is curated from in vitro and in vivo studies, offering a detailed resource for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling cascades modulated by Magnoflorine.
Core Anti-Inflammatory Mechanisms
This compound modulates a sophisticated network of signaling pathways to quell inflammation. The primary mechanisms identified include the inhibition of pro-inflammatory cytokine production, suppression of key inflammatory signaling cascades, and modulation of cellular inflammatory responses. The following sections delve into the specifics of these pathways.
Quantitative Data Summary
The anti-inflammatory efficacy of Magnoflorine has been quantified in numerous studies. The following tables summarize the dose-dependent effects of Magnoflorine on the production of key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Effects of Magnoflorine
| Cell Line | Inflammatory Stimulus | Analyte | Magnoflorine Concentration | % Inhibition / Effect | Reference |
| RAW264.7 | Lipopolysaccharide (LPS) | TNF-α | 25, 50, 100 µg/mL | Dose-dependent decrease | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | IL-6 | 25, 50, 100 µg/mL | Dose-dependent decrease | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | IL-1β | 25, 50, 100 µg/mL | Dose-dependent decrease | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | MCP-1 | 25, 50, 100 µg/mL | Dose-dependent decrease | [1] |
| RAW264.7 | Lipopolysaccharide (LPS) | iNOS | Not Specified | Suppression | [2] |
| RAW264.7 | Lipopolysaccharide (LPS) | IFN-β | Not Specified | Suppression | [2] |
| C28/I2 | Lipopolysaccharide (LPS) + ATP | NLRP3, ASC, Cleaved Caspase-1, GSDMD-N, IL-18, IL-1β | Not Specified | Reduction | |
| MH7A | Interleukin-1β (IL-1β) | iNOS, COX-2, IL-6, IL-8 | Not Specified | Reduction | [1] |
| MH7A | Interleukin-1β (IL-1β) | MMP-1, 2, 3, 9, 13 | Not Specified | Reduction | [1] |
| U937 | Lipopolysaccharide (LPS) | TNF-α, IL-1β, PGE₂ | Concentration-dependent | Enhancement | [3] |
Table 2: In Vivo Anti-inflammatory Effects of Magnoflorine
| Animal Model | Disease Model | Magnoflorine Dosage | Measured Parameters | Outcome | Reference |
| DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 5, 10, 20 mg/kg/day | Arthritis severity scores, joint destruction, macrophage infiltration | Dose-dependent decrease | [1] |
| DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 5, 10, 20 mg/kg/day | Serum TNF-α, IL-6, IL-1β, MCP-1 | Dose-dependent decrease | [1] |
| BALB/c Mice | LPS-Induced Acute Lung Injury (ALI) | Not Specified | MPO activity, TNF-α, IL-1β, IL-6 expression | Dose-dependent decrease | [4] |
| Adjuvant-Induced Arthritis (AIA) Rats | Adjuvant-Induced Arthritis (AIA) | Not Specified | Inflammatory responses | Attenuation | [1] |
Signaling Pathways Modulated by Magnoflorine
Magnoflorine's anti-inflammatory effects are orchestrated through its interaction with several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Magnoflorine has been shown to inhibit this pathway at multiple levels. In various inflammatory models, Magnoflorine suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][5] Some studies suggest this inhibition is mediated through the suppression of upstream kinases like IKKα/β.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Magnoflorine has been demonstrated to suppress the phosphorylation of all three major MAPKs in a dose-dependent manner in response to inflammatory stimuli like LPS.[4][5] By inhibiting the activation of these kinases, Magnoflorine prevents the downstream activation of transcription factors such as AP-1, which are involved in the expression of inflammatory genes.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Magnoflorine has been found to inhibit the activation of the NLRP3 inflammasome. Mechanistically, it reduces the production of mitochondrial reactive oxygen species (mtROS), a key trigger for NLRP3 activation. By suppressing mtROS, Magnoflorine prevents the assembly of the NLRP3 inflammasome, leading to a reduction in the levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β and IL-18.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation and has been implicated in chronic inflammatory diseases like rheumatoid arthritis. Magnoflorine has been shown to inhibit the PI3K/Akt signaling axis.[1] This inhibition contributes to its anti-proliferative and pro-apoptotic effects on inflammatory cells, such as fibroblast-like synoviocytes. By downregulating this pathway, Magnoflorine can reduce synovial hyperplasia, a hallmark of rheumatoid arthritis.[1]
Keap1-Nrf2/HO-1 Signaling Pathway
In contrast to its inhibitory effects on pro-inflammatory pathways, Magnoflorine activates the Keap1-Nrf2/HO-1 signaling pathway, which is a major cellular defense mechanism against oxidative stress.[1] Magnoflorine promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 contributes to the resolution of inflammation and protects cells from oxidative damage.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating the effects of numerous cytokines involved in inflammation. Recent studies have indicated that Magnoflorine can inhibit the JAK2/STAT3 signaling pathway. By suppressing the phosphorylation and activation of JAK2 and STAT3, Magnoflorine can mitigate the inflammatory response in conditions like ulcerative colitis.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of Magnoflorine.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophage), C28/I2 (human chondrocyte), MH7A (human rheumatoid arthritis synovial fibroblast), U937 (human monocytic) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of Magnoflorine for a specified duration (e.g., 1-4 hours) before stimulation with an inflammatory agent (e.g., LPS, IL-1β, ATP).
In Vivo Animal Models
-
Collagen-Induced Arthritis (CIA) in Mice: DBA/1J mice are immunized with bovine type II collagen emulsified in Freund's complete adjuvant. A booster injection is given after 21 days. Magnoflorine is administered daily via oral gavage or intraperitoneal injection. The severity of arthritis is assessed by scoring paw swelling and joint inflammation.[1]
-
LPS-Induced Acute Lung Injury (ALI) in Mice: BALB/c mice are challenged with an intratracheal instillation of LPS. Magnoflorine is administered prior to or after the LPS challenge. Lung injury is evaluated by histological examination, myeloperoxidase (MPO) activity assay in lung tissue, and measurement of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF).[4]
-
Adjuvant-Induced Arthritis (AIA) in Rats: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the paw. Magnoflorine treatment is initiated, and paw volume and arthritis index are monitored.[1]
Molecular Biology and Biochemistry Assays
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues, and cDNA is synthesized. qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blot Analysis: Cells or tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, NLRP3, Caspase-1, p-Akt, p-STAT3, HO-1, Nrf2) and loading controls (e.g., β-actin, GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Immunofluorescence: Cells grown on coverslips or tissue sections are fixed, permeabilized, and blocked. They are then incubated with primary antibodies against the protein of interest (e.g., NF-κB p65, Nrf2). After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI). The localization of the protein is visualized using a fluorescence microscope.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with Magnoflorine and the inflammatory stimulus, then incubated with DCFH-DA. The fluorescence intensity is measured using a microplate reader or flow cytometer.
Conclusion
This compound exhibits a multi-pronged anti-inflammatory effect by targeting several critical signaling pathways. Its ability to concurrently inhibit pro-inflammatory cascades like NF-κB, MAPK, and the NLRP3 inflammasome, while activating the protective Keap1-Nrf2/HO-1 pathway, underscores its potential as a therapeutic agent for a variety of inflammatory diseases. The detailed mechanistic insights and experimental data presented in this guide provide a solid foundation for further research and development of Magnoflorine as a novel anti-inflammatory drug. The provided experimental protocols offer a starting point for researchers aiming to validate and expand upon these findings. Further investigation into the clinical efficacy and safety of Magnoflorine is warranted to translate these promising preclinical findings into therapeutic applications.
References
- 1. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magnoflorine Enhances LPS-Activated Pro-Inflammatory Responses via MyD88-Dependent Pathways in U937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
In Vitro Antioxidant Properties of Magnoflorine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Magnoflorine (B1675912) iodide. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and an understanding of the molecular pathways involved in the antioxidant activity of this promising natural compound.
Core Antioxidant Activities of Magnoflorine
Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated significant antioxidant properties in various in vitro models. Its antioxidant capacity is attributed to its chemical structure, which allows it to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The primary in vitro antioxidant activities of Magnoflorine include radical scavenging, inhibition of lipid peroxidation, and modulation of key signaling pathways related to oxidative stress.
Data Presentation: Quantitative Antioxidant Capacity
The antioxidant efficacy of Magnoflorine has been quantified using several standard assays. The following tables summarize the available quantitative data.
Table 1: Radical Scavenging Activity of Magnoflorine
| Assay | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference Compound | Reference IC₅₀ |
| DPPH | 4.91[1] | 1.68 | Not specified | Not specified |
| ABTS | Not explicitly stated, but reported to be potent | 10.58[2] | Trolox | Not specified |
Note: The molecular weight of Magnoflorine (342.41 g/mol ) was used for the conversion from µg/mL to µM where necessary.
Table 2: Inhibition of LDL Oxidation by Magnoflorine
| Assay | Parameter | Concentration of Magnoflorine | Result |
| Copper-mediated LDL Oxidation | Lag Time Extension | 2.0 µM | Lag phase retarded to 44 ± 3 min (control: 38 ± 2 min)[3] |
| 4.0 µM | Lag phase retarded to 82 ± 3 min[3] | ||
| 10.0 µM | Lag phase retarded to 185 ± 6 min[3] | ||
| TBARS Formation | Inhibition | Not specified | Significantly reduced TBARS formation[4] |
Note: Specific quantitative data for the Ferric Reducing Antioxidant Power (FRAP) assay for Magnoflorine were not available in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in the literature for Magnoflorine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, amber-colored bottle at 4°C.
-
Prepare a stock solution of Magnoflorine iodide in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or the standard.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add 10 µL of the this compound sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for LDL Oxidation
Principle: This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Protocol:
-
LDL Preparation and Oxidation:
-
Isolate human Low-Density Lipoprotein (LDL) by ultracentrifugation.
-
Dialyze the LDL against PBS to remove any EDTA.
-
Induce LDL oxidation by incubating the LDL solution (e.g., 100 µg/mL) with a pro-oxidant such as copper sulfate (B86663) (CuSO₄, e.g., 5 µM) at 37°C.
-
In parallel, incubate the LDL solution with the pro-oxidant and different concentrations of this compound.
-
-
TBARS Assay:
-
At various time points, take aliquots of the reaction mixtures.
-
Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to each aliquot.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Calculation:
-
Quantify the amount of TBARS formed using a standard curve of malondialdehyde (MDA).
-
The inhibition of TBARS formation by this compound is calculated by comparing the absorbance of the samples treated with this compound to the control (LDL with pro-oxidant only).
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of Magnoflorine are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.
Keap1-Nrf2/HO-1 Signaling Pathway
Magnoflorine has been shown to activate the Keap1-Nrf2/HO-1 pathway. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like Magnoflorine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[5]
Sirt1/AMPK Signaling Pathway
Magnoflorine has been found to activate the Sirt1/AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and the response to oxidative stress. Activation of AMPK can lead to the stimulation of Sirt1, which in turn can deacetylate and activate downstream targets involved in antioxidant defense.[6][7]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is often activated by oxidative stress, leading to inflammation and apoptosis. Studies have indicated that Magnoflorine can inhibit the phosphorylation of JNK, thereby mitigating its downstream pro-oxidant and pro-inflammatory effects.[1][8][9]
General Experimental Workflow
The in vitro assessment of this compound's antioxidant properties typically follows a structured workflow, from sample preparation to data analysis.
Conclusion
This compound exhibits a range of in vitro antioxidant activities, including potent radical scavenging and the ability to inhibit lipid peroxidation. Its multifaceted mechanism of action, which involves the modulation of key cellular signaling pathways such as Keap1-Nrf2/HO-1, Sirt1/AMPK, and JNK, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field. Further studies are warranted to fully elucidate its antioxidant potential, particularly through additional assays such as FRAP, and to translate these in vitro findings into in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of magnoflorine isolated from coptidis rhizoma on Cu2+-induced oxidation of human low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative analysis of phytochemical profile, antioxidant and anti-inflammatory activity from <i>Hibiscus manihot</i> L. flower - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Magnoflorine Iodide: A Technical Overview of its Anti-Cancer Effects on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid found in several medicinal plants, has emerged as a promising candidate in oncological research.[1][2][3] This technical document provides a comprehensive analysis of the effects of magnoflorine, with the understanding that its iodide salt is a common form for experimental use, on a range of cancer cell lines. It details the compound's cytotoxic and pro-apoptotic activities, summarizes key quantitative data, outlines prevalent experimental methodologies, and illustrates the molecular signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Quantitative Cytotoxicity Data
The cytotoxic effects of magnoflorine have been assessed across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, varies depending on the specific cell line and the duration of exposure.[1] The following tables summarize the reported IC50 values for magnoflorine against various cancer cell lines.
Table 1: IC50 Values of Magnoflorine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HEPG2 | Hepatocellular Carcinoma | 0.4 | [1] |
| U251 | Brain Tumor | 7 | [1] |
| TE671 | Rhabdomyosarcoma | 22.83 | [4] |
| MDA-MB-468 | Breast Cancer | 187.32 | [1][4] |
| NCI-H1299 | Lung Cancer | 189.65 | [1][4] |
| A549 | Lung Cancer | 296.7 | [1][4] |
| MCF7 | Breast Cancer | 1960.8 | [4] |
| T98G | Glioblastoma | Not specified, but sensitive | [4] |
| HeLa | Cervical Cancer | Inactive | [1][5] |
Table 2: Apoptosis Induction by Magnoflorine
| Cell Line | Treatment Concentration (µg/mL) | Observation | Reference |
| T98G | 10 | 24.02% apoptotic cells | [4] |
| NCI-H1299 | 5-10 | Dose-dependent increase in apoptosis | [4] |
| MDA-MB-468 | 5-10 | Dose-dependent increase in apoptosis | [4] |
| TE671 | 5-10 | Dose-dependent increase in apoptosis | [4] |
Core Experimental Protocols
The following section details the key experimental methodologies commonly employed in the in vitro evaluation of magnoflorine's anti-cancer effects.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions: Cancer cell lines are typically maintained in appropriate culture media such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.[1]
-
Magnoflorine Preparation: Magnoflorine iodide is dissolved in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then diluted to the desired final concentrations in the culture medium for the experiments.[1]
Cytotoxicity and Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[1][4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of magnoflorine. A vehicle control (DMSO) is included.[1]
-
Incubation: Plates are incubated for a specified period, typically ranging from 24 to 96 hours.[1][4]
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Caption: General workflow for assessing cell viability using the MTT assay.
Apoptosis Assays
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[6]
-
Protocol:
-
Cell Treatment: Cells are treated with magnoflorine for a specified duration.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI in the dark.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified based on their fluorescence signals.[1]
-
This assay specifically detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
Cell Treatment and Harvesting: Similar to the Annexin V/PI assay.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to enter.[4]
-
Staining: Cells are incubated with a PE-conjugated anti-active caspase-3 monoclonal antibody.[4]
-
Flow Cytometry Analysis: The percentage of cells positive for active caspase-3 is determined by flow cytometry.[4]
-
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by magnoflorine.[1]
-
Protocol:
-
Protein Extraction: Cells are treated with magnoflorine, and total protein is extracted using a lysis buffer.[1]
-
Protein Quantification: The protein concentration is determined using an assay such as the BCA assay.[1]
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-JNK).[1]
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.[1]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Signaling Pathways Modulated by Magnoflorine
Magnoflorine exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
Magnoflorine has been shown to induce apoptosis in cancer cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1] It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the subsequent cleavage and activation of the executioner caspase-3, ultimately leading to programmed cell death.[1][2]
Caption: Magnoflorine induces apoptosis by regulating Bcl-2 family proteins and activating caspases.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often hyperactivated in cancer.[1][2] Magnoflorine has been found to inhibit this pro-survival pathway.[1][2] By blocking PI3K/AKT/mTOR signaling, magnoflorine can suppress tumor growth and may enhance the sensitivity of cancer cells to other chemotherapeutic agents.[1][2]
Caption: Magnoflorine suppresses tumor growth by inhibiting the pro-survival PI3K/AKT/mTOR pathway.
Activation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, is often associated with the induction of apoptosis in response to cellular stress. Magnoflorine has been shown to activate the JNK signaling pathway, which can be dependent on the accumulation of reactive oxygen species (ROS).[2] This activation contributes to its pro-apoptotic effects in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. jpccr.eu [jpccr.eu]
- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preliminary Toxicity Studies of Magnoflorine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine is a quaternary aporphine (B1220529) alkaloid naturally occurring in various plant species, including those from the Berberidaceae, Magnoliaceae, and Menispermaceae families.[1][2] It has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and potential anti-cancer effects.[1][3][4] As with any potential therapeutic agent, a thorough evaluation of its toxicity profile is paramount for advancing it through the drug development pipeline.
This technical guide provides a consolidated overview of the preliminary toxicity studies conducted on Magnoflorine. The majority of the available research focuses on Magnoflorine itself, with "Magnoflorine iodide" being a common salt form used for its stability and solubility in experimental settings.[5] The toxicological data is primarily derived from in vitro cytotoxicity studies against various cell lines, with limited, but promising, in vivo data. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant pathways and workflows to provide a comprehensive resource for researchers.
In Vitro Toxicity: Cytotoxicity Profile
Magnoflorine has demonstrated selective cytotoxic effects against a range of human cancer cell lines, while showing minimal impact on normal cells.[6] The primary mechanism of its anti-cancer action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cell survival and proliferation.[3][7][8]
Data Presentation: Cytotoxicity (IC50) of Magnoflorine
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The IC50 values for Magnoflorine vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| NCI-H1299 | Lung Cancer | 189.65 | [6] |
| A549 | Lung Cancer | 296.7 | [6] |
| MDA-MB-468 | Breast Cancer | 187.32 | [6] |
| ACC-201 | Gastric Adenocarcinoma | 15.75 | [8] |
| AGS | Gastric Adenocarcinoma | 17.19 | [8] |
| MKN-74 | Gastric Adenocarcinoma | 34.82 | [8] |
| NCI-N87 | Gastric Adenocarcinoma | 33.31 | [8] |
| T98G | Glioblastoma | < 1000 | [9] |
| TE671 | Rhabdomyosarcoma | < 1000 | [9] |
Note: In contrast to its effect on cancer cells, the IC50 value for Magnoflorine against HSF normal cells was not calculable within the tested concentration range of 10 to 2000 µg/mL, indicating low toxicity to non-cancerous cells.[6]
Experimental Protocols
1. Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a controlled incubator.[7]
-
Treatment: The existing culture medium is removed and replaced with fresh medium containing various concentrations of Magnoflorine. A vehicle control group (e.g., DMSO) is included.[7]
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for several hours, allowing for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the control group.
-
2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[7][9]
-
Protocol Outline:
-
Cell Treatment: Cells are seeded and treated with Magnoflorine for a defined period.
-
Cell Collection: Both adherent and floating cells are harvested and washed with a cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, followed by incubation in the dark.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated based on fluorescence:
-
3. Protein Expression Analysis (Western Blot)
Western blotting is employed to detect specific proteins and analyze their expression levels, such as those involved in apoptosis and signaling pathways (e.g., Bax, Bcl-2, caspases, Akt).[7]
-
Protocol Outline:
-
Protein Extraction: Cells treated with Magnoflorine are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.[9]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified to determine relative protein expression.[7]
-
Visualization: In Vitro Cytotoxicity Experimental Workflow
References
- 1. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpccr.eu [jpccr.eu]
- 4. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 5. (+)-Magnoflorine iodide | 4277-43-4 | FM63154 | Biosynth [biosynth.com]
- 6. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Magnoflorine Iodide: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental applications of magnoflorine (B1675912) iodide, a quaternary aporphine (B1220529) alkaloid with significant therapeutic potential. These application notes and detailed protocols are intended to guide researchers in exploring its anti-cancer and anti-inflammatory properties.
Note on the compound: While this document specifies magnoflorine iodide, the majority of published research refers to "magnoflorine." As magnoflorine is a quaternary ammonium (B1175870) ion, it is administered as a salt with a counter-ion (like iodide). The biological activity is primarily attributed to the magnoflorine cation. Therefore, the protocols described herein for magnoflorine are considered directly applicable to this compound.
Quantitative Data Summary
The biological efficacy of magnoflorine has been quantified across various cancer cell lines. The following tables summarize the key cytotoxic and anti-proliferative data.
Table 1: Cytotoxic Activity of Magnoflorine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time | Assay |
| TE671 | Rhabdomyosarcoma | 22.83[1] | 96 hours | MTT |
| MDA-MB-468 | Breast Cancer | 187.32[1] | 96 hours | MTT |
| NCI-H1299 | Lung Cancer | 189.65[1] | 96 hours | MTT |
| A549 | Lung Cancer | 296.7[1] | 96 hours | MTT |
| MCF7 | Breast Cancer | 1960.8[1] | 96 hours | MTT |
Table 2: Anti-proliferative Effects of Magnoflorine in Gastric Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 72h | Assay |
| ACC-201 | 15.6 ± 0.9 | MTT |
| AGS | 28.4 ± 1.8 | MTT |
| MKN-74 | 35.2 ± 2.1 | MTT |
| NCI-N87 | 42.1 ± 2.5 | MTT |
| Data from a study on various gastric cancer cell lines[2]. |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic and anti-proliferative effects of this compound.
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1–2 mg/mL) for the desired duration (e.g., 72 or 96 hours)[1][3].
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01N HCl or DMSO) to each well[1][3].
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Principle: This immunoassay measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and is detected using a specific antibody.
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme's substrate to develop a colored product.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Apoptosis and Cell Cycle Analysis
These experiments elucidate the mechanisms by which this compound induces cell death and inhibits proliferation.
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Detecting its active form indicates that the cells are undergoing apoptosis.
-
Protocol:
-
Seed cells (e.g., 1 x 10⁵ cells/mL) in 6-well plates and treat with this compound (e.g., 5–10 mg/mL) for 48 hours[1].
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™).
-
Stain the cells with a phycoerythrin (PE)-conjugated anti-active caspase-3 antibody.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Seed and treat cells with this compound as for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 80% ethanol (B145695) overnight at -20°C[1].
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with a PI solution (e.g., using a PI/RNase staining buffer)[1].
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, p-mTOR, cleaved caspase-3, Bcl-2, p-p38, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
Application Notes and Protocols for Magnoflorine Iodide Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies investigating the therapeutic potential of magnoflorine (B1675912), the active component of magnoflorine iodide. The following sections detail quantitative data from various animal models, step-by-step experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various animal model studies investigating the effects of magnoflorine.
Table 1: Neuroprotective and Cognitive Enhancement Effects of Magnoflorine
| Animal Model | Species | Magnoflorine Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Long-term memory acquisition | Mice | 10 mg/kg and 20 mg/kg | Intraperitoneal (i.p.) | 7 days | 20 mg/kg dose significantly improved long-term memory acquisition in the passive avoidance test. Increased the mean number of parvalbumin (PV)-IR neurons in the hippocampus. | [1] |
| Alzheimer's Disease (APP/PS1) | Mice | Not specified | Intraperitoneal (i.p.) | 1 month | Significantly improved cognitive deficits and reduced AD-type pathology. Reduced Aβ-induced PC12 cell apoptosis and intracellular ROS generation. | [2][3] |
| Scopolamine-induced amnesia | Rats | 1 mg/kg (magnoflorine), 0.25, 0.5, and 1 mg/kg (magnoflorine-loaded chitosan (B1678972) collagen nanocapsules) | Intraperitoneal (i.p.) | 17 days | MF-CCNc showed memory-enhancing effects. Reduced levels of AChE and MDA while increasing SOD and CAT levels in the hippocampus. | [4] |
| Hippocampal neuron impact | Mice | 10 mg/kg, 20 mg/kg, and 50 mg/kg | Intraperitoneal (i.p.) | Short-term | Doses of 10 and 20 mg/kg elevated the number of parvalbumin-immunoreactive (PV-IR) neurons and nerve fibers in the CA1-CA3 hippocampal fields. The 50 mg/kg dose led to a significant elevation of IL-6 and IL-1β plasma levels. | [5][6] |
Table 2: Anti-inflammatory and Immunomodulatory Effects of Magnoflorine
| Animal Model | Species | Magnoflorine Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Adjuvant-induced arthritis (AIA) | Rats | Not specified | Not specified | Not specified | Substantially improved severe symptoms and attenuated inflammatory responses. | [7] |
| Collagen-induced arthritis (CIA) | DBA/1J Mice | 5 mg/kg/d, 10 mg/kg/d, and 20 mg/kg/d | Not specified | Not specified | Decreased arthritis severity scores, joint destruction, and macrophage infiltration. Suppressed the expression of TNF-α, IL-6, IL-1β, and MCP-1. | [8][9] |
| LPS-induced acute lung injury (ALI) | BALB/c Mice | Not specified | Not specified | Not specified | Significantly reduced pathological changes in lung tissue. | [10] |
Table 3: Cardiovascular Effects of Magnoflorine
| Animal Model | Species | Magnoflorine Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Angiotensin II-induced cardiac remodeling | Mice | 10 mg/kg and 20 mg/kg | Not specified | 4 weeks (treatment for the last 2 weeks) | Alleviated cardiac dysfunction, hypertrophy, and fibrosis. Upregulated phosphorylated AMPK in cardiac tissues. | [11] |
Table 4: Anti-Cancer Effects of Magnoflorine
| Animal Model | Species | Magnoflorine Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Breast Cancer (in combination with Doxorubicin) | Mice | Not specified | Not specified | Not specified | Combination treatment showed few side effects in vivo. Downregulated p-PI3K, p-AKT, and p-mTOR expression. | [10] |
Table 5: Metabolic Effects of Magnoflorine
| Animal Model | Species | Magnoflorine Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Streptozotocin-induced diabetic nephropathy | Rats | Not specified | Not specified | Not specified | Attenuated inflammatory response and fibrosis in the kidneys. | [12] |
| Streptozotocin-induced diabetes | Rats | Not specified | Not specified | Not specified | Decreased fasting blood glucose levels. Decreased serum creatine (B1669601) kinase (CK) levels. | [13] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on the methodology used to investigate the anti-arthritic effects of magnoflorine.[8][9]
1. Animals:
-
DBA/1J mice.
2. Induction of CIA:
-
Primary immunization: Emulsify bovine type II collagen with complete Freund's adjuvant. Administer intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intradermal injection of bovine type II collagen emulsified with incomplete Freund's adjuvant.
3. Treatment:
-
Once arthritis is established, divide mice into the following groups:
-
Vehicle control.
-
Methotrexate (MTX, 1 mg/kg/d) as a positive control.
-
Magnoflorine (5 mg/kg/d).
-
Magnoflorine (10 mg/kg/d).
-
Magnoflorine (20 mg/kg/d).
-
-
Administer treatments daily for the specified study duration.
4. Assessment:
-
Arthritis Severity Score: Visually score paws on a scale of 0-4.
-
Histopathology: Collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Immunohistochemistry (IHC): Stain synovial tissues for markers of inflammation and signaling pathway components (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, IL-1β, and MCP-1 in serum and synovial tissue homogenates using ELISA or qRT-PCR.
Protocol 2: Angiotensin II-Induced Cardiac Remodeling Mouse Model
This protocol is adapted from studies on the cardioprotective effects of magnoflorine.[11]
1. Animals:
-
Male C57BL/6J mice.
2. Induction of Cardiac Remodeling:
-
Implant a micro-osmotic pump subcutaneously to deliver Angiotensin II (Ang II) at a constant rate for 4 weeks.
3. Treatment:
-
After 2 weeks of Ang II infusion, divide mice into the following groups:
-
Sham (saline infusion).
-
Ang II + Vehicle.
-
Ang II + Magnoflorine (10 mg/kg).
-
Ang II + Magnoflorine (20 mg/kg).
-
-
Administer magnoflorine for the remaining 2 weeks of the study.
4. Assessment:
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Blood Pressure Measurement: Monitor systolic blood pressure using the tail-cuff method.
-
Histopathology: Excise hearts, fix, and embed in paraffin. Stain sections with H&E for hypertrophy and Masson's trichrome for fibrosis.
-
Western Blot Analysis: Analyze cardiac tissue lysates for the expression of proteins involved in hypertrophy, fibrosis, and signaling pathways (e.g., AMPK, p-AMPK).
Protocol 3: Neuroprotective Effects in a Mouse Model of Alzheimer's Disease
This protocol is based on studies investigating magnoflorine's effects on cognitive deficits.[2][3]
1. Animals:
-
APP/PS1 transgenic mice.
2. Treatment:
-
Administer magnoflorine via intraperitoneal (i.p.) injection daily for one month.
-
Include a vehicle-treated control group and a positive control group (e.g., donepezil).
3. Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
New Object Recognition Test: Evaluate recognition memory.
4. Post-mortem Analysis:
-
Immunohistochemistry: Analyze brain sections for amyloid-beta plaque deposition and neuronal markers.
-
Western Blotting: Examine brain tissue homogenates for proteins involved in apoptotic and signaling pathways (e.g., JNK).
-
Oxidative Stress Markers: Measure levels of superoxide (B77818) dismutase (SOD) and malondialdehyde (MDA) in brain tissue.
Signaling Pathway and Workflow Diagrams
Signaling Pathways Modulated by Magnoflorine
The following diagrams illustrate the key signaling pathways influenced by magnoflorine in various disease models.
Caption: Magnoflorine's anti-inflammatory and antioxidant signaling pathways.
References
- 1. Can Magnoflorine Improve Memory? Immunohistochemical Studies on Parvalbumin Immunoreactive Neurons and Fibers of Mice Hippocampus | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnoflorine from Berberis vulgaris Roots-Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Magnoflorine attenuates Ang II-induced cardiac remodeling via promoting AMPK-regulated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnoflorine Ameliorates Inflammation and Fibrosis in Rats With Diabetic Nephropathy by Mediating the Stability of Lysine-Specific Demethylase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note 1: Quantification of Magnoflorine by Reversed-Phase HPLC
An HPLC-based approach is a precise and reliable method for the quantification of Magnoflorine (B1675912) iodide, a quaternary aporphine (B1220529) alkaloid. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. The primary focus is on the analysis of the active magnoflorine cation using reversed-phase chromatography, with a separate protocol for the analysis of the iodide counter-ion.
This method is suitable for the determination of magnoflorine in various samples, including raw materials, finished products, and extracts.
Principle
Magnoflorine is separated from other components on a reversed-phase C18 column. The mobile phase typically consists of an aqueous component with an organic modifier (acetonitrile or methanol) and an acid (phosphoric acid or formic acid) to ensure good peak shape and retention. Quantification is achieved by UV detection, comparing the peak area of the sample to that of a certified reference standard.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE).
-
HPLC grade acetonitrile (B52724) or methanol.
-
HPLC grade water.
-
Phosphoric acid or formic acid.
-
Magnoflorine iodide reference standard.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of magnoflorine.
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[1] | YMC J'sphere ODS-H80 (250 mm x 4.6 mm, 4 µm)[2] |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid (aqueous) | Acetonitrile (A) and Water (B), both with 0.1% Formic Acid |
| Elution Mode | Isocratic[1] | Gradient[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Column Temperature | 30°C[1] | Ambient |
| Detection Wavelength | 220 nm[1] | 320 nm[1] |
| Injection Volume | 10 - 20 µL | 10 µL |
Experimental Protocol
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
2. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain a known amount of this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase (or methanol), sonicate for 15-20 minutes to ensure complete dissolution/extraction.
-
Cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. System Suitability
-
Before starting the analysis, perform at least five replicate injections of a working standard solution.
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the magnoflorine peak should be between 0.8 and 1.5.
4. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for magnoflorine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of magnoflorine in the sample solutions from the calibration curve.
Method Validation Summary
The following table presents typical validation parameters for the HPLC quantification of magnoflorine.
| Parameter | Result |
| Linearity Range | 0.098 - 1.223 µg (r = 0.9997)[1] |
| Accuracy (Recovery) | Average recovery of 99.2%[1] |
| Precision (RSD) | 3.2% (n=6)[1] |
| Limit of Detection (LOD) | 1 µg/mL[3][4] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
Workflow for Magnoflorine Quantification
Caption: Workflow for the quantification of magnoflorine by HPLC.
Application Note 2: Quantification of Iodide by HPLC
This method is designed for the quantification of the iodide ion and requires different chromatographic conditions than those used for magnoflorine.
Principle
The iodide ion is separated using a specialized column, such as a phosphatidylcholine or an anion-exchange column. The mobile phase is typically an aqueous buffer. Detection is performed at a lower UV wavelength (around 226 nm), where iodide has significant absorbance.
Instrumentation and Materials
-
HPLC system with a UV-Vis or PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade solvents and salts for mobile phase preparation (e.g., NaCl, phosphate (B84403) buffer).
-
Potassium iodide or sodium iodide reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | IAM.PC.DD2 Regis HPLC (150 mm x 4.6 mm, 10 µm)[5] |
| Mobile Phase | 30 mM NaCl in water[5] |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | Ambient |
| Detection Wavelength | 226 nm[5] |
| Injection Volume | 50 µL |
Experimental Protocol
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL of Iodide): Accurately weigh an appropriate amount of potassium iodide or sodium iodide reference standard and dissolve it in HPLC grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using HPLC grade water to cover the desired concentration range (e.g., 0.5 - 10.0 mg/L).[5]
2. Preparation of Sample Solutions
-
Accurately weigh a sample of this compound and dissolve it in HPLC grade water in a volumetric flask.
-
Dilute to a concentration that falls within the linear range of the standard curve.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Analysis
-
Follow the same procedure for system suitability and analysis as described for magnoflorine, using the iodide standards and the specified chromatographic conditions.
-
Calculate the concentration of iodide in the sample based on the calibration curve generated from the iodide standards.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 10.0 mg/L (r = 0.9996)[5] |
| Accuracy (Recovery) | 98.5 - 100.2%[5] |
| Precision (RSD) | < 5%[5] |
| Limit of Detection (LOD) | 22.84 ng/mL[5] |
Workflow for Iodide Quantification
Caption: Workflow for the quantification of iodide by HPLC.
The quantification of this compound requires distinct HPLC methods for the analysis of the magnoflorine cation and the iodide anion due to their different chemical properties. The provided protocols offer robust and reliable approaches for the individual determination of each component, ensuring accurate quality control and research analysis. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.
References
Application Note: UPLC Analysis of Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine (B1675912) is a quaternary aporphine (B1220529) alkaloid found in various plant species, recognized for its wide range of pharmacological activities.[1][2][3] Accurate and robust analytical methods are crucial for the quantification of Magnoflorine in different matrices, including plant extracts, dietary supplements, and biological samples, to ensure quality control and support pharmacokinetic studies. Ultra-Performance Liquid Chromatography (UPLC) offers a sensitive and rapid approach for this purpose. This application note provides a detailed protocol for the UPLC analysis of Magnoflorine.
Experimental Protocols
Instrumentation and Materials
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS).
-
Columns:
-
Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Agilent Zorbax Eclipse Plus stable bond RP-18 column (150 × 2.1 mm, 3.5 µm)[4]
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Magnoflorine iodide reference standard
-
Sample Preparation
Proper sample preparation is critical for accurate and reliable UPLC analysis.[5] The following protocols are recommended for different sample matrices:
2.2.1. Plant Material and Dietary Supplements:
-
Extraction:
-
Accurately weigh the powdered plant material or ground dietary supplement.
-
Add a suitable extraction solvent (e.g., 70% ethanol-water solution).[6] A common ratio is 1:10 (sample to solvent, w/v).
-
Perform extraction using methods such as heat reflux for 1-3 hours.[6]
-
Filter the extract and concentrate it to remove the organic solvent.[6]
-
For further purification, a liquid-liquid extraction with n-butanol can be performed.[6]
-
-
Final Preparation:
-
Dissolve the dried extract in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.[4]
-
2.2.2. Biological Samples (e.g., Rat Plasma):
-
Protein Precipitation:
-
To a volume of plasma (e.g., 100 µL), add an internal standard (IS) like nuciferine.[7]
-
Add a precipitating agent, such as a 9:1 (v/v) mixture of acetonitrile and methanol, typically at a 3:1 ratio to the plasma volume.[7]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
-
Final Preparation:
-
Collect the supernatant and inject it directly into the UPLC system.
-
UPLC-UV Method
This method is suitable for the quantification of Magnoflorine in simpler matrices where high sensitivity is not the primary requirement.
-
Column: Agilent Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[8]
-
Mobile Phase: Methanol and 0.1% phosphoric acid solution.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30°C[8]
-
Injection Volume: To be optimized (e.g., 5-20 µL)
UPLC-MS/MS Method
For complex matrices and when high sensitivity and selectivity are required, a UPLC-MS/MS method is recommended.
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[7]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to achieve good separation.
-
Flow Rate: 0.25 mL/min[7]
-
Column Temperature: To be optimized (e.g., 25-40°C)
-
Mass Spectrometry:
Data Presentation
Chromatographic Conditions
| Parameter | UPLC-UV Method | UPLC-MS/MS Method |
| Column | Agilent Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[8] | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[7] |
| Mobile Phase | Methanol - 0.1% Phosphoric Acid[8] | A: 0.1% Formic Acid in WaterB: Acetonitrile[7] |
| Flow Rate | 1.0 mL/min[8] | 0.25 mL/min[7] |
| Column Temp. | 30°C[8] | 20-30°C[1] |
| Detection | UV at 220 nm or 320 nm[8][9] | ESI-MS/MS (MRM mode)[7] |
| Injection Vol. | 10 µL | 5 µL |
Method Validation Parameters
| Parameter | Result (UPLC-UV) | Result (UPLC-MS/MS) |
| Linearity Range | 0.098 - 1.223 µg (r=0.9997)[8] | 2 - 2000 ng/mL[7] |
| LOD | - | - |
| LOQ | 1 µg/mL[9] | - |
| Accuracy (Recovery) | 99.2% (RSD 3.2%)[8] | > 83.0%[7] |
| Precision (RSD) | - | < 9% (Intra- and Inter-day)[7] |
Visualizations
Caption: UPLC Analysis Workflow for Magnoflorine.
Caption: Logical Relationship in Chromatographic Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. jpccr.eu [jpccr.eu]
- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. CN108478575B - Magnoflorine preparation, preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPTLC Fingerprinting of Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine (B1675912) is a quaternary aporphine (B1220529) alkaloid found in various plant species, recognized for its diverse pharmacological activities. As a quaternary ammonium (B1175870) ion, it is highly polar and soluble in water.[1] This application note provides a detailed protocol for the High-Performance Thin-Layer Chromatography (HPTLC) fingerprinting of magnoflorine iodide. HPTLC is a powerful and versatile analytical technique for the qualitative and quantitative analysis of compounds in complex mixtures, making it ideal for the analysis of herbal medicines and pharmaceutical formulations.[2] This method is based on a validated HPTLC procedure for the simultaneous estimation of major alkaloids, including magnoflorine.
Chemical Structure of Magnoflorine:
Magnoflorine has a molecular formula of C₂₀H₂₄NO₄⁺.[3] The iodide salt has a molecular weight of 469.31 g/mol .[4]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPTLC analysis of this compound.
Materials and Reagents
-
Standards: this compound reference standard
-
Solvents: Methanol (B129727) (HPLC grade), Ethanol (B145695) (analytical grade), Ethyl acetate (B1210297) (analytical grade), Formic acid (analytical grade), Glacial acetic acid (analytical grade), Water (HPLC grade)
-
HPTLC Plates: Pre-coated silica (B1680970) gel 60 F₂₅₄ aluminum plates (20 x 10 cm)
-
Sample Preparation: Mortar and pestle or grinder, ultrasonic bath, filtration apparatus (e.g., syringe filters)
Instrumentation
-
Sample Application: HPTLC automatic sampler (e.g., CAMAG Linomat 5)
-
Chromatography Chamber: Twin-trough chamber (20 x 10 cm)
-
Densitometer: HPTLC scanner with a UV-Vis detector (e.g., CAMAG TLC Scanner 3)
-
Software: HPTLC data analysis software (e.g., winCATS)
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL).
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Sonication for 10 minutes may be required to ensure complete dissolution.
Preparation of Sample Solution (from plant material)
-
Dry the plant material (e.g., tubers, roots) in the shade and grind to a fine powder (approximately 60 mesh).
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 10 mL of ethanol in a conical flask.
-
Sonication for 30 minutes can enhance extraction efficiency.
-
Filter the extract through a suitable filter paper or a 0.45 µm syringe filter.
-
The filtrate is now ready for HPTLC application.
Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Ethyl acetate : Formic acid : Glacial acetic acid : Water (100:11:11:26, v/v/v/v)
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for at least 30 minutes at room temperature (25 ± 2 °C).
-
Application Volume: 5-30 µL (for achieving a concentration range of 500-3000 ng/spot for the calibration curve)
-
Band Width: 8 mm
-
Migration Distance: 80 mm
-
Drying: Air-dry the plate after development.
-
Detection Wavelengths: Densitometric scanning at 254 nm and 366 nm. A wavelength of 320 nm has also been reported for magnoflorine detection.[5]
Data Presentation
Quantitative data from the HPTLC analysis should be systematically recorded and analyzed. The following tables provide a template for presenting the results of a validated method.
Method Validation Parameters
| Parameter | Magnoflorine |
| Linearity Range (ng/spot) | 500 - 3000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) (ng/spot) | 45.25 |
| Limit of Quantification (LOQ) (ng/spot) | 137.12 (calculated as 3 x LOD) |
| Recovery (%) | 98.29 |
| Precision (%RSD) | |
| - Intraday | 0.36 - 0.92 |
| - Interday | 0.5 - 2.25 |
| Specificity | Specific with no interference from other components in the extract. |
| Robustness | The method is robust for small, deliberate changes in mobile phase composition and saturation time. |
HPTLC Fingerprint Data
| Analyte | Rf Value |
| Magnoflorine | ~0.44 |
Note: Rf values can vary slightly depending on the specific experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPTLC fingerprinting of this compound.
Signaling Pathway of Magnoflorine
Magnoflorine has been reported to influence several key signaling pathways involved in inflammation and cancer. The following diagram depicts a simplified representation of magnoflorine's interaction with the NF-κB, MAPKs, and PI3K-Akt signaling pathways.
Conclusion
The described HPTLC method provides a reliable and efficient approach for the fingerprinting and quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the fields of natural product chemistry and drug development. The provided workflows and diagrams offer a clear guide for the implementation and understanding of this analytical technique and the biological context of magnoflorine.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
Application Notes and Protocols for In Vivo Administration of Magnoflorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of magnoflorine (B1675912) dosage and administration for in vivo experiments based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies to evaluate the therapeutic potential of magnoflorine.
Summary of In Vivo Dosages and Administration
Magnoflorine has been investigated in various animal models for a range of therapeutic applications, including neurodegenerative diseases, inflammatory conditions, and metabolic disorders. The dosage and route of administration are critical parameters that influence its pharmacokinetic profile and therapeutic efficacy. The following table summarizes the key quantitative data from several in vivo studies.
| Animal Model | Therapeutic Area | Route of Administration | Dosage Range | Key Findings |
| Rats | Pharmacokinetics | Intravenous (i.v.) | 5 mg/kg, 10 mg/kg | Low bioavailability, rapid absorption and elimination.[1][2][3] |
| Rats | Pharmacokinetics | Oral (p.o.) | 15, 30, 50, 60 mg/kg | Pharmacokinetic parameters determined.[1][2] |
| Mice | Alzheimer's Disease | Intraperitoneal (i.p.) | 20 mg/kg | Improved cognitive function and reduced AD pathology.[4][5] |
| Adjuvant-Induced Arthritis (AIA) Rats | Rheumatoid Arthritis | Not Specified | Not Specified | Attenuated inflammatory responses.[6] |
| Middle Cerebral Artery Occlusion (MCAO) Rats | Cerebral Ischemia | Not Specified | 10 mg/kg, 20 mg/kg | Reduced infarct volume and improved neurological scores.[7] |
| Mice | Cognitive Enhancement | Intraperitoneal (i.p.) | 10 mg/kg, 20 mg/kg | Improved long-term memory acquisition.[8][9] |
Note: The majority of studies refer to "magnoflorine." While "magnoflorine iodide" is specified, the available literature predominantly focuses on magnoflorine. Researchers should consider potential differences in solubility and bioavailability when using the iodide salt and adjust protocols accordingly.
Key Signaling Pathways Modulated by Magnoflorine
Magnoflorine exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Understanding these pathways is crucial for elucidating its mechanism of action.
References
- 1. e-century.us [e-century.us]
- 2. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts | MDPI [mdpi.com]
- 5. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Magnoflorine Iodide Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Magnoflorine iodide in cell culture experiments. This document includes information on solution preparation, storage, and quality control, as well as specific experimental protocols for assessing its biological activity.
Introduction to this compound
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plants. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In cancer cell lines, Magnoflorine has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest. Its mechanisms of action often involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄INO₄ | [1][2][3] |
| Molecular Weight | 469.31 g/mol | [1][2][3] |
| CAS Number | 4277-43-4 | [1][4] |
| Appearance | Solid | [1] |
Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | 50 mg/mL (106.54 mM) | Sonication is recommended to aid dissolution. |
In Vitro Efficacy of this compound: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| TE671 | Rhabdomyosarcoma | 22.83 |
| MDA-MB-468 | Breast Cancer | 187.32 |
| NCI-H1299 | Lung Cancer | 189.65 |
| T98G | Glioblastoma | Not specified |
| A549 | Lung Cancer | 296.7 |
| MCF7 | Breast Cancer | 1960.8 |
Data compiled from a study by Okon et al. (2020). The anti-proliferative activity was determined after 96 hours of treatment using an MTT assay.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
1. Stock Solution Preparation (10 mM): a. Calculate the required mass of this compound to prepare a 10 mM stock solution.
- Mass (mg) = 10 mmol/L * Volume (L) * 469.31 g/mol * 1000 mg/g b. Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. To ensure complete dissolution, vortex the solution and/or sonicate in a water bath. Visually inspect to ensure no particulates are present. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
2. Storage of Stock Solution:
- Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[1]
3. Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used) must be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Magnoflorine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.[5]
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Application Note: Protocol for Determining Magnoflorine Iodide Cytotoxicity using MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncological research and the evaluation of natural compounds for therapeutic use.
Introduction: Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has shown considerable promise as a potential anti-cancer agent.[1] It has been demonstrated to inhibit the proliferation of diverse cancer cell lines and trigger programmed cell death (apoptosis).[1][2] A fundamental method for assessing the cytotoxic potential of compounds like Magnoflorine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay quantitatively measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4][5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[5][6]
Mechanism of Action & Signaling Pathways
Magnoflorine exerts its cytotoxic effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] A primary mechanism is the induction of apoptosis, often characterized by an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][7] This shift leads to the activation of caspases, which are proteases that execute the apoptotic process.[1][2]
Furthermore, Magnoflorine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][8] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell growth and survival.[1] By inhibiting the PI3K/AKT/mTOR cascade, Magnoflorine can suppress tumor growth and potentially increase the sensitivity of cancer cells to other chemotherapeutic agents.[1][9]
Caption: Magnoflorine-induced cytotoxicity signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Magnoflorine have been determined across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| TE671 | Rhabdomyosarcoma | 22.83 | [9] |
| ACC-201 | Gastric Adenocarcinoma | 15.75 | [10] |
| AGS | Gastric Adenocarcinoma | 17.19 | [10] |
| NCI-N87 | Gastric Adenocarcinoma | 33.31 | [10] |
| MKN-74 | Gastric Adenocarcinoma | 34.82 | [10] |
| MDA-MB-468 | Breast Cancer | 187.32 | [1][9] |
| NCI-H1299 | Lung Cancer | 189.65 | [1][9] |
| A549 | Lung Cancer | 296.7 | [1][9] |
| T98G | Glioblastoma | < 1000 | [11] |
| U251 | Brain Tumor | 7 | [1] |
| HeLa | Cervix Tumor | Inactive | [1] |
| MCF7 | Breast Cancer | 1960.8 | [9] |
Note: The cytotoxic activity of Magnoflorine can be influenced by the specific cell line and experimental conditions.[9]
Experimental Protocol: MTT Assay
This protocol details the steps for assessing the cytotoxicity of this compound on adherent cancer cells.
1. Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549, MDA-MB-468, etc.)[1]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][6]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 100-150 µL of DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)[6]
2. Reagent Preparation
-
Complete Culture Medium: Supplement the base medium with 10% FBS and 1% penicillin-streptomycin.[1]
-
Magnoflorine Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute this stock in complete culture medium to achieve the desired final concentrations for the experiment.[1] The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
MTT Working Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Filter sterilize the solution and protect it from light.
3. Experimental Workflow
Caption: General experimental workflow for the MTT cytotoxicity assay.
4. Step-by-Step Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.[1] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
Treatment: After overnight incubation, carefully aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of this compound to the designated wells. Include control wells: one set with vehicle (medium with the same concentration of DMSO used for the highest Magnoflorine concentration) and another with medium only (for background subtraction).[1]
-
Incubation: Return the plate to the incubator for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[1]
-
MTT Addition: At the end of the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[1][4][6]
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C.[6] During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the adherent cells.[6] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[6] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each Magnoflorine concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Magnoflorine concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of Magnoflorine that causes a 50% reduction in cell viability.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jpccr.eu [jpccr.eu]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes: BrdU Assay for Measuring Cell Proliferation in Response to Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Its potential as an anticancer agent is linked to its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[1][2][3] The Bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine (B127349), into newly synthesized DNA during the S-phase of the cell cycle.[4][5] This application note provides a detailed protocol for utilizing the BrdU assay to assess the anti-proliferative effects of Magnoflorine iodide on cancer cells, summarizes relevant quantitative data, and illustrates the key signaling pathways involved.
Principle of the BrdU Assay
The BrdU assay is an immunoassay that detects BrdU incorporated into cellular DNA.[6][7] During cell division, BrdU is supplied in the cell culture medium and is incorporated in place of thymidine into the DNA of proliferating cells.[7] Following fixation and DNA denaturation, a specific monoclonal antibody against BrdU is used to detect the incorporated analog.[4] This is followed by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which reacts with a substrate to produce a colorimetric signal. The intensity of this signal is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[6][7]
Data Presentation: Anti-proliferative Effects of Magnoflorine
Magnoflorine has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[1] The following table summarizes the quantitative data from a study investigating the effects of Magnoflorine on different cancer cell lines using a BrdU assay.
| Cell Line | Cancer Type | Treatment | Incubation Time | Result | Reference |
| NCI-H1299 | Lung Cancer | Magnoflorine (0.01 - 1 mg/mL) | 48 hours | Dose-dependent inhibition of proliferation. | [1] |
| MDA-MB-468 | Breast Cancer | Magnoflorine (0.01 - 1 mg/mL) | 48 hours | Dose-dependent inhibition of proliferation; most resistant line. | [1] |
| T98G | Glioma | Magnoflorine (0.01 - 1 mg/mL) | 48 hours | Dose-dependent inhibition of proliferation. | [1] |
| TE671 | Rhabdomyosarcoma | Magnoflorine (0.01 - 1 mg/mL) | 48 hours | Statistically significant anti-proliferative effect. | [1] |
| Huh-7 | Hepatoma | Magnoflorine (20, 40, 80 µM) | Not specified | Suppression of proliferation. | [8] |
Experimental Protocols
This section provides a detailed methodology for performing a BrdU cell proliferation assay to evaluate the effect of this compound. This protocol is based on standard BrdU ELISA kit instructions and the parameters used in published studies.[1][6]
Materials
-
Cancer cell line of interest (e.g., NCI-H1299, MDA-MB-468, T98G, TE671)[1]
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
96-well cell culture plates
-
BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, FixDenat solution, anti-BrdU antibody, secondary antibody-HRP conjugate, wash buffer, and substrate)[6]
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
CO2 incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 mg/mL).[1]
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
BrdU Labeling:
-
Fixation and DNA Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[6]
-
-
Immunodetection:
-
Remove the Fixing/Denaturing Solution.
-
Add 100 µL of the prepared 1X anti-BrdU detection antibody solution to each well.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the prepared 1X HRP-conjugated secondary antibody solution to each well.
-
Incubate for 30 minutes at room temperature.[6]
-
Wash the wells three times with 1X Wash Buffer.
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Signaling Pathways and Visualizations
Magnoflorine exerts its anti-proliferative effects by modulating several key signaling pathways. Notably, it has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the JNK signaling pathway, both of which are crucial regulators of cell growth, survival, and apoptosis.[2][3][9]
Experimental Workflow for BrdU Assay
Caption: Experimental workflow for the BrdU cell proliferation assay with this compound treatment.
Magnoflorine's Effect on Cell Proliferation Signaling Pathways
Caption: Simplified diagram of signaling pathways modulated by Magnoflorine to inhibit cell proliferation.
Conclusion
The BrdU assay is a robust and reliable method for quantifying the anti-proliferative effects of compounds like this compound. The provided protocol offers a detailed framework for conducting these experiments. Understanding the impact of Magnoflorine on key signaling pathways such as PI3K/Akt/mTOR and JNK provides valuable insights into its mechanism of action and supports its further investigation as a potential therapeutic agent in cancer drug development.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jpccr.eu [jpccr.eu]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
Magnoflorine Iodide: Unveiling its Apoptotic Potential in Cancer Cells via Flow Cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has emerged as a compound of interest in oncological research due to its potential anti-cancer properties.[1][2] Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[3][4] This document provides detailed application notes and protocols for the analysis of magnoflorine iodide-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The methodologies described herein are intended to guide researchers in the quantitative assessment of apoptosis and the elucidation of the underlying signaling pathways.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a widely used method for the rapid and quantitative analysis of apoptosis.[5] The most common method involves the dual staining of cells with Annexin (B1180172) V and Propidium Iodide (PI).
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), Annexin V can identify early apoptotic cells with intact cell membranes.[2][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[2][7]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
Quantitative Data Presentation
The following tables summarize the dose-dependent effect of Magnoflorine (MGN) on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry analysis of caspase-3 activation, a key mediator of apoptosis.
Table 1: Effect of Magnoflorine on Caspase-3 Activation in T98G Glioma Cells [3]
| Magnoflorine (µg/mL) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Active Caspase-3 Positive) |
| 0 (Control) | 48 | Baseline |
| 5 | 48 | Increased |
| 10 | 48 | 24.02% |
Table 2: Dose-Dependent Induction of Apoptosis by Magnoflorine in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | Magnoflorine Concentration (µg/mL) | Percentage of Apoptotic Cells (Active Caspase-3 Positive) |
| NCI-H1299 | Lung Cancer | 5 | ~10% |
| 10 | ~15% | ||
| MDA-MB-468 | Breast Cancer | 5 | ~5% |
| 10 | ~8% | ||
| TE671 | Rhabdomyosarcoma | 5 | ~12% |
| 10 | ~18% |
Signaling Pathways in Magnoflorine-Induced Apoptosis
Magnoflorine has been shown to induce apoptosis through the modulation of several key signaling pathways. Its anti-cancer effects are often mediated by the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.[4][8]
One of the central mechanisms involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in promoting cell survival and proliferation in many cancers.[4] Additionally, magnoflorine can activate the c-Jun N-terminal kinase (JNK) signaling pathway, often in a manner dependent on the accumulation of reactive oxygen species (ROS).[9] Activated JNK can then trigger the apoptotic cascade.
Magnoflorine-induced apoptotic signaling pathways.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., T98G, NCI-H1299, MDA-MB-468, or TE671) in 6-well plates at a density of 1 x 10^5 cells/mL in the appropriate culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations (e.g., 5 and 10 µg/mL) in fresh culture medium.
-
Exposure: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours).
Protocol 2: Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
This protocol is a standard procedure for staining cells for apoptosis analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpccr.eu [jpccr.eu]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Detection of apoptosis using flow cytometry after annexin V-FITC/propidium iodide (PI) staining after 48 h. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Magnoflorine Iodide Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Magnoflorine iodide on various cell lines. Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][3][4] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by detecting changes in protein expression and signaling pathways.[5]
Scientific Background
This compound has been shown to influence several key signaling pathways implicated in cell proliferation, apoptosis, autophagy, and inflammation. Understanding its mechanism of action is vital for its potential development as a therapeutic agent. Western blot analysis allows for the specific detection and quantification of key proteins within these pathways.
Key signaling pathways reportedly modulated by Magnoflorine include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Magnoflorine has been observed to inhibit the activation of this pathway in cancer cells.[2][3][4][6][7]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This includes the JNK, ERK, and p38 signaling cascades, which are involved in stress responses, apoptosis, and inflammation. Magnoflorine's effects on this pathway can be context-dependent, either activating or inhibiting it.[1][6][8][9]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of inflammatory responses, cell survival, and proliferation. Magnoflorine has been shown to suppress NF-κB activation.[8][9]
By performing Western blot analysis on cells treated with this compound, researchers can investigate its impact on these critical cellular processes.
Data Presentation: Summary of Protein Expression Changes
The following table summarizes the expected qualitative changes in the expression or phosphorylation status of key proteins in cells treated with this compound, based on published literature. These changes are often dose-dependent and may vary depending on the cell type and experimental conditions.
| Signaling Pathway | Target Protein | Observed Effect of this compound Treatment | Key Functions |
| PI3K/Akt/mTOR | p-PI3K | ↓ (Inhibition) | Cell survival, growth, proliferation |
| p-Akt | ↓ (Inhibition) | Cell survival, apoptosis inhibition | |
| p-mTOR | ↓ (Inhibition) | Protein synthesis, cell growth | |
| MAPK | p-JNK | ↑ or ↓ (Activation or Inhibition) | Apoptosis, inflammation, stress response |
| p-ERK | ↑ or ↓ (Activation or Inhibition) | Cell proliferation, differentiation | |
| p-p38 | ↑ (Activation) | Apoptosis, inflammation, cell cycle | |
| Apoptosis | Cleaved Caspase-3 | ↑ (Activation) | Execution of apoptosis |
| Cleaved Caspase-9 | ↑ (Activation) | Initiation of intrinsic apoptosis pathway | |
| Bcl-2 | ↓ (Inhibition) | Anti-apoptotic | |
| Bax | ↑ (Activation) | Pro-apoptotic | |
| Autophagy | LC3-II | ↑ (Upregulation) | Autophagosome formation |
| Cell Cycle | Cyclin B1 | ↓ (Downregulation) | G2/M phase transition |
| CDK1 | ↓ (Downregulation) | G2/M phase transition | |
| Inflammation | p-NF-κB p65 | ↓ (Inhibition) | Pro-inflammatory gene expression |
| p-IκBα | ↓ (Inhibition) | Release and nuclear translocation of NF-κB | |
| COX-2 | ↓ (Inhibition) | Pro-inflammatory mediator |
Note: The direction of change (↑ for increase/activation, ↓ for decrease/inhibition) is based on findings in various cancer and inflammatory models. Specific outcomes should be experimentally verified for the system under investigation.
Experimental Protocols
A detailed protocol for Western blot analysis of this compound-treated cells is provided below. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., MCF-7 breast cancer cells, U937 macrophages) in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
Protein Extraction (Cell Lysis)[11]
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.[10]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[10]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[10]
Protein Quantification
-
Assay Selection: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay.[5]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[12]
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10][11]
-
Gel Electrophoresis: Load the denatured protein samples and a protein molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[11][12] The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target protein.[10]
Protein Transfer (Blotting)[12]
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) or nitrocellulose membrane by briefly immersing it in methanol, followed by distilled water, and finally transfer buffer.[13]
-
Transfer Sandwich: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and another sponge.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer is performed in transfer buffer at a constant current or voltage.
Immunodetection[12]
-
Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[10]
Signal Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[10]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[10]
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpccr.eu [jpccr.eu]
- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 8. Magnoflorine Enhances LPS-Activated Pro-Inflammatory Responses via MyD88-Dependent Pathways in U937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Application Notes and Protocols for Magnoflorine Iodide in a Rat Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of magnoflorine (B1675912) iodide in a preclinical rat model of cerebral ischemia. The detailed protocols and data summaries are intended to guide researchers in designing and executing similar studies to evaluate potential therapeutic agents for ischemic stroke.
Summary of Neuroprotective Effects
Magnoflorine has been shown to confer significant neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke.[1][2] Treatment with magnoflorine has been demonstrated to reduce the volume of cerebral infarction, decrease brain edema, and improve neurological outcomes.[1][2] The underlying mechanisms for these protective effects are multi-faceted, involving the attenuation of oxidative stress and the modulation of key signaling pathways related to autophagy and cell survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of magnoflorine in a rat MCAO model.
Table 1: Effects of Magnoflorine on Infarct Volume, Brain Water Content, and Neurological Scores
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Brain Water Content (%) | mNSS Score | Longa Score |
| Sham | - | 0 | ~78 | 0 | 0 |
| MCAO | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| MCAO + Magnoflorine | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Slightly Reduced |
| MCAO + Magnoflorine | 20 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| MCAO + Berberine (Positive Control) | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data are presented as significant changes relative to the MCAO group.[1]
Table 2: Effects of Magnoflorine on Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | Nitric Oxide (NO) | Malondialdehyde (MDA) | Glutathione (GSH) | GSH Peroxidase (GSH-PX) |
| Sham | - | Baseline | Baseline | Baseline | Baseline |
| MCAO | - | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
| MCAO + Magnoflorine | 10 | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
| MCAO + Magnoflorine | 20 | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
Data are presented as significant changes relative to the MCAO group.[1]
Table 3: Effects of Magnoflorine on Key Signaling Proteins
| Treatment Group | Dose (mg/kg) | LC3-II/LC3-I Ratio | p62 | Sirt1 | p-AMPK |
| Sham | - | Baseline | Baseline | Baseline | Baseline |
| MCAO | - | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| MCAO + Magnoflorine | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Data are presented as significant changes relative to the MCAO group.[1][2]
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[3][4]
Materials:
-
Male Sprague-Dawley rats (220 ± 10 g)[1]
-
Phenobarbital (B1680315) sodium (40 mg/kg, i.p.)[1]
-
3-0 nylon suture coated with silicone[1]
-
Heating pad and lamp
-
Surgical instruments
Procedure:
-
Fast the rats for 10-12 hours before surgery with free access to water.[1]
-
Anesthetize the rats with phenobarbital sodium (40 mg/kg, i.p.).[1]
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Ligate the distal end of the ECA and place a temporary slipknot around the origin of the ECA.
-
Gently insert a 3-0 silicone-coated nylon suture through an incision in the ECA stump and advance it into the ICA until slight resistance is felt, indicating the occlusion of the middle cerebral artery.[1]
-
After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.[1]
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without the insertion of the suture.[1]
Drug Administration
Materials:
-
Magnoflorine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline
-
Oral gavage needles
Procedure:
-
Dissolve magnoflorine in DMSO to create a stock solution.[1]
-
Dilute the stock solution with saline to the desired concentrations (10 mg/kg and 20 mg/kg), ensuring the final DMSO concentration is less than 0.5%.[1]
-
Administer magnoflorine or vehicle (saline with DMSO) to the rats via intragastric gavage once daily for 14 consecutive days before MCAO and one day after surgery.[1]
Neurological Deficit Scoring
Neurological function is assessed 24 hours after reperfusion using the modified Neurological Severity Score (mNSS) and the Longa score.[1]
-
mNSS: A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.
-
Longa Score: A five-point scale specifically assessing motor deficits.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
Twenty-four hours after reperfusion, euthanize the rats and quickly remove the brains.[1]
-
Chill the brains at -20°C for 30 minutes.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.[3]
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is expressed as a percentage of the total brain volume.
Determination of Brain Water Content
Procedure:
-
Immediately after brain removal, weigh the brain tissue to obtain the wet weight.
-
Dry the brain tissue in an oven at 100°C for 24 hours to obtain the dry weight.
-
Calculate the brain water content using the following formula: (Wet weight - Dry weight) / Wet weight × 100%.[1]
Histological Analysis
Procedure for Nissl and NeuN Staining:
-
Perfuse the rats with saline followed by 4% paraformaldehyde.
-
Post-fix the brains in 4% paraformaldehyde and then embed in paraffin.
-
Cut the brains into coronal sections.
-
For neuronal damage assessment, perform Nissl staining with cresyl violet.[1]
-
For neuronal density, perform immunohistochemistry using an anti-NeuN antibody.[1]
-
Count the number of surviving neurons in the penumbral cortex.
Oxidative Stress Marker Assays
Procedure:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Use commercially available kits to measure the levels of:
-
Follow the manufacturer's instructions for each assay kit.
Western Blot Analysis
Procedure:
-
Extract total protein from the ischemic brain tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against LC3, p62, Sirt1, and phosphorylated-AMPK.[1]
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensities.
Visualizations
Caption: Experimental workflow for evaluating magnoflorine in a rat MCAO model.
Caption: Proposed signaling pathway of magnoflorine's neuroprotective effects.
References
- 1. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnoflorine Iodide in the Adjuvant-Induced Arthritis (AIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvant-Induced Arthritis (AIA) in rats is a widely utilized and well-characterized experimental model for preclinical studies of rheumatoid arthritis (RA). This model exhibits many features analogous to human RA, including chronic polyarticular inflammation, synovitis, and bone and cartilage destruction. Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated significant anti-inflammatory and immunomodulatory properties, making it a promising candidate for the therapeutic intervention of inflammatory diseases like RA. In vivo studies have shown that Magnoflorine treatment can substantially ameliorate the severe symptoms in AIA rats, with its curative effects linked to the attenuation of inflammatory responses.[1] This document provides detailed application notes and experimental protocols for investigating the effects of Magnoflorine iodide in the AIA rat model.
Data Presentation
Table 1: Effect of Magnoflorine on Arthritis Scores in CIA Mice [2]
| Treatment Group | Day 37 | Day 41 | Day 49 |
| Model (Vehicle) | 8.85 ± 2.15 | 9.31 ± 2.29 | 8.54 ± 1.90 |
| Magnoflorine (5 mg/kg/day) | - | 6.77 ± 1.42* | 5.62 ± 1.76 |
| Magnoflorine (10 mg/kg/day) | 6.31 ± 0.75 | < 6.31 | < 5.62 |
| Magnoflorine (20 mg/kg/day) | 6.46 ± 1.27** | < 6.46 | < 5.62 |
| Methotrexate (1 mg/kg/day) | - | - | < 5.62*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the Model group. Arthritis was scored on a scale of 0-16 per mouse.
Table 2: Effect of Magnoflorine on Serum Cytokine Levels in CIA Mice [2]
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 401.8 ± 19.15 | 49.42 ± 1.63 | 47.13 ± 1.29 |
| Model (Vehicle) | 685.5 ± 12.74 | 111.5 ± 7.62 | 78.48 ± 4.69 |
| Magnoflorine (5 mg/kg/day) | 463.4 ± 24.84 | 79.62 ± 4.6 | 61.89 ± 1.03 |
| Magnoflorine (10 mg/kg/day) | 444.6 ± 33.64 | 71.24 ± 5.07 | 54.16 ± 4.34 |
| Magnoflorine (20 mg/kg/day) | 391.9 ± 11.35 | 59.02 ± 1.48 | 42.27 ± 1.3 |
| Methotrexate (1 mg/kg/day) | 419.9 ± 20.16 | 74.75 ± 3.74 | 50.76 ± 7.19 |
***p < 0.001 compared to the Model group.
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Lewis or Sprague-Dawley rats (6-12 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
1 mL glass syringes with 25-gauge needles
-
Isoflurane (B1672236) or other suitable anesthetic
Procedure:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rat using isoflurane or another appropriate anesthetic.
-
Draw 0.1 mL of the CFA suspension into a 1 mL glass syringe. It is crucial to re-suspend the adjuvant before each injection to ensure consistent dosage.[3]
-
For induction via tail base injection, lift the tail and subcutaneously inject 0.1 mL of CFA at the base of the tail.[3][4]
-
Alternatively, for footpad injection, subcutaneously inject 0.05 mL of CFA into the plantar surface of the right hind paw.[2]
-
Monitor the animals regularly for the development of arthritis, which typically appears between days 9 and 14 post-injection.[4]
Assessment of Arthritis Severity
a) Arthritis Score:
Visually score the severity of arthritis in each paw on a scale of 0-4, with a maximum possible score of 16 per rat.[2]
-
0: No erythema or swelling.
-
1: Mild erythema and swelling confined to the tarsals or ankle joint.
-
2: Moderate erythema and swelling extending from the ankle to the tarsals.
-
3: Severe erythema and swelling extending from the ankle to the metatarsal joints.
-
4: Ankylosis of the limb with severe erythema and swelling encompassing the ankle, foot, and digits.
b) Paw Volume Measurement:
Measure the volume of both hind paws using a plethysmometer at regular intervals. The change in paw volume is a quantitative measure of inflammation.
This compound Administration
This protocol is adapted from a study using a CIA mouse model and can be applied to the AIA rat model.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or dimethyl sulfoxide)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Based on the desired dosage (e.g., 5, 10, 20 mg/kg/day), calculate the volume of the drug solution to be administered to each rat based on its body weight.
-
For a therapeutic regimen, begin daily oral administration of this compound or vehicle on day 10-14 post-adjuvant injection, coinciding with the onset of clinical signs of arthritis.[4]
-
For a prophylactic regimen, start daily administration on the same day as the CFA injection (Day 0).[4]
-
Continue daily administration until the end of the study (e.g., day 28).
Analysis of Signaling Pathways in Synovial Tissue
At the end of the treatment period, euthanize the rats and collect the synovial tissue from the ankle joints for analysis of the NF-κB and MAPK signaling pathways.
a) Western Blot Analysis for MAPK and NF-κB Pathway Proteins:
This protocol outlines the general steps for Western blotting to assess the phosphorylation status of key proteins in the MAPK and NF-κB pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the collected synovial tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
b) Immunohistochemistry for NF-κB p65 Nuclear Translocation:
This protocol is for the visualization of NF-κB activation in the synovial tissue.
Materials:
-
4% paraformaldehyde
-
Paraffin (B1166041) embedding station
-
Microtome
-
Citrate (B86180) buffer (for antigen retrieval)
-
Hydrogen peroxide (for blocking endogenous peroxidase)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-NF-κB p65)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Fix the dissected ankle joints in 4% paraformaldehyde and then decalcify.
-
Embed the tissues in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the sections under a microscope to assess the nuclear localization of p65, indicative of NF-κB activation.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in the AIA rat model.
Caption: Signaling pathways modulated by this compound in arthritis.
References
Application Notes: Anticancer Effects of Magnoflorine on NCI-H1299 Lung Cancer Cells
Introduction
Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid found in various plants such as those from the Berberidaceae and Magnoliaceae families, has demonstrated a range of therapeutic properties, including anti-inflammatory, immunomodulatory, and antioxidant activities.[1][2][3] Recent studies have highlighted its potential as an anticancer agent, showing its efficacy against several cancer cell lines.[3][4] In the context of non-small cell lung cancer, magnoflorine has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in NCI-H1299 cells.[1][2][5] These findings suggest that magnoflorine could be a promising natural compound for the development of novel lung cancer therapies.[2]
This document provides detailed protocols and summarized data regarding the effects of magnoflorine on the NCI-H1299 lung cancer cell line, intended for researchers in oncology and drug development.
Data Presentation
The following tables summarize the quantitative effects of magnoflorine on NCI-H1299 cells.
Table 1: Cytotoxicity of Magnoflorine in Various Cancer Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) values of magnoflorine after 96 hours of treatment, indicating its growth-inhibitory effect.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| NCI-H1299 | Lung Cancer | 189.65 | [6] |
| A549 | Lung Cancer | 296.7 | [6] |
| MDA-MB-468 | Breast Cancer | 187.32 | [6] |
| MCF7 | Breast Cancer | 1960.8 | [6] |
| T98G | Glioblastoma | Not specified | |
| TE671 | Rhabdomyosarcoma | 22.83 | [6] |
Table 2: Effect of Magnoflorine on NCI-H1299 Cell Cycle Progression
NCI-H1299 cells were treated with various concentrations of magnoflorine for 48 hours, leading to a dose-dependent accumulation of cells in the S and G2 phases of the cell cycle.[1][6]
| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) | Citation |
| Control | 70.11 | 16.21 | 13.88 | [6] |
| 5 mg/mL Magnoflorine | 63.88 | 19.23 | 16.88 | [6] |
| 7.5 mg/mL Magnoflorine | 58.99 | 21.32 | 19.65 | [6] |
| 10 mg/mL Magnoflorine | 55.43 | 24.11 | 20.44 | [6] |
Table 3: Pro-Apoptotic and Anti-Proliferative Effects of Magnoflorine on NCI-H1299 Cells
Magnoflorine treatment for 48 hours was shown to slightly induce apoptosis and reduce cell proliferation in a dose-dependent manner.[5][6]
| Assay | Treatment Concentration | Observed Effect in NCI-H1299 Cells | Citation |
| Apoptosis (Caspase-3 Activation) | 5 - 10 mg/mL | Dose-dependent increase in active caspase-3 positive cells. | [5] |
| Proliferation (BrdU Incorporation) | 0.01 - 1 mg/mL | Slight, dose-dependent reduction in DNA synthesis. | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for magnoflorine and the general experimental workflow for its evaluation.
Caption: General experimental workflow for assessing magnoflorine's effects.
Caption: Proposed signaling mechanism of magnoflorine in cancer cells.[4][7]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of magnoflorine on the metabolic activity and viability of NCI-H1299 cells.
-
Materials:
-
NCI-H1299 cells
-
Complete culture medium (e.g., F12K with 10% FBS)
-
96-well plates
-
Magnoflorine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed NCI-H1299 cells into 96-well plates at a density of 1 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[6]
-
Prepare serial dilutions of magnoflorine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the magnoflorine dilutions (e.g., 0.01 to 2 mg/mL) or control medium.[5][6]
-
Incubate the plates for the desired duration (e.g., 96 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
2. Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis to determine the anti-proliferative effects of magnoflorine.
-
Materials:
-
NCI-H1299 cells
-
96-well plates
-
Magnoflorine stock solution
-
Cell Proliferation ELISA, BrdU kit (e.g., from Roche)
-
Microplate reader
-
-
Procedure:
-
Seed NCI-H1299 cells in 96-well plates at a density of 1 x 10⁴ cells/mL.[6]
-
After 24 hours, treat the cells with various concentrations of magnoflorine (e.g., 0.01 to 1 mg/mL) for 48 hours.[6]
-
Perform the BrdU incorporation assay according to the manufacturer's protocol. This typically involves adding a BrdU labeling solution for a few hours, followed by fixation, antibody incubation, and substrate reaction.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Express the results as a percentage of the proliferation rate of untreated control cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
NCI-H1299 cells
-
6-well plates
-
Magnoflorine stock solution
-
Ice-cold 80% ethanol (B145695)
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Seed NCI-H1299 cells in 6-well plates at a density of 1 x 10⁵ cells/mL.[6]
-
Treat the cells with magnoflorine (e.g., 1 to 10 mg/mL) for 48 hours.[6]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 80% ethanol while vortexing gently. Store at -20°C for at least 24 hours.[6]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer according to the manufacturer's protocol.[6]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.[6]
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
-
4. Apoptosis Assay (Caspase-3 Activation)
This method quantifies the percentage of apoptotic cells by detecting the active form of caspase-3 using flow cytometry.
-
Materials:
-
NCI-H1299 cells
-
6-well plates
-
Magnoflorine stock solution
-
FITC-conjugated active caspase-3 antibody kit
-
Flow cytometer
-
-
Procedure:
-
Seed and treat NCI-H1299 cells as described for the cell cycle analysis (e.g., with 5-10 mg/mL magnoflorine for 48 hours).[5][6]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Perform the staining for active caspase-3 according to the manufacturer's protocol. This involves cell fixation, permeabilization, and incubation with the fluorescently labeled antibody.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells positive for active caspase-3 to determine the level of apoptosis.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Magnoflorine-Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 4. jpccr.eu [jpccr.eu]
- 5. researchgate.net [researchgate.net]
- 6. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Magnoflorine Iodide: Unveiling its Anti-Cancer Potential in MDA-MB-468 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the effects of magnoflorine (B1675912) iodide on the triple-negative breast cancer cell line, MDA-MB-468. Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated multiple therapeutic properties, including anti-cancer activity.[1][2][3] This application note summarizes key quantitative findings and provides detailed protocols for replicating the cited experiments.
Summary of Quantitative Data
The anti-proliferative and pro-apoptotic effects of magnoflorine on MDA-MB-468 cells have been quantified through various assays. The data presented below is collated from studies investigating the dose-dependent effects of magnoflorine.
| Parameter | Concentration | Result | Reference |
| Cell Viability (MTT Assay) | 0.1–2 mg/mL | Dose-dependent growth inhibition | [1] |
| Cell Proliferation (BrdU Assay) | 0.01–1 mg/mL | Slight reduction in a dose-dependent manner after 48h | [1] |
| Apoptosis (Caspase-3 Activation) | 5–10 mg/mL | Slight, dose-dependent increase in apoptotic cells after 48h | [1] |
| Cell Cycle Arrest | High doses | Inhibition in S/G2 phases | [1][2][4] |
Signaling Pathways and Mechanism of Action
Magnoflorine exerts its anti-cancer effects by modulating several key signaling pathways. In breast cancer cells, it has been shown to induce apoptosis through a mitochondria-dependent pathway and can block the pro-survival PI3K/Akt/mTOR signaling pathway.[3][5] Furthermore, activation of the JNK signaling pathway, often linked to reactive oxygen species (ROS) production, is associated with magnoflorine-induced apoptosis, autophagy, and cell cycle arrest.[5][6]
Figure 1: Proposed signaling pathway of Magnoflorine in breast cancer cells.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the effects of magnoflorine iodide on MDA-MB-468 cells.
Cell Culture and Treatment
Figure 2: General experimental workflow for assessing Magnoflorine effects.
Materials:
-
MDA-MB-468 breast cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO or water)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture MDA-MB-468 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for flow cytometry) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the cell plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 48 or 96 hours).[1][7]
Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Following treatment with this compound as described above, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Proliferation (BrdU Assay)
Principle: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, into the DNA of proliferating cells.
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody conjugated to a peroxidase
-
Substrate solution
-
Stop solution
-
96-well plates
-
Microplate reader
Protocol:
-
After treating cells with this compound for the desired time (e.g., 48 hours), add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for the recommended time.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the proliferation rate relative to the control.
Apoptosis Assay (Caspase-3 Activation by Flow Cytometry)
Principle: This assay uses a fluorescently labeled inhibitor of caspases (FLICA) that covalently binds to active caspase-3, allowing for the quantification of apoptotic cells by flow cytometry.
Materials:
-
FITC-DEVD-FMK (or similar fluorescent caspase-3 inhibitor)
-
Binding Buffer
-
Wash Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Culture and treat MDA-MB-468 cells in 6-well plates.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in the binding buffer containing the fluorescent caspase-3 inhibitor.
-
Incubate for the time specified by the manufacturer, protected from light.
-
Wash the cells to remove the unbound inhibitor.
-
Resuspend the cells in binding buffer and add a viability dye like PI just before analysis.
-
Analyze the cells using a flow cytometer, detecting the fluorescence of the caspase-3 inhibitor and the viability dye.
-
Gate on the live cell population and quantify the percentage of caspase-3 positive cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Materials:
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.[1]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnoflorine-Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpccr.eu [jpccr.eu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Magnoflorine Iodide in T98G Glioma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Recent studies have highlighted its potential as an anti-cancer agent, showing inhibitory effects on the proliferation of various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the use of Magnoflorine iodide in the T98G human glioblastoma cell line, a model for a highly aggressive and treatment-resistant form of brain cancer.[1][4] The T98G cell line is characterized by its anchorage-independent growth and resistance to certain therapeutic agents, making it a relevant model for studying novel anti-cancer compounds.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of Magnoflorine on the T98G glioma cell line.
Table 1: Cytotoxicity of Magnoflorine in T98G Cells
| Assay | Parameter | Value | Exposure Time | Reference |
| MTT | IC50 | 16.47 ± 4.84 µg/mL (in combination with Cisplatin) | 96 hours | [6] |
Table 2: Effect of Magnoflorine on Proliferation of T98G Cells
| Assay | Concentration | Inhibition of Proliferation | Exposure Time | Reference |
| BrdU | 0.01 - 1 mg/mL | Dose-dependent reduction | 48 hours | [1][7][8] |
Table 3: Induction of Apoptosis by Magnoflorine in T98G Cells
| Assay | Concentration | % of Apoptotic Cells (Active Caspase-3) | Exposure Time | Reference |
| Flow Cytometry | 10 mg/mL | 24.02% | 48 hours | [1] |
Signaling Pathways Modulated by Magnoflorine
Magnoflorine has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. In glioma cells, its anti-cancer effects are associated with the inhibition of the PI3K/Akt/mTOR pathway and the promotion of the p38 MAPK pathway.[1]
Caption: Signaling pathways affected by Magnoflorine in T98G glioma cells.
Experimental Protocols
T98G Cell Culture
The T98G cell line is derived from a human glioblastoma multiforme tumor.[1][5]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Sodium Pyruvate.[5][9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing:
-
When cells reach 70-80% confluency, remove and discard the culture medium.[9]
-
Briefly rinse the cell layer with a Ca++/Mg++ free Dulbecco's phosphate-buffered saline (D-PBS) to remove all traces of serum.
-
Add 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[5][9]
-
Add complete growth medium to inactivate the trypsin and gently aspirate the cells by pipetting.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at a recommended split ratio of 1:3 to 1:10.[5]
-
Renew the culture medium 2 to 3 times per week.[5]
-
Preparation of this compound Stock Solution
This compound should be handled with care.
-
Solubility: Magnoflorine is soluble in organic solvents like DMSO and ethanol (B145695).[10] For cell culture experiments, a stock solution is typically prepared in DMSO.
-
Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[10]
-
Store the stock solution in aliquots at -20°C.[10]
-
Before each experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the medium is not cytotoxic (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed T98G cells in a 96-well microplate at a density of 1 × 10^4 cells/mL.[1]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a range of Magnoflorine concentrations (e.g., 0.1–2 mg/mL) for 96 hours.[1]
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[1]
-
During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., 10% SDS in 0.01N HCl).[1]
-
Measure the optical density of the resulting solution at 570 nm using a microplate reader.[1]
Cell Proliferation Assay (BrdU Assay)
This immunoassay measures DNA synthesis as an indicator of cell proliferation.[6]
Protocol:
-
Seed T98G cells in a 96-well plate at a density of 1 × 10^4 cells/mL.[1]
-
After 24 hours, treat the cells with various concentrations of Magnoflorine (e.g., 0.01–1 mg/mL) for 48 hours.[1]
-
Incorporate 5-bromo-2′-deoxyuridine (BrdU) into the cells by following the instructions of a commercial BrdU cell proliferation ELISA kit.[1]
-
Measure the absorbance at 450 nm using a microplate reader to quantify the amount of BrdU incorporated into the DNA.[1]
Apoptosis Assay (Active Caspase-3 Detection by Flow Cytometry)
This assay quantitatively determines the percentage of apoptotic cells by detecting the active form of caspase-3.[1]
Caption: Workflow for the apoptosis assay using flow cytometry.
Protocol:
-
Seed T98G cells on 6-well plates at a density of 1 x 10^5 cells/mL.[1]
-
Treat the cells with Magnoflorine (e.g., 1–10 mg/mL) for 48 hours.[1]
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).[1]
-
Fix and permeabilize the cells using a commercial kit (e.g., PE Active Caspase-3 Apoptosis Kit).[1]
-
Stain the cells intracellularly with a phycoerythrin (PE)-conjugated anti-active caspase-3 monoclonal antibody.[1]
-
Analyze the labeled cells using a flow cytometer to quantify the percentage of cells positive for active caspase-3.[1]
Cell Cycle Analysis
This method uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[6]
Protocol:
-
Seed T98G cells on 6-well plates at a density of 1 x 10^5 cells/mL and treat with Magnoflorine (e.g., 1–10 mg/mL).[1]
-
Fix the cells in 80% ice-cold ethanol at -20°C for 24 hours.[1]
-
Stain the cells with propidium iodide (PI) using a PI/RNase staining buffer.[1]
-
Analyze the DNA content of the cells using a flow cytometer.[1] The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Western Blotting
Western blotting is used to detect specific proteins and can be employed to analyze the expression levels of proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.[6]
Protocol:
-
Treat T98G cells with Magnoflorine and then lyse the cells to extract total protein.[6]
-
Determine the protein concentration using a Bradford or BCA assay.[6]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, p-mTOR, p-p38).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Conclusion
This compound demonstrates anti-cancer activity against the T98G glioma cell line by inhibiting cell proliferation and inducing apoptosis. These effects are mediated, at least in part, through the modulation of the PI3K/Akt/mTOR and p38 MAPK signaling pathways. The provided protocols offer a framework for researchers to investigate the potential of Magnoflorine as a therapeutic agent for glioblastoma. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex in vitro and in vivo models.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 4. T98G Cell Line: Unraveling the Mysteries of Glioblastoma [cytion.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. T98G. Culture Collections [culturecollections.org.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effects of Magnoflorine Iodide on TE671 Rhabdomyosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma, a malignant soft tissue tumor originating from mesenchymal stem cells, is the most common soft tissue sarcoma in children.[1][2] The TE671 cell line, derived from a human rhabdomyosarcoma, serves as a critical in vitro model for studying the pathology of this disease and for the development of novel therapeutic strategies.[1][2][3][4] Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various plants, has demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][5] This document provides detailed application notes and experimental protocols on the treatment of TE671 rhabdomyosarcoma cells with Magnoflorine, summarizing its effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the quantitative data on the effects of Magnoflorine on TE671 rhabdomyosarcoma cells.
Table 1: Cell Viability (IC50 Value)
| Cell Line | Treatment | Incubation Time | Assay | IC50 Value (µg/mL) |
| TE671 | Magnoflorine | 96 hours | MTT | 22.83[1] |
Table 2: Cell Proliferation (BrdU Assay)
TE671 cells were treated with various concentrations of Magnoflorine for 48 hours. Proliferation was measured by 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation.
| Treatment Group | Concentration (mg/mL) | Proliferation (% of Control) |
| Control | 0 | 100 |
| Magnoflorine | 0.01 | Reduced (Dose-dependent)[1] |
| Magnoflorine | 0.1 | Reduced (Dose-dependent)[1] |
| Magnoflorine | 1 | Statistically Significant Reduction[1] |
Table 3: Induction of Apoptosis (Caspase-3 Activation)
TE671 cells were treated with Magnoflorine for 48 hours, and apoptosis was assessed by measuring the percentage of cells with active caspase-3 via flow cytometry.
| Treatment Group | Concentration (mg/mL) | Active Caspase-3 Positive Cells (%) |
| Control | 0 | Baseline |
| Magnoflorine | 5 | Increased (Dose-dependent)[1][2] |
| Magnoflorine | 7.5 | Increased (Dose-dependent)[1][2] |
| Magnoflorine | 10 | Increased (Dose-dependent)[1][2] |
Table 4: Cell Cycle Analysis
TE671 cells were treated with Magnoflorine for 48 hours, and the cell cycle distribution was analyzed by flow cytometry.
| Treatment Group | Concentration (mg/mL) | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
| Control | 0 | 58.75 | 19.34 | 21.91 |
| Magnoflorine | 5 | 52.88 | 21.03 | 26.09 |
| Magnoflorine | 7.5 | 49.32 | 23.44 | 27.24 |
| Magnoflorine | 10 | 45.67 | 25.01 | 29.32 |
| Data derived from Okon et al., 2020. |
Experimental Protocols
TE671 Cell Culture
Objective: To maintain and propagate TE671 rhabdomyosarcoma cells for subsequent experiments.
Materials:
-
TE671 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L Glucose, 4 mM L-Glutamine, and 3.7 g/L NaHCO3[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture TE671 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Magnoflorine on TE671 cells and calculate the IC50 value.
Materials:
-
TE671 cells
-
Magnoflorine iodide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Seed TE671 cells into a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of Magnoflorine (e.g., 0.01 to 2 mg/mL) for 96 hours.[1][2] Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
Objective: To assess the effect of Magnoflorine on the proliferation of TE671 cells.
Materials:
-
TE671 cells
-
This compound
-
96-well plates
-
Cell Proliferation ELISA, BrdU kit (e.g., from Roche)[1]
-
Microplate reader
Protocol:
-
Seed TE671 cells into a 96-well plate at a density of 1 x 10^4 cells/mL.[1]
-
After 24 hours, treat the cells with various concentrations of Magnoflorine (e.g., 0.01 to 1 mg/mL) for 48 hours.[1]
-
Incorporate BrdU into the cells according to the manufacturer's protocol.
-
Measure the incorporation of BrdU by detecting the absorbance at 450 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in TE671 cells following treatment with Magnoflorine.
Materials:
-
TE671 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed TE671 cells into 6-well plates at a density of 1 x 10^5 cells/mL.[1]
-
Treat the cells with different concentrations of Magnoflorine (e.g., 5-10 mg/mL) for 48 hours.[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Magnoflorine on the cell cycle distribution of TE671 cells.
Materials:
-
TE671 cells
-
This compound
-
6-well plates
-
Ice-cold 80% ethanol[1]
-
PI/RNase staining buffer[1]
-
Flow cytometer
Protocol:
-
Seed TE671 cells into 6-well plates at a density of 1 x 10^5 cells/mL.[1]
-
Treat the cells with various concentrations of Magnoflorine (e.g., 1-10 mg/mL) for 48 hours.[1]
-
Harvest the cells and fix them in ice-cold 80% ethanol (B145695) at -20°C for 24 hours.[1]
-
Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer.[1]
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of Magnoflorine-induced apoptosis by analyzing the expression of key apoptosis-related proteins.
Materials:
-
TE671 cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p53)[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat TE671 cells with Magnoflorine as described in previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in the expression levels of the target proteins. An increase in the ratio of cleaved Caspase-3 to pro-Caspase-3 and Bax to Bcl-2 would indicate the induction of apoptosis.[13]
Visualizations
Caption: Experimental workflow for assessing Magnoflorine's effects on TE671 cells.
Caption: Proposed signaling pathways of Magnoflorine-induced apoptosis in cancer cells.
Caption: Magnoflorine induces S and G2/M phase cell cycle arrest in TE671 cells.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TE-671 Cells [cytion.com]
- 4. TE-671 cell line|AcceGen [accegen.com]
- 5. Magnoflorine-Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpccr.eu [jpccr.eu]
Troubleshooting & Optimization
Magnoflorine Iodide HPLC Analysis: A Technical Support Center
Welcome to the technical support center for Magnoflorine (B1675912) iodide HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the chromatographic analysis of Magnoflorine iodide.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the HPLC analysis of this compound?
A1: Magnoflorine is a quaternary aporphine (B1220529) alkaloid.[1] Its chemical structure presents specific challenges in reversed-phase HPLC. As a quaternary ammonium (B1175870) compound, it is highly polar and permanently positively charged, which can lead to poor retention on traditional C18 columns and peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3] Careful method development is required to achieve good peak shape and retention.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is commonly used for the separation of alkaloids like Magnoflorine.[2][4] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 or a polar-embedded column.[2] These columns have fewer accessible silanol groups, leading to more symmetrical peaks for basic compounds. For particularly difficult separations, a C8 column might also be considered as it is less retentive and can sometimes offer different selectivity.[5]
Q3: Why is a mobile phase modifier necessary for analyzing this compound?
A3: Due to its basic nature, Magnoflorine can interact strongly with acidic silanol groups on the column's stationary phase, causing peak tailing.[2] Adding a modifier to the mobile phase, such as a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) or a competing base (e.g., triethylamine), helps to saturate these active sites and improve peak shape significantly.[2][6] An alternative is to use a buffer, such as ammonium acetate (B1210297), to control the pH and ionic strength, which can also enhance peak symmetry and retention.[7]
Q4: What is a good starting point for a mobile phase composition?
A4: A common starting point for alkaloid separation on a C18 column is a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2] A typical gradient might start with a low percentage of the organic phase and gradually increase. For Magnoflorine, a mobile phase consisting of acetonitrile and water or methanol and water with an acidic modifier is a reasonable starting point.[2][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Magnoflorine, as a basic alkaloid, can interact with acidic silanol groups on the column packing.[2] Add a mobile phase modifier like 0.1% formic acid, trifluoroacetic acid, or triethylamine (B128534) (TEA) to the mobile phase to minimize these interactions.[2][5] Using a highly end-capped column is also recommended.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion.[8] Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of silanol groups. Operating at a lower pH (e.g., 2-4) can suppress the ionization of silanols and improve peak shape for basic compounds. |
| Column Degradation | The column may be contaminated or the stationary phase may have degraded.[8] Flush the column with a strong solvent or, if necessary, replace the column.[9] |
| Extra-column Effects | Tubing between the injector, column, and detector that is too long or has too large an internal diameter can cause peak broadening.[10] Use tubing with a smaller internal diameter and keep lengths to a minimum. |
Problem 2: Poor Resolution or No Separation
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase Composition Not Optimal | The organic-to-aqueous ratio in your mobile phase may not be suitable.[2] Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[11] You can also try switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity. |
| Inappropriate Column | The column chemistry may not be providing the necessary selectivity.[2] Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).[2][5] A longer column or one with a smaller particle size can also increase efficiency and resolution.[2] |
| Flow Rate is Too High | A high flow rate can decrease column efficiency.[2] Try reducing the flow rate to improve resolution, though this will increase the analysis time. |
| Column Temperature | Temperature can affect selectivity.[2] Using a column oven to control and systematically vary the temperature can help optimize the separation. |
Problem 3: Fluctuating Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Pump Issues | Leaks in the pump, worn seals, or malfunctioning check valves can cause inconsistent flow rates. Check for leaks, listen for unusual pump noises, and perform regular pump maintenance. |
| Inconsistent Mobile Phase Preparation | Variations in mobile phase composition between runs will lead to shifting retention times.[9] Ensure accurate and consistent preparation of the mobile phase. If using online mixing, check the pump's proportioning performance.[10] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection.[9] Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before starting the analysis. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times.[9] Use a column oven to maintain a constant temperature.[2] |
Problem 4: High Backpressure
Possible Causes & Solutions
| Cause | Solution |
| Blockage in the System | Particulate matter from the sample or mobile phase can clog the column frit, guard column, or tubing.[2] Filter all samples and mobile phases before use.[2] A guard column can help protect the analytical column. Try back-flushing the column to remove blockages. |
| Precipitation in the System | The sample may not be fully soluble in the mobile phase, leading to precipitation. Ensure the sample is dissolved in a solvent compatible with the mobile phase, ideally the mobile phase itself. Also, check for buffer precipitation if using high organic solvent concentrations. |
| Incorrect Column | Using a column with a very small particle size will inherently generate higher backpressure.[2] Ensure your HPLC system is rated for the pressure generated by your column and flow rate. |
Experimental Protocols
Sample Preparation Protocol
A robust sample preparation is crucial for reliable HPLC analysis.
-
Extraction : If starting from a plant matrix, extract the material with a suitable solvent such as methanol.[2]
-
Concentration : Evaporate the solvent from the extract.
-
Reconstitution : Redissolve the residue in the initial mobile phase composition.[2] This is critical to ensure good peak shape for the early eluting compounds.
-
Filtration : Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[2] This will prevent clogging of the HPLC system.[10]
General HPLC Method for Magnoflorine Analysis
This is a starting point and may require optimization for your specific sample and instrument.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol[6] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | ~220-230 nm or ~270-280 nm[6][12] |
| Injection Volume | 5-20 µL |
Note: An alternative mobile phase could be acetonitrile and an ammonium acetate buffer.[7]
Visual Guides
Caption: General HPLC troubleshooting workflow.
Caption: Key challenges in Magnoflorine HPLC analysis.
References
- 1. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Magnoflorine Iodide
For researchers, scientists, and drug development professionals utilizing Magnoflorine iodide, achieving optimal aqueous solubility is critical for experimental success and the development of effective formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the dissolution of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What are the possible causes?
Several factors can contribute to the precipitation of this compound, even though it is a water-soluble compound:
-
Concentration Exceeding Solubility Limit: The desired concentration may exceed the intrinsic solubility of this compound in your specific aqueous medium.
-
pH Effects: While the quaternary ammonium (B1175870) group of this compound is permanently charged, the overall solubility can be influenced by the pH of the solution due to potential interactions with buffer salts or other formulation components.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of this compound.
-
Common Ion Effect: If the buffer contains iodide ions, it could potentially suppress the dissolution of this compound.
-
Low Temperature: Solubility of most compounds, including this compound, is temperature-dependent and generally decreases at lower temperatures.
Q3: Are there any pre-formulated solvent systems that have been shown to effectively dissolve this compound?
Yes, commercially available data provides tested formulations for achieving a concentration of at least 2.08 mg/mL. These formulations utilize a combination of co-solvents and cyclodextrins.
| Formulation Component | Protocol 1 | Protocol 2 |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% | 10% |
| Polyethylene glycol 300 (PEG300) | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achieved Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Note: For in-vivo studies, it is critical to ensure the final concentration of organic solvents like DMSO is low enough to not cause toxic effects.
Troubleshooting Guides
Problem: this compound Fails to Dissolve Completely in an Aqueous Buffer
Initial Troubleshooting Steps:
-
Verify Compound Purity: Ensure the this compound used is of high purity, as impurities can affect solubility.
-
Gentle Heating: Gently warm the solution (e.g., to 37-40°C) while stirring. Be cautious, as excessive heat can lead to degradation.
-
Sonication: Use a sonicator to aid in the dissolution process by breaking down particle agglomerates.
-
pH Adjustment: Measure the pH of the solution. Although this compound has a permanent positive charge, adjusting the pH might influence its interaction with other ions in the solution.
Workflow for Troubleshooting Insolubility:
References
preventing Magnoflorine iodide precipitation in cell media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the precipitation of Magnoflorine iodide in cell culture media. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plants.[1] It is of significant interest to researchers due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] In cell culture, Magnoflorine is used to study its effects on cellular processes and signaling pathways. The iodide salt is a common form used for in vitro studies.
Q2: What are the primary causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium is a primary cause of precipitation.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[4] This is a common issue with hydrophobic compounds, and while Magnoflorine is a polar molecule, the counter-ion and high local concentration can still lead to this phenomenon.[3]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in the case of serum-containing media).[4][5] this compound, being a salt, can interact with these components, leading to the formation of insoluble complexes.[5]
-
pH of the Media: The pH of the cell culture medium can influence the solubility of compounds.[4] While Magnoflorine is a quaternary amine and its charge is stable over a physiological pH range, the overall formulation's stability might be pH-sensitive.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of dissolved compounds.[5][6]
Q3: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a this compound stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).[7] It is crucial to use anhydrous DMSO to prevent the introduction of water, which could affect the stability of the stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[8] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step solutions to common precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.[4] | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock solution in a small volume of pre-warmed (37°C) serum-free media. Mix gently by pipetting or vortexing at a low speed. Then, add this intermediate dilution to the final volume of complete cell culture medium. |
| Precipitate forms after a few hours or days in the incubator. | Exceeding Solubility Limit: The final concentration of this compound is too high for the specific media conditions.[4] | Determine the maximum soluble concentration. Perform a solubility test by preparing a serial dilution of this compound in your complete cell culture medium. Incubate under normal cell culture conditions (37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 1, 6, 24 hours) using a microscope. |
| Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) may be interacting with the compound.[4] | Increase the serum percentage. Serum proteins like albumin can sometimes help to solubilize compounds.[4] Test if increasing the FBS concentration (e.g., from 10% to 15% or 20%) improves solubility. Alternatively, for certain experiments, consider using serum-free media, but be aware this can also affect solubility differently.[9] | |
| pH Shift: Cellular metabolism can alter the pH of the culture medium over time, affecting compound stability.[9] | Monitor and buffer the media pH. Ensure your medium is adequately buffered. For long-term experiments, consider more frequent media changes to maintain a stable pH. | |
| Crystalline precipitate observed in the culture wells. | Salt Formation: Interaction between this compound and salts in the media.[5][6] | Test different media formulations. If possible, try a different basal medium (e.g., RPMI-1640 instead of DMEM) to see if the salt composition affects solubility. |
| Temperature-Related Precipitation: The compound is less soluble at lower temperatures.[5][6] | Pre-warm all components. Ensure that the cell culture medium and all other solutions are warmed to 37°C before mixing. Avoid cold shocking the solution. |
Quantitative Data: Solubility of Magnoflorine
The following table summarizes the known solubility of Magnoflorine. Note that the specific salt form may influence solubility.
| Solvent/Medium | Solubility | Reference |
| Water | Good solubility | [3] |
| Ethanol | ~50 mg/mL | [6] |
| DMSO | ~100 mg/mL | [6] |
| Dimethyl formamide (B127407) (DMF) | ~100 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions to Prevent Precipitation
This protocol provides a detailed methodology for preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) serum-free cell culture medium (e.g., DMEM)
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (up to 37°C) can be applied.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution (Stepwise Dilution):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding the required volume of the stock solution to pre-warmed (37°C) serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1 mM intermediate solution in serum-free media.
-
Mix gently by pipetting up and down or by brief, low-speed vortexing. Visually inspect for any signs of precipitation.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration.
-
Gently swirl the culture flask or plate to ensure even distribution.
-
-
Incubation and Observation:
-
Place the cells in the incubator (37°C, 5% CO₂).
-
Visually inspect the media in the culture vessels for any signs of precipitation under a microscope after 1 hour and at subsequent time points relevant to your experiment.
-
Visualizations
Signaling Pathways Modulated by Magnoflorine
Magnoflorine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Magnoflorine.[3][10]
Caption: Activation of the JNK signaling pathway by Magnoflorine.[3]
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for cell culture experiments to minimize precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jpccr.eu [jpccr.eu]
- 4. benchchem.com [benchchem.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Magnoflorine Iodide Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing Magnoflorine (B1675912) iodide in animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in optimizing your experimental design and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Magnoflorine iodide in rodent studies?
A1: The appropriate starting dose for this compound depends on the research question, the animal model, and the route of administration. Based on published literature, oral doses in rats have ranged from 15 to 60 mg/kg.[1] For intraperitoneal injections in mice, doses have varied, with some studies using 10, 20, and 50 mg/kg.[2] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for administration to animals?
A2: this compound is generally soluble in saline. For intraperitoneal injections, it has been dissolved in saline.[3] For oral administration, it can be administered by gavage. The vehicle used should always be reported in your study and a vehicle-only control group should be included in your experimental design.
Q3: What are the known pharmacokinetic properties of Magnoflorine?
A3: Pharmacokinetic studies in rats have shown that magnoflorine has low oral bioavailability (around 22.6%) and is absorbed and eliminated relatively quickly.[1][4][5] It distributes to various tissues, with the highest concentrations found in the liver, followed by the heart, spleen, and lung.[4] Co-administration with other compounds, such as those found in herbal extracts like Coptidis Rhizoma decoction, can alter its pharmacokinetic profile by decreasing absorption and elimination rates.[1][5]
Q4: Are there any known toxic effects of this compound at higher doses?
A4: While generally considered to have low toxicity, high doses of Magnoflorine can have adverse effects.[5] In one study with intraperitoneal administration in mice, a dose of 50 mg/kg led to an increase in pro-inflammatory cytokines IL-1beta and IL-6, suggesting a potential inflammatory response at this concentration.[2] Another study in mice reported that doses of 200 mg/kg and 400 mg/kg via intraperitoneal injection resulted in 100% mortality.[3] Therefore, careful dose-escalation studies are recommended to establish a safe and effective dose range for your specific model.
Q5: Can Magnoflorine cross the blood-brain barrier?
A5: Yes, studies have shown that magnoflorine can cross the blood-brain barrier and exhibit effects on the central nervous system.[2][6][7] This has been demonstrated through the analysis of brain lysates and plasma in mice following administration.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose. | - Insufficient Dose: The initial dose may be too low for your specific animal model or disease state. - Poor Bioavailability: Magnoflorine has low oral bioavailability.[1][5] - Rapid Metabolism/Elimination: The compound is cleared quickly from the system.[1][5] | - Conduct a dose-response study, systematically increasing the dose to find the effective range. - Consider an alternative route of administration with higher bioavailability, such as intraperitoneal injection. - Increase the frequency of administration based on its pharmacokinetic profile. |
| High variability in animal response. | - Inconsistent Administration: Improper gavage or injection technique can lead to variable dosing. - Biological Variability: Age, sex, and health status of the animals can influence response.[8] | - Ensure all personnel are properly trained in the chosen administration technique. - Standardize the age, sex, and health condition of the animals used in the study. Report these variables in your methodology. |
| Signs of toxicity observed (e.g., weight loss, lethargy, inflammation). | - Dose is too high: The administered dose may be approaching the toxic threshold.[2][3] | - Immediately reduce the dosage or cease administration. - Conduct a thorough dose-range finding study to identify the maximum tolerated dose (MTD). - Monitor animals closely for any adverse effects. |
| Unexpected pharmacokinetic profile. | - Interaction with other compounds: Co-administration with other substances can alter the absorption and metabolism of Magnoflorine.[1][5] | - If using a complex mixture or co-administering other drugs, be aware of potential pharmacokinetic interactions. - Conduct pharmacokinetic studies with the specific combination of substances being used. |
Data Presentation: Summary of this compound Dosages in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Application | Reference |
| Rats | Oral | 15, 30, 60 mg/kg | Pharmacokinetic study | [1] |
| Rats | Intravenous | 10 mg/kg | Pharmacokinetic study | [1] |
| Rats | Oral | 50 mg/kg | Metabolism study | [1] |
| Mice (CD2F1) | Intraperitoneal | 12.5, 25, 50, 100, 200, 400 mg/kg | Anti-tumor (Leukemia) | [3] |
| Mice | Intraperitoneal | 10, 20, 50 mg/kg | Neuropharmacological study | [2] |
| Mice | Intraperitoneal | 10, 20 mg/kg | Memory improvement study | [7] |
| Rats (AIA model) | Not Specified | Not Specified | Anti-rheumatoid arthritis | [9] |
| Rats | Oral | 40 mg/kg | Anti-diabetic | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the rats.
-
Dissolve the calculated amount of this compound in an appropriate vehicle (e.g., saline) to a final concentration that allows for a reasonable administration volume (e.g., 5-10 mL/kg). Ensure the solution is homogenous.
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Use a proper-sized oral gavage needle attached to a syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus, avoiding entry into the trachea.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group:
-
Administer the same volume of the vehicle-only solution to the control group of rats using the same procedure.
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount in sterile saline to a final concentration suitable for injection (e.g., 100 µL per 10g of body weight).
-
-
Animal Handling and Injection:
-
Properly restrain the mouse to expose the lower abdominal area.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27G).
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, indicating the needle is not in a blood vessel or organ.
-
Inject the solution slowly.
-
-
Control Group:
-
Inject the same volume of sterile saline into the control group of mice using the same procedure.
-
Visualizations
References
- 1. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Screening Data Summary [dtp.cancer.gov]
- 4. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing the sodium iodate model: Effects of dose, gender, and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Magnoflorine Iodide Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of magnoflorine (B1675912) iodide.
Frequently Asked Questions (FAQs)
Q1: What is magnoflorine iodide and why is its stability a concern?
A: Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plants. It is investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1] As a quaternary ammonium (B1175870) compound, its stability can be influenced by factors such as pH, temperature, and light, potentially leading to degradation and loss of activity. Understanding its stability profile is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the recommended storage conditions for this compound?
A: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2] Specific recommendations often include storage at -20°C for long-term stability.[3] It is also advisable to protect it from moisture. For solutions, it is best to prepare them fresh and use them promptly.
Q3: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as a quaternary ammonium alkaloid with phenolic hydroxyl groups, potential degradation pathways include:
-
Hofmann Elimination: As a quaternary ammonium salt, it may undergo Hofmann elimination under basic conditions, leading to the opening of the nitrogen-containing ring.[4]
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[5]
-
Hydrolysis: The ether linkages, though generally stable, could be susceptible to hydrolysis under strong acidic or basic conditions.[6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the aromatic and conjugated systems of the molecule.
Q4: How can I detect this compound and its potential degradation products?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[7][8] This involves using a chromatographic system that can separate the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the identification of degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.[9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or drifting peak areas/retention times in HPLC analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is adequately mixed. Degas the mobile phase to prevent bubble formation. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A stable baseline indicates a well-equilibrated column. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Sample Degradation in Autosampler | If samples are left in the autosampler for extended periods, degradation may occur. Use a cooled autosampler if available, or analyze samples promptly after preparation. |
| Injector Issues | Check for leaks or blockages in the injector. Ensure the injection volume is consistent. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| This compound Degradation | This is a primary concern. The new peaks could be degradation products. To confirm, perform a forced degradation study (see Experimental Protocols). |
| Contaminated Solvents or Glassware | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of your solvent to check for contaminants. |
| Sample Matrix Effects | If analyzing complex samples, other components may be co-eluting. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Table 1: Hypothetical pH-Dependent Degradation Rate of this compound
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 40 | Data not available | Data not available |
| 5.0 | 40 | Data not available | Data not available |
| 7.0 | 40 | Data not available | Data not available |
| 9.0 | 40 | Data not available | Data not available |
Table 2: Hypothetical Photodegradation of this compound
| Light Source | Intensity | Duration of Exposure (hours) | % Degradation |
| UV Lamp (254 nm) | Specify intensity | 24 | Data not available |
| Visible Light | Specify lux | 24 | Data not available |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Study
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products and to perform forced degradation studies to assess its stability.
1. HPLC Method Development:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol (B129727)
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector set at a wavelength where magnoflorine has significant absorbance (e.g., around 220 nm and 270 nm).[12]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder and the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
-
If significant degradation is observed, the new peaks can be further analyzed by LC-MS to identify the degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of iodine hydrolysis in unbuffered solutions [inis.iaea.org]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.hach.com [cdn.hach.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Magnoflorine in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Magnoflorine (B1675912) in biological matrices. As Magnoflorine is a quaternary aporphine (B1220529) alkaloid, it is typically analyzed as the magnoflorine cation, regardless of its salt form (e.g., iodide). The challenges discussed here are primarily associated with the physicochemical properties of the magnoflorine cation and its interaction with complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to monitor when working with Magnoflorine iodide?
A1: The primary analyte of interest is the Magnoflorine cation (m/z 342.8). In typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods operating in positive ion mode, the iodide counter-ion does not interfere with the detection of the magnoflorine cation and is generally not monitored. The quantification challenges arise from the properties of the magnoflorine molecule itself and its interaction with the biological matrix.
Q2: Which analytical technique is most suitable for quantifying Magnoflorine in biological samples?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the determination of magnoflorine in biological samples like plasma and tissue.[1] This technique offers excellent specificity, which is crucial when dealing with complex matrices. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, with a typical detection wavelength around 320 nm, but it may lack the sensitivity and selectivity of LC-MS/MS for low concentrations in biological fluids.[2]
Q3: What are the expected recovery rates for Magnoflorine from plasma?
A3: Using a protein precipitation method with an acetonitrile-methanol mixture, mean extraction recoveries from rat plasma have been reported to be greater than 83.0%.[1] Recovery can be influenced by the extraction method, solvent choice, and the specific biological matrix.
Q4: How can I be sure that co-eluting substances from my biological sample are not affecting my results?
A4: The influence of co-eluting substances, known as the matrix effect, is a significant challenge in bioanalysis.[3][4] It can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4] To assess this, you should perform a post-extraction spike analysis, comparing the analyte's response in a clean solvent to its response in an extract from a blank biological sample. Utilizing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Magnoflorine.
Problem 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram for Magnoflorine shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Silanol (B1196071) Interactions: Magnoflorine is a quaternary amine, which can interact with free silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution: Use a column with end-capping or a modern hybrid silica (B1680970) column (e.g., UPLC BEH C18) designed to minimize these interactions.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanols.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase.[1] This helps to protonate the silanols and reduce unwanted interactions.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak broadening and tailing.
-
Solution: Dilute your sample and reinject. Check if the peak shape improves. Ensure your calibration standards are within the linear range of the detector.
-
-
Problem 2: High Variability in Results and Low Recovery
-
Question: I am seeing inconsistent results and my recovery is lower than expected. What steps can I take to improve my sample preparation?
-
Answer:
-
Inefficient Protein Precipitation: Incomplete precipitation of proteins can lead to analyte loss and significant matrix effects.
-
Solution: Ensure your precipitation solvent (e.g., acetonitrile-methanol, 9:1, v/v) is ice-cold and added in a sufficient ratio (e.g., 3:1 solvent to plasma).[1] Vortex thoroughly and centrifuge at a high speed (e.g., >12,000 x g) to ensure a compact pellet.
-
-
Analyte Adsorption: Magnoflorine may adsorb to plasticware, especially at low concentrations.
-
Solution: Use low-retention microcentrifuge tubes and pipette tips. Silanizing glassware can also prevent adsorption.
-
-
Analyte Stability: Magnoflorine may be unstable in the biological matrix or during sample processing.
-
Solution: Process samples on ice and analyze them as quickly as possible. Perform freeze-thaw and bench-top stability tests during method validation to understand the analyte's stability limits.
-
-
Problem 3: Signal Suppression or Enhancement (Matrix Effect)
-
Question: My quality control samples are failing, and I suspect a matrix effect. How do I confirm and mitigate this?
-
Answer:
-
Confirming the Matrix Effect:
-
Solution: Perform a quantitative matrix effect assessment. Compare the peak area of Magnoflorine spiked into a post-extraction blank sample supernatant (Set A) with the peak area of Magnoflorine in a neat solution (Set B). The matrix factor is calculated as (Peak Area in Set A / Peak Area in Set B). A value < 1 indicates suppression, and > 1 indicates enhancement.[5]
-
-
Mitigating the Matrix Effect:
-
Chromatographic Separation: Improve the separation of Magnoflorine from co-eluting matrix components, particularly phospholipids.
-
Solution: Modify the gradient elution profile to increase the retention of Magnoflorine, allowing interfering compounds to elute earlier.
-
-
Sample Cleanup: A simple protein precipitation may not be sufficient.
-
Solution: Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.
-
-
Use of an Appropriate Internal Standard:
-
Solution: The most effective approach is to use a stable isotope-labeled internal standard for Magnoflorine. If unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used as a substitute. Nuciferine has been successfully used as an internal standard for Magnoflorine analysis.[1]
-
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Magnoflorine in biological samples using UPLC-MS/MS.
Table 1: Linearity and Sensitivity
| Parameter | Biological Matrix | Value | Reference |
| Linearity Range | Rat Plasma | 2 - 2000 ng/mL | [1] |
| Linearity Range | Mouse Tissue | 2 - 2000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Rat Plasma | 2 ng/mL | [1] |
| Detection Limit (HPLC-UV) | N/A (Plant material) | 1 µg/mL | [2] |
Table 2: Accuracy, Precision, and Recovery
| Parameter | Biological Matrix | Value | Reference |
| Accuracy | Rat Plasma | 95.5% - 107.5% | [1] |
| Intra-day Precision (RSD) | Rat Plasma | < 9% | [1] |
| Inter-day Precision (RSD) | Rat Plasma | < 9% | [1] |
| Mean Recovery | Rat Plasma | > 83.0% | [1] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Magnoflorine from Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for pharmacokinetic studies.[1]
1. Materials:
-
Blank Plasma (with appropriate anticoagulant, e.g., heparin)
-
Magnoflorine standard
-
Nuciferine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (Nuciferine).
-
Add 300 µL of ice-cold acetonitrile-methanol (9:1, v/v) solution to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.
-
Gradient: (Example) 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Visualizations
Experimental Workflow
Caption: Workflow for Magnoflorine quantification in plasma.
Signaling Pathway
Caption: Magnoflorine's signaling pathways in cancer cells.[6][7]
References
- 1. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qascf.com [qascf.com]
avoiding experimental artifacts with Magnoflorine iodide
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for experiments involving Magnoflorine iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plants.[1][2] It is often used in research in its iodide salt form for better stability and solubility. Magnoflorine exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][3][4]
Q2: What are the known signaling pathways modulated by Magnoflorine?
A2: Magnoflorine has been shown to modulate several key signaling pathways, including the JNK, MAPK, NF-κB, and PI3K/Akt/mTOR pathways.[3][4][5][6][7] Its inhibitory or activating effects on these pathways are often cell-type and context-dependent.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year. It is important to keep the compound away from moisture and direct sunlight.[8]
Q4: What are the suggested solvents for dissolving this compound?
A4: this compound is soluble in DMSO, with a concentration of up to 50 mg/mL being achievable with sonication.[8] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a concentration of 2 mg/mL with sonication.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are variable or show an unexpected increase in signal at high concentrations. What could be the cause?
Answer: This could be due to several factors, including direct interference of this compound with the assay reagents.
-
Potential Cause 1: Colorimetric Interference. Magnoflorine, being a natural product, may possess a yellow color which can interfere with absorbance readings in colorimetric assays like MTT, potentially leading to artificially high readings.
-
Troubleshooting Step: Run a "compound only" control containing this compound in media without cells. Subtract the absorbance of this control from your experimental wells.[9]
-
-
Potential Cause 2: Red-Ox Properties. Magnoflorine has antioxidant properties which might directly reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692), independent of cellular metabolic activity.[7]
-
Troubleshooting Step: Consider using a non-tetrazolium-based viability assay, such as a resazurin-based assay (e.g., AlamarBlue) or a real-time cell analysis (RTCA) system.
-
-
Potential Cause 3: Solubility Issues. At higher concentrations, this compound might precipitate in the culture medium, affecting cell health and interfering with optical readings.
-
Troubleshooting Step: Visually inspect the wells for any precipitation after adding this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cell line (typically <0.5%).
-
Issue 2: High Background or Artifacts in Fluorescence-Based Assays
Question: I am observing high background fluorescence or unexpected signals in my fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy) when using this compound. How can I address this?
Answer: Natural compounds like Magnoflorine can exhibit autofluorescence, which can interfere with fluorescence detection. The iodide counter-ion can also have quenching effects in some contexts.[10][11][12]
-
Potential Cause 1: Autofluorescence of Magnoflorine. Magnoflorine itself may be fluorescent, emitting light in the same spectral region as your fluorescent probe.[12][13]
-
Troubleshooting Step 1: Run a "compound only" control to measure the intrinsic fluorescence of this compound at your experimental concentrations.[9]
-
Troubleshooting Step 2: If possible, choose fluorescent dyes with excitation and emission spectra that do not overlap with the autofluorescence of Magnoflorine. Red-shifted dyes are often less prone to interference from natural compounds.[13]
-
-
Potential Cause 2: Iodide-induced Quenching. The iodide ion is a known fluorescence quencher for certain fluorophores.[10]
-
Troubleshooting Step: If quenching is suspected, consider using a different salt form of Magnoflorine if available (e.g., chloride salt). Alternatively, perform control experiments with a simple iodide salt (e.g., potassium iodide) to assess its quenching effect on your fluorophore.
-
-
Potential Cause 3: Non-specific Staining in Flow Cytometry. Dead cells can non-specifically take up antibodies and fluorescent dyes, leading to false positives.
-
Troubleshooting Step: Always use a viability dye, such as propidium (B1200493) iodide (PI) or 7-AAD, to exclude dead cells from your analysis.
-
Issue 3: Variability in Western Blot Results
Question: I am seeing inconsistent protein expression levels in my Western blots after treating cells with this compound. What could be the reason?
Answer: In addition to standard Western blotting variables, the compound's stability and effects on overall cell health can contribute to inconsistencies.
-
Potential Cause 1: Compound Instability. this compound might not be stable in cell culture media over long incubation periods.
-
Troubleshooting Step: Minimize the time between treatment and cell lysis. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
-
-
Potential Cause 2: Off-target Effects. At high concentrations, this compound might have off-target effects that influence global protein synthesis or degradation, indirectly affecting your protein of interest.
-
Troubleshooting Step: Perform a dose-response experiment and use the lowest effective concentration. Correlate your Western blot data with cell viability data to ensure you are not observing effects due to general toxicity.
-
-
Potential Cause 3: Inconsistent Loading. Variations in the amount of protein loaded can lead to misleading results.
-
Troubleshooting Step: Always perform a total protein quantification (e.g., BCA assay) before loading. Normalize your protein of interest to a reliable housekeeping protein (e.g., GAPDH, β-actin) that is not affected by your treatment.[14]
-
Quantitative Data
Table 1: Cytotoxicity of Magnoflorine [14]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| NCI-H1299 | Lung Cancer | Not specified | < 1000 |
| MDA-MB-468 | Breast Cancer | Not specified | < 1000 |
| T98G | Glioblastoma | Not specified | < 1000 |
| TE671 | Rhabdomyosarcoma | Not specified | < 1000 |
| A549 | Lung Cancer | > 1000 | > 2920 |
| MCF7 | Breast Cancer | > 1000 | > 2920 |
| HeLa | Cervical Cancer | > 1000 | > 2920 |
Note: The molecular weight of Magnoflorine is 342.41 g/mol . Conversion to µM is based on this value.
Table 2: Antioxidant and Enzyme Inhibitory Activity of Magnoflorine [7]
| Activity Assay | IC50 (µM) |
| DPPH Radical Scavenging | 4.91 |
Experimental Protocols
MTT Cell Viability Assay[15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting[15]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry[1][14][19][20][21]
-
Cell Preparation: After treatment with this compound, harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for fluorescence interference.
Caption: Magnoflorine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpccr.eu [jpccr.eu]
- 4. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (+)-Magnoflorine iodide | Antifungal | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of iodide on the fluorescence and activity of the hydroperoxyflavin intermediate of Vibrio harveyi luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cell Culture Contamination Issues with Natural Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues arising from the use of natural compounds.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and resolving contamination in your cell cultures when working with natural compounds.
Guide 1: Immediate Response to Suspected Contamination
Question: I've just added a new natural compound extract to my cell culture, and I suspect contamination. What should I do first?
Answer:
Immediate action is critical to prevent the spread of contamination.[1]
-
Isolate the Culture: Immediately separate the suspected flask, plate, or dish from other cultures.[1] Label it clearly as "Contaminated."
-
Visual Inspection: Carefully examine the culture under a microscope for common signs of contamination:
-
Turbidity: Cloudiness in the culture medium.[1]
-
Color Change: A sudden change in the medium's color, often to yellow (acidic) for bacterial contamination or sometimes pink/purple for fungal contamination.[1]
-
Visible Particles: Look for small, moving particles between cells (bacteria) or filamentous structures (fungi).[1]
-
-
Cease Further Use: Do not use any of the reagents (media, serum, etc.) from the contaminated culture in any other experiments.
-
Decontaminate and Dispose: Appropriately decontaminate the culture and any disposable materials it has come into contact with, typically by autoclaving, before disposal.
-
Investigate the Source: Proceed to the "Identifying the Source of Contamination" guide below.
Guide 2: Identifying the Source of Contamination
Question: How can I determine the source of the contamination?
Answer:
Identifying the source is key to preventing future incidents. Potential sources include the natural compound itself, other reagents, or a breach in aseptic technique.
Is the Natural Compound the Source?
Natural compound extracts, especially those from plant or microbial origins, can be a primary source of contamination.
-
Perform a Sterility Test: Before introducing the compound into your main cell culture, it is crucial to test its sterility.[1] Add a small amount of your sterilized natural compound solution to a flask containing only sterile, antibiotic-free medium. Incubate for several days and observe for any signs of microbial growth (e.g., cloudiness).[1]
Other Potential Sources:
-
Reagents and Media: Contaminated serum, buffers, or supplements are frequent culprits.[2] It's advisable to test new lots of reagents.
-
Aseptic Technique: Review your laboratory's aseptic techniques. Contamination can be introduced from the operator, the laboratory environment, or non-sterile equipment.[3][4]
-
Laboratory Equipment: Incubators, water baths, and pipettes can harbor microorganisms if not cleaned and maintained regularly.[2][4]
Frequently Asked Questions (FAQs)
This section addresses common questions about preventing and managing contamination when working with natural compounds.
Q1: What are the common types of contaminants I might encounter when using natural compounds?
A1: You may encounter several types of contaminants:
-
Bacteria: Often cause rapid turbidity and a drop in pH (medium turns yellow).[1][3][5] They appear as small, motile particles between cells under a microscope.[1]
-
Yeast: The medium may become cloudy or turbid.[1] Under the microscope, yeast appears as individual, round, or oval particles that may be budding.
-
Mold (Fungi): Often visible as fuzzy clumps floating in the medium or as filamentous structures.[1]
-
Mycoplasma: This is a particularly insidious contaminant as it does not cause turbidity and is not visible with a standard light microscope.[1] Signs of mycoplasma contamination are often subtle, including reduced cell proliferation and changes in cell morphology.[6]
-
Endotoxins: These are components of the outer membrane of Gram-negative bacteria and are not living organisms.[7] They can persist even after the bacteria are killed and can significantly impact cell function.[7]
-
Chemical Contaminants: These can be introduced from various sources, including the solvents used to dissolve the natural compound, impurities in the compound itself, or residues from lab equipment.[8][9]
Q2: How can I sterilize my natural compound extract without degrading it?
A2: The choice of sterilization method is critical to preserve the bioactivity of your natural compound.
-
Filter Sterilization: This is the most common and recommended method for heat-sensitive compounds.[1] Use a sterile syringe filter with a pore size of 0.22 µm to remove most bacteria and fungi.[1] For potential mycoplasma contamination, a 0.1 µm filter is advised.[1]
-
Autoclaving (Heat Sterilization): This method uses high temperature and pressure and is suitable for heat-stable compounds.[10][11][12] However, it can degrade many natural products.[13][14]
-
Other Methods: Other methods like radiation and chemical sterilization are also used in industrial settings but may not be suitable for all research applications due to potential compound degradation or residual toxicity.[11]
Q3: My cells are growing poorly after adding a natural compound, but the medium is clear. What could be the problem?
A3: When there are no obvious signs of microbial growth, you might be dealing with cryptic contamination or cytotoxicity.
-
Mycoplasma Contamination: As mentioned, mycoplasma does not cause visible changes in the medium.[1] Special detection methods such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst) are necessary to identify mycoplasma.[1]
-
Endotoxin (B1171834) Contamination: Endotoxins can cause a wide range of cellular effects without any visible signs of contamination.[7] An LAL (Limulus Amebocyte Lysate) assay can be used to detect endotoxins.
-
Cytotoxicity of the Natural Compound: The natural compound itself or the solvent used to dissolve it may be toxic to the cells at the concentration you are using. Perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Chemical Contamination: Impurities in the natural compound extract or leachates from plasticware can also affect cell health.[8]
Q4: Can I use antibiotics to prevent contamination when working with natural compounds?
A4: While antibiotics are sometimes used as a preventative measure, their routine use is generally discouraged.
-
Masking of Underlying Problems: Antibiotics can mask low-level contamination, particularly from resistant bacteria or mycoplasma.[5]
-
Development of Resistance: Continuous use can lead to the development of antibiotic-resistant strains.[5]
-
Effects on Cells: Some antibiotics can have off-target effects on cell metabolism and gene expression.
It is always better to rely on strict aseptic technique to prevent contamination.
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Typical Onset | Visual Appearance in Medium | Microscopic Appearance |
| Bacteria | Rapid (24-48 hours) | Turbid, sudden pH drop (yellow color)[1][3] | Small (0.5-5 µm), motile rod-shaped or spherical particles between cells[1] |
| Yeast | Moderate (2-5 days) | Cloudy or turbid, pH may become slightly acidic or alkaline[1] | Individual, round or oval particles, often budding |
| Mold (Fungi) | Slow (3-7 days) | Fuzzy clumps floating in the medium, may change medium color[1] | Thin, multicellular filaments (hyphae)[1] |
| Mycoplasma | Chronic (weeks) | Medium remains clear[1] | Not visible with a standard light microscope[1] |
Table 2: Comparison of Sterilization Methods for Natural Compounds
| Method | Principle | Advantages | Disadvantages | Best For |
| Filter Sterilization | Physical removal of microbes | Preserves heat-sensitive compounds[1] | May not remove all viruses or endotoxins; can lead to loss of compound due to filter binding | Heat-sensitive natural compounds |
| Autoclaving | High temperature and pressure steam | Effective at killing all microbes, including spores | Can degrade heat-labile compounds[13][14] | Heat-stable, water-soluble compounds |
| Radiation (Gamma, E-beam) | Ionizing radiation damages microbial DNA | Highly effective, can sterilize packaged materials[11] | Can cause chemical changes in the compound; requires specialized equipment | Dry powders or solid extracts |
| Chemical Sterilization (e.g., Ethanol) | Use of antimicrobial solvents | Can be effective for certain extracts | Potential for residual solvent toxicity; may not be universally effective[11] | Compounds extracted with and soluble in the sterilizing solvent |
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Compound Solution
Objective: To verify that a filter-sterilized natural compound solution is free from microbial contaminants before use in cell culture experiments.
Materials:
-
Sterile, antibiotic-free cell culture medium
-
Two sterile culture flasks
-
Your filter-sterilized natural compound stock solution
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation: In a biosafety cabinet, label two sterile flasks: "Test" and "Control."
-
Add Medium: Add 50 mL of sterile, antibiotic-free cell culture medium to both the "Test" and "Control" flasks.
-
Add Compound: To the "Test" flask, add a small volume (e.g., 100 µL) of your sterilized natural compound stock solution.[1]
-
Incubation: Incubate both flasks at 37°C for 3-5 days.[1]
-
Observation: Visually inspect both flasks daily for any signs of contamination, such as turbidity or a change in color.[1]
Interpreting Results:
-
No Growth: If both the "Test" and "Control" flasks remain clear, your natural compound stock solution is considered sterile and safe for use.
-
Growth in Test Flask Only: If the "Test" flask shows signs of contamination while the "Control" flask remains clear, the natural compound stock is the source of contamination. Discard the stock and prepare a new, sterile batch.
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture sample using Polymerase Chain Reaction (PCR).
Materials:
-
Cell culture supernatant
-
Commercial DNA extraction kit (for bacterial DNA)
-
Commercial mycoplasma detection PCR kit (containing primers and polymerase)
-
PCR thermocycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Sample Collection: Collect 1 mL of supernatant from a near-confluent culture that has been grown for at least 72 hours without antibiotics.
-
Pellet Cells: Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new sterile tube.
-
Pellet Mycoplasma: Centrifuge the supernatant at 13,000 x g for 10 minutes to pellet the mycoplasma. Discard the supernatant.
-
DNA Extraction: Extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Set up the PCR reaction using the commercial mycoplasma detection kit and the extracted DNA as a template. Follow the kit's recommended thermocycling conditions.
-
Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
Mandatory Visualizations
Caption: Decision tree for responding to a suspected contamination event.
Caption: Workflow for sterility testing of a natural compound solution.
Caption: Simplified signaling pathway of endotoxin (LPS) via TLR4.
References
- 1. Low level bacterial endotoxin activates two distinct signaling pathways in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS detection across the kingdoms of life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 5. mdpi.com [mdpi.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 11. The steps that Endotoxin uses to activate a dangerous Immune Response | FUJIFILM Wako [wakopyrostar.com]
- 12. Lipopolysaccharide: Basic Biochemistry, Intracellular Signaling, and Physiological Impacts in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognition of endotoxin by cells leading to transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
strategies to enhance Magnoflorine iodide efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Magnoflorine iodide in your experiments. Here you will find troubleshooting advice and frequently asked questions to enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plants, including those from the Magnoliaceae and Berberidaceae families.[1][2] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer properties.[1][2][3] In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[2][3][4]
Q2: How should I dissolve this compound for in vitro experiments?
This compound is soluble in DMSO (Dimethyl sulfoxide).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To aid dissolution, sonication and gentle heating can be applied.[6] It is advisable to prepare fresh solutions for each experiment to avoid degradation.[6]
Q3: What are the known mechanisms of action for Magnoflorine's anticancer effects?
Magnoflorine exerts its anticancer effects through the modulation of several key signaling pathways. It has been shown to inhibit NF-κB activation, a key regulator of inflammation and cell survival.[7] Additionally, it can suppress the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and proliferation.[3][4] In combination with other chemotherapeutic agents like doxorubicin (B1662922), Magnoflorine can also activate the p38 MAPK pathway and induce autophagy.[1][8]
Q4: Can this compound be used in combination with other drugs?
Yes, studies have shown that Magnoflorine can act synergistically with standard chemotherapeutic drugs like cisplatin (B142131) and doxorubicin.[1][3][9] This combination can enhance the anticancer activity of these drugs, potentially allowing for lower doses and reducing side effects.[1] For instance, co-treatment of Magnoflorine with doxorubicin has been shown to increase apoptosis and autophagy in breast cancer cells.[3][8]
Q5: Are there any known effects of Magnoflorine on the central nervous system?
Magnoflorine has been reported to cross the blood-brain barrier and may have neuroprotective effects.[10][11] Research suggests its potential in the context of Alzheimer's disease by improving cognitive deficits and reducing pathology through the inhibition of the JNK signaling pathway.[12][13]
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Cell Viability Assays (e.g., MTT, BrdU)
| Potential Cause | Troubleshooting Step |
| Improper Dissolution | Ensure complete dissolution of this compound in DMSO before diluting in media. Use sonication if necessary.[5][6] Observe for any precipitation in the stock solution or final culture medium. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to Magnoflorine.[1] Consider testing a range of concentrations to determine the optimal IC50 for your specific cell line. Review literature for reported efficacy in your model system. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variable results. |
| Degradation of Compound | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Interference | If using a colorimetric assay like MTT, ensure that this compound itself does not interfere with the absorbance reading at the specified wavelength. Run a control with the compound in cell-free media. |
Issue 2: Difficulty in Observing Apoptosis or Cell Cycle Arrest
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low to induce a significant effect. Perform a dose-response experiment to identify the effective concentration range for apoptosis induction or cell cycle arrest.[1] |
| Incorrect Time Point | The timing of analysis is critical. Apoptosis and cell cycle changes are dynamic processes. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Insensitive Detection Method | Consider using multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle arrest (e.g., propidium (B1200493) iodide staining followed by flow cytometry).[1][14] |
| Cell Line Specific Effects | The apoptotic or cell cycle arrest response can be cell-type dependent. Consult literature to understand the expected response in your chosen cell line. |
Data Presentation
Table 1: Summary of Magnoflorine (MGN) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 96h | Citation |
| TE671 | Rhabdomyosarcoma | ~50 | [9] |
| T98G | Glioblastoma | ~100 | [9] |
| NCI-H1299 | Lung Cancer | ~150 | [9] |
| MDA-MB-468 | Breast Cancer | ~200 | [9] |
| HeLa | Cervical Cancer | Not specified | [1][8] |
| U251 | Brain Tumor | Not specified | [8] |
| HEPG2 | Hepatocellular Carcinoma | Not specified | [8] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/mL and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1–2 mg/mL) for a specified duration (e.g., 96 hours).[1]
-
MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., 10% SDS in 0.01N HCl or DMSO).[1][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assessment (Active Caspase-3 Staining)
-
Cell Seeding and Treatment: Seed cells (1 x 10^5/mL) in 6-well plates and treat with desired concentrations of this compound for 48 hours.[1]
-
Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).[1]
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit's recommended buffers (e.g., cytofix/cytoperm solution).[1]
-
Staining: Stain the cells with a phycoerythrin (PE)-conjugated anti-active caspase-3 antibody.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for active caspase-3.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells (1 x 10^5/mL) in 6-well plates and treat with this compound.[1]
-
Fixation: Harvest the cells and fix them in ice-cold 80% ethanol (B145695) at -20°C for at least 24 hours.[1]
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Visualizations
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 3. jpccr.eu [jpccr.eu]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Magnoflorine iodide | Antifungal | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Magnoflorine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Water Solubility of Magnoflorine Iodide
For researchers, scientists, and drug development professionals, ensuring the optimal solubility of active compounds is paramount for experimental success and therapeutic efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Magnoflorine iodide.
Frequently Asked Questions (FAQs)
Q1: I've read that Magnoflorine is water-soluble, yet I'm having trouble dissolving this compound. Why is this?
A1: This is a common point of confusion. Magnoflorine itself, as a quaternary ammonium (B1175870) cation, possesses structural features that generally lead to good water solubility and high polarity.[1][2] However, the overall solubility of a salt is also influenced by its counter-ion—in this case, iodide. While many iodide salts are water-soluble, the specific combination of the large Magnoflorine cation and the iodide anion can result in a lower aqueous solubility compared to other salt forms, such as Magnoflorine chloride, which has been reported to have a high solubility of 100 mg/mL in PBS.[3] The term "poor water solubility" is often relative to the concentration required for a specific application.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of 50-62.5 mg/mL.[4][5] Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[5] For aqueous-based assays, a stock solution in DMSO can typically be further diluted into your aqueous buffer. However, it is crucial to ensure the final DMSO concentration is low enough to not affect the biological system.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers can be challenging, especially at higher concentrations. While "Magnoflorine" has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2), it's not specified if this is the iodide salt.[6] It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. When diluting, add the stock solution to the buffer slowly while vortexing to avoid precipitation.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Use a co-solvent system: For in vivo or other applications requiring higher concentrations in a physiologically compatible vehicle, co-solvents are often necessary. A common formulation is a mixture of DMSO, PEG300, and Tween 80 in saline.[5]
-
Employ solubility enhancers: Techniques such as the use of cyclodextrins can significantly improve aqueous solubility.
-
Adjust the pH: The solubility of alkaloids can be pH-dependent. Experimenting with different pH values of your buffer may improve solubility.
-
Apply heat and/or sonication: Gently warming the solution or using a sonicator can help dissolve the compound.[4] However, be mindful of the thermal stability of this compound.
Q5: How does the iodide ion specifically impact the solubility of Magnoflorine?
Solubility Data
The following tables summarize the known solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 50 - 62.5 mg/mL[4][5] | 106.5 - 133.2 mM | Sonication is recommended to aid dissolution.[5] |
| Ethanol | Soluble | Not specified | |
| Chloroform | Soluble[5] | Not specified | |
| Dichloromethane | Soluble[5] | Not specified | |
| Ethyl Acetate | Soluble[5] | Not specified | |
| Acetone | Soluble[5] | Not specified | |
| PBS (pH 7.2) | ~10 mg/mL (for "Magnoflorine")[6] | ~21.3 mM | It is not specified if this is the iodide salt. |
Table 2: Solubility in Formulations for In Vivo Studies
| Formulation Components (v/v) | Reported Solubility | Molar Concentration (approx.) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2 mg/mL[5] | ≥ 4.26 mM | A clear solution is obtained. Sonication is recommended.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[4] | ≥ 4.43 mM | A clear solution is obtained.[4] |
| 50% PEG300, 50% Saline | 10 mg/mL[4] | 21.31 mM | Requires sonication, warming, and heating to 60°C.[4] |
Experimental Protocols to Enhance Solubility
Here are detailed methodologies for common techniques to improve the aqueous solubility of this compound.
Co-Solvent System Preparation
This method is suitable for preparing formulations for in vivo studies or for in vitro assays requiring higher concentrations than achievable in simple aqueous buffers.
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition: a. 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. b. 400 µL of PEG300. Mix thoroughly. c. 50 µL of Tween 80. Mix thoroughly. d. 450 µL of saline. Mix thoroughly.
-
If any precipitation or cloudiness occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
This protocol yields a final concentration of approximately 2.08 mg/mL of this compound.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety.
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix the solution thoroughly. This should result in a clear solution with a this compound concentration of approximately 2.08 mg/mL.[4]
Solid Dispersion Preparation (Solvent Evaporation Method)
Solid dispersion involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate and solubility. Polyvinylpyrrolidone (PVP) is a commonly used carrier.
Protocol:
-
Accurately weigh this compound and a hydrophilic carrier such as PVP K30 in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the this compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Dissolve the PVP K30 in the same solvent.
-
Combine the two solutions and stir until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be collected and ground into a fine powder. The aqueous solubility of this powder should be significantly enhanced compared to the crystalline drug.
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Strategies to enhance the aqueous solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+)-Magnoflorine iodide | Antifungal | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency enhancement with chloride to iodide ion exchange of benzimidazolium salt as a redox mediator - PMC [pmc.ncbi.nlm.nih.gov]
Magnoflorine Iodide in Biochemical Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Magnoflorine Iodide, this technical support center provides essential guidance on potential interferences in common biochemical assays. This resource offers troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the iodide component a concern in biochemical assays?
Magnoflorine is a quaternary aporphine (B1220529) alkaloid with a broad range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] It is often supplied as this compound for research purposes. The presence of the iodide ion is a critical consideration as it is a known interfering agent in various biochemical assays, particularly those that rely on fluorescence detection.
Q2: How can this compound interfere with fluorescence-based assays?
Iodide ions are potent quenchers of fluorescence. This means they can decrease the fluorescence intensity of fluorophores used in assays like apoptosis detection with Annexin V-FITC and Propidium Iodide (PI), or cell cycle analysis using PI.[1] This quenching effect can lead to an underestimation of the fluorescent signal, resulting in inaccurate data. The mechanism often involves collisional quenching, where the iodide ion interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon.
Q3: Can this compound affect colorimetric assays like the MTT assay?
While the primary concern with iodide is fluorescence quenching, interference in colorimetric assays is also possible. High concentrations of salts can alter enzymatic activity or react with assay reagents. For the MTT assay, which measures cell metabolic activity, any compound that interacts with mitochondrial dehydrogenases or the tetrazolium salt itself could lead to misleading results.[2] Plant extracts, for instance, have been shown to interfere with the MTT assay, leading to false-positive results.[3]
Q4: Are there specific signaling pathways that Magnoflorine is known to affect?
Yes, Magnoflorine has been shown to modulate several key signaling pathways. It can suppress the activation of Toll-like receptor 4 (TLR4), which in turn inhibits the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways.[1] This action leads to a reduction in the production of pro-inflammatory cytokines.
Troubleshooting Guides
Issue 1: Reduced Fluorescence Signal in Apoptosis or Cell Cycle Assays
Symptoms:
-
Lower than expected fluorescence intensity in samples treated with this compound.
-
Difficulty in distinguishing between cell populations (e.g., live, apoptotic, necrotic) in flow cytometry.
Possible Cause:
-
Fluorescence quenching by the iodide ion in the this compound preparation.
Troubleshooting Steps:
-
Control for Iodide Interference:
-
Run a parallel experiment using a simple iodide salt, such as potassium iodide (KI), at the same molar concentration of iodide as in your this compound treatment. This will help determine if the observed effect is due to the iodide ion itself.
-
-
Use a Non-Iodide Salt of Magnoflorine (if available):
-
If a different salt of Magnoflorine (e.g., chloride, bromide) is available, comparing its effect to the iodide salt can confirm iodide-specific interference.
-
-
Assay Reagent Controls:
-
Include controls with the fluorescent dye and this compound in a cell-free system to directly measure any quenching effect.
-
-
Optimize Staining protocols:
-
Ensure that staining concentrations and incubation times are optimal, as suboptimal conditions can exacerbate the effects of interference.
-
Issue 2: Inconsistent or Unexpected Results in MTT Assays
Symptoms:
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High background absorbance in wells containing only this compound and MTT reagent.
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Non-linear dose-response curves.
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Discrepancy between MTT results and other viability assays (e.g., trypan blue exclusion, ATP-based assays).
Possible Cause:
-
Direct reduction of the MTT reagent by this compound.
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Alteration of cellular metabolic activity by the iodide salt.
Troubleshooting Steps:
-
Cell-Free Control:
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Incubate this compound with the MTT reagent in cell-free wells. A color change indicates direct reduction of MTT by the compound.
-
-
Alternative Viability Assay:
-
Use a different viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., trypan blue), to confirm the results obtained from the MTT assay.
-
-
Wash Step:
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Before adding the MTT reagent, wash the cells with fresh, serum-free medium to remove any residual this compound that could interfere with the assay.
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Magnoflorine in various cancer cell lines. These values are crucial for designing experiments and interpreting results.
Table 1: IC50 Values of Magnoflorine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| ACC-201 | Gastric Cancer | 15.75 | 46.05 |
| AGS | Gastric Cancer | 17.19 | 50.26 |
| MKN-74 | Gastric Cancer | 34.82 | 101.7 |
| NCI-N87 | Gastric Cancer | 33.31 | 97.28 |
| TE671 | Rhabdomyosarcoma | 22.83 | 66.74 |
| T98G | Glioblastoma | Not provided | - |
| MDA-MB-468 | Breast Cancer | 187.32 | 547.7 |
| NCI-H1299 | Lung Cancer | 189.65 | 554.5 |
| A549 | Lung Cancer | 296.7 | 866.4 |
| MCF7 | Breast Cancer | 1960.8 | 5733 |
| HEPG2 | Hepatocellular Carcinoma | 0.4 | 1.17 |
| U251 | Brain Tumor | 7 | 20.46 |
Note: The molecular weight of Magnoflorine is 342.41 g/mol . Conversion to µM is based on this value.[1] The IC50 values for TE671, T98G, MDA-MB-468, and NCI-H1299 cells were determined using the MTT assay.[4]
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Replace the medium with fresh, serum-free medium containing MTT solution (e.g., 0.5 mg/mL).[1]
-
Incubation: Incubate the plates for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solvent like DMSO.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Cell Cycle Analysis using Propidium Iodide (PI)
-
Cell Treatment: Treat cells with this compound.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.[1]
-
RNase Treatment: Treat the fixed cells with RNase to remove RNA, ensuring that PI only binds to DNA.[1]
-
PI Staining: Stain the cells with PI, which binds stoichiometrically to DNA.[1]
-
Flow Cytometry Analysis: Measure the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Visualizations
Caption: this compound's inhibitory effect on the TLR4-mediated inflammatory pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing Magnoflorine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Magnoflorine from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant families and species known to be rich in Magnoflorine? A1: Magnoflorine is a widely distributed quaternary aporphine (B1220529) alkaloid. It is commonly found in representatives of the Magnoliaceae, Menispermaceae, Berberidaceae, and Papaveraceae families. Specific species known to be good sources include Magnolia grandiflora, Berberis vulgaris, Coptis chinensis, and Tinospora cordifolia.
Q2: Which extraction solvents are most effective for Magnoflorine? A2: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents are effective. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-80% ethanol), are widely used for initial extraction due to their ability to efficiently solubilize alkaloids.[1] For purification techniques like Centrifugal Partition Chromatography (CPC), biphasic solvent systems are employed, such as hexane/butanol/ethanol/water or chloroform/methanol/water.
Q3: What are the key parameters to optimize for maximizing Magnoflorine yield? A3: To maximize yield, you should optimize the following parameters:
-
Solvent Concentration: The ratio of organic solvent to water can significantly impact extraction efficiency.
-
Temperature: Higher temperatures can increase extraction speed and yield, but excessive heat may cause degradation. A range of 50-80°C is often used.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix. However, prolonged times can lead to degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient, influencing the efficiency of the extraction.
-
Plant Material Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact, generally improving yield.
Q4: How can I quantify the amount of Magnoflorine in my extract? A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying Magnoflorine. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. The detection wavelength is often set around 220 nm, 275 nm, or 320 nm.
Troubleshooting Guide: Common Issues in Magnoflorine Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for Magnoflorine. 2. Suboptimal Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Poor Plant Material Quality: Low concentration of Magnoflorine in the source material due to harvest time, storage, or geographic origin. 4. Insufficient Cell Lysis: Plant cell walls are not adequately ruptured to release the compound. | 1. Optimize Solvent System: Test aqueous ethanol or methanol at different concentrations (e.g., 50%, 70%, 80%). For alkaloids, slightly acidic conditions (e.g., adding 0.1% formic acid) can improve solubility. 2. Optimize Parameters: Use a systematic approach like Response Surface Methodology (RSM) to find the optimal combination of temperature, time, and solvent ratio.[2][3] 3. Verify Plant Material: If possible, use a certified reference material to validate your process. Ensure proper drying and storage of plant material away from light and moisture. 4. Improve Pre-processing: Ensure the plant material is ground to a fine, consistent powder. For methods like Ultrasound-Assisted Extraction (UAE), ensure sufficient ultrasonic power is applied to facilitate cell wall disruption. |
| Compound Degradation | 1. Excessive Heat: Magnoflorine, like many natural products, can be sensitive to high temperatures. 2. Light or Air Exposure: Prolonged exposure can lead to photodegradation or oxidation. 3. Extreme pH: Highly alkaline or acidic conditions can cause structural changes. | 1. Control Temperature: Use lower temperatures for extraction where possible (e.g., UAE can be effective at 40-60°C). If using high-temperature methods, minimize the duration. Evaporate solvents under reduced pressure at moderate temperatures (e.g., 45°C).[4] 2. Protect Extract: Use amber glassware and consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Maintain pH: Keep the extraction and purification solutions in a neutral to slightly acidic range. |
| Poor Purity / Difficulty in Purification | 1. Co-extraction of Impurities: The initial extraction pulls out many other compounds with similar polarities. 2. Chromatographic Tailing: As a quaternary alkaloid, Magnoflorine can interact strongly with silica-based columns, leading to broad, tailing peaks and poor separation. | 1. Perform a Pre-purification Step: Use solid-phase extraction (SPE) or liquid-liquid partitioning to remove major classes of impurities before high-resolution chromatography. 2. Optimize Chromatography: a. Use Mobile Phase Modifiers: Add modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to the HPLC mobile phase to improve peak shape. b. Consider Alternative Techniques: Centrifugal Partition Chromatography (CPC) is highly effective for purifying alkaloids as it avoids solid stationary phases, thus preventing irreversible adsorption and tailing.[5] |
Data Presentation: Extraction Parameters and Yields
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Comparison of Extraction Method Efficiency for Phenolic Compounds
| Extraction Method | Typical Advantages | Relative Yield Comparison | Reference(s) |
| Maceration | Simple, low-cost setup. | Baseline | [6][7] |
| Soxhlet Extraction | Continuous and exhaustive extraction. | Higher than Maceration | [6][8] |
| Ultrasound-Assisted Extraction (UAE) | Faster, reduced solvent consumption, higher yield, operates at lower temperatures. | Higher than Maceration & Soxhlet | [9][10] |
| Microwave-Assisted Extraction (MAE) | Very fast, reduced solvent use, high efficiency. | Comparable or Higher than UAE | [8] |
| Pressurized Liquid Extraction (PLE) | Fast, automated, uses less solvent. | High Efficiency | [8] |
Table 2: Reported Extraction & Purification Yields for Magnoflorine
| Plant Source | Method | Solvent System | Yield | Purity | Reference |
| Berberis cretica (root) | PLE followed by CPC | PLE: Methanol; CPC: Ethyl acetate/Butanol/Water (0.6:1.5:3 v/v/v) | 18 mg from 300 mg crude extract | 95.7% | [4] |
| Ziziphi Spinosae Semen | HSCCC | n-Butanol/Ethyl acetate/Water (2:3:5, v/v) | 75 mg from 500 mg crude extract | 95.7% | |
| Berberis vulgaris (root) | PLE followed by CPC | PLE: Methanol; CPC: Chloroform/Methanol/Water (4:3:3 v/v/v) with acid/base modifiers | High purity isolate (yield not quantified in mg) | >95% | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Magnoflorine
This protocol describes a general method for extracting Magnoflorine from dried, powdered plant material.
-
Preparation: Weigh 10 g of finely powdered plant material (e.g., Berberis root) and place it into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasonic power to ~250 W.
-
Extraction: Sonicate the mixture for 30 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification.
Protocol 2: HPLC Quantification of Magnoflorine
This protocol provides a standard method for the analysis and quantification of Magnoflorine in a crude extract.
-
Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System & Column: Use an HPLC system with a UV-Vis or DAD detector. Employ a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 275 nm.
-
Quantification: Prepare a calibration curve using a certified Magnoflorine standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to quantify the amount in the sample extract.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, purification, and analysis of Magnoflorine.
References
- 1. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response Surface Methodology for Optimization of Citrullus lanatus Rind Extraction Conditions, Phytochemical Screening and its Antioxidant Activities | Trends in Sciences [tis.wu.ac.th]
- 3. phcog.com [phcog.com]
- 4. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]
- 5. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
dealing with Magnoflorine iodide light sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Magnoflorine iodide, with a specific focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a concern?
This compound is a quaternary aporphine (B1220529) alkaloid with various biological activities, including anti-fungal, anti-diabetic, and anti-oxidative properties.[1] Like many aporphine alkaloids, this compound is susceptible to degradation upon exposure to light. This photodegradation can lead to a loss of the compound's potency, the formation of unknown impurities, and consequently, unreliable and irreproducible experimental results.[2][3] The iodide salt itself can also be light-sensitive, potentially leading to the release of free iodine and a visible discoloration (yellowing) of the compound or its solutions.[4]
Q2: How should I store this compound to minimize light-induced degradation?
Proper storage is critical to maintain the integrity of this compound. Both the solid compound and its solutions should be protected from light at all times.
-
Solid Compound: Store in a tightly sealed, amber glass vial or a container wrapped in aluminum foil at 4°C.[5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes in amber or foil-wrapped tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
Q3: What type of lighting is recommended when working with this compound?
To minimize photodegradation, it is best to work in a dimly lit area. If possible, use a safelight that emits long-wavelength light, such as red or yellow light (>500 nm), as shorter wavelengths (UV and blue light) are generally more damaging.[6] Avoid direct exposure to sunlight or strong artificial lighting.
Q4: Can I use antioxidants to protect my this compound solution?
While antioxidants like ascorbic acid have been shown to protect some photosensitive compounds, their use with this compound requires caution.[7] It is crucial to first conduct a pilot experiment to ensure that any added antioxidant does not interfere with the biological activity of this compound or the experimental assay itself.
Q5: Does this compound fluoresce, and how does this impact my experiments?
Yes, aporphine alkaloids, including Magnoflorine, can exhibit fluorescence.[8] This intrinsic fluorescence can be a source of interference in fluorescence-based assays, potentially leading to false-positive signals. It is essential to run appropriate controls, such as wells containing only the compound and media, to measure and subtract any background fluorescence. The degradation products of this compound may also have different fluorescent properties, which could lead to unexpected changes in signal over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage: Confirm that both the solid compound and stock solutions have been stored protected from light and at the recommended temperatures. |
| 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old or discolored solutions. | |
| 3. Minimize Light Exposure During Experiment: Use opaque or foil-wrapped tubes and plates. Work quickly and in a dimly lit environment when handling the compound. | |
| Incorrect Concentration | 1. Spectrophotometric Analysis: Although a full stability-indicating method would be required for precise quantification, a simple UV-Vis scan can sometimes indicate gross degradation by changes in the absorption spectrum. The UV maxima for Magnoflorine are reported to be around 231 nm and 329 nm.[5] |
| 2. Analytical Chromatography: If available, use HPLC to assess the purity of your stock solution compared to a freshly prepared standard. |
Issue 2: Unexpected or high background signal in fluorescence-based assays.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of this compound | 1. Compound-Only Control: In your assay plate, include wells with this compound at the experimental concentrations in the assay buffer/media but without cells. This will allow you to quantify the compound's intrinsic fluorescence. |
| 2. Background Subtraction: Subtract the average fluorescence intensity of the compound-only control from your experimental wells. | |
| Formation of Fluorescent Degradation Products | 1. Time-Course Experiment: Measure the fluorescence of a this compound solution in media over the time course of your experiment (with and without light exposure) to see if the fluorescence changes, indicating the formation of fluorescent degradation products. |
| 2. Use Red-Shifted Fluorophores: If possible, use fluorescent probes that excite and emit at longer wavelengths (red or far-red) to minimize interference from the potential blue-green autofluorescence of small molecules. | |
| Cellular Autofluorescence | 1. Unstained Cell Control: Include a control of unstained cells to measure the baseline cellular autofluorescence. |
| 2. Use Phenol (B47542) Red-Free Media: Phenol red in cell culture media is fluorescent and can contribute to background noise.[9] |
Issue 3: Visible color change (yellowing) of the solid compound or solutions.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of the Iodide Salt | 1. Discard the Solution/Compound: A visible color change indicates significant degradation and the formation of free iodine. Do not use this material for experiments as its activity will be compromised and it could introduce confounding variables. |
| 2. Review Handling and Storage Procedures: Ensure that all light-protection protocols are being strictly followed to prevent future occurrences. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Work Environment: Perform all steps in a dimly lit room or under a safelight. Avoid direct overhead lighting.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated balance and weighing paper
-
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder quickly. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Handling this compound for Cell-Based Assays
-
Work Environment: Conduct all steps in a cell culture hood with the sash down and the light off, or in a dimly lit room.
-
Materials:
-
Frozen aliquot of this compound stock solution
-
Pre-warmed, phenol red-free cell culture medium
-
Sterile, opaque or foil-wrapped microcentrifuge tubes
-
Black-walled, clear-bottom microplates for fluorescence assays
-
Aluminum foil or an opaque lid for the microplate
-
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature, protected from light. b. Prepare serial dilutions of the stock solution in phenol red-free cell culture medium using opaque or foil-wrapped tubes. c. Carefully add the diluted this compound solutions to the appropriate wells of the cell culture plate. d. Immediately cover the plate with aluminum foil or an opaque lid to protect it from light. e. Place the covered plate in the incubator. f. For any downstream analysis (e.g., microscopy, plate reading), keep the plate covered until the moment of measurement.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting unexpected fluorescence.
References
- 1. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fda.gov [fda.gov]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. mdpi.com [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Magnoflorine and Berberine
For Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
Introduction
Magnoflorine (B1675912) and berberine (B55584) are natural isoquinoline (B145761) alkaloids, predominantly found in plants of the Berberidaceae, Ranunculaceae, and Menispermaceae families. Both compounds have been the subject of extensive research due to their broad spectrum of pharmacological activities.[1][2] Berberine is a well-documented compound with established anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3] Magnoflorine, an aporphine (B1220529) alkaloid, also exhibits a wide range of similar biological effects, including anti-inflammatory, anti-diabetic, and anti-cancer activities.[1][4]
This guide provides an objective, data-driven comparison of the biological activities of magnoflorine and berberine. It is important to note that while the user query specified "magnoflorine iodide," the vast majority of scientific literature focuses on the magnoflorine cation itself, as the biological activity is attributed to this core structure. The iodide salt is primarily used to improve solubility and stability for experimental use. This comparison will, therefore, focus on the activities of the parent alkaloids. We will delve into their comparative efficacy in key therapeutic areas, summarize quantitative data from experimental studies, detail common experimental protocols, and illustrate the signaling pathways they modulate.
Comparative Analysis of Anti-Cancer Activity
Both magnoflorine and berberine demonstrate significant anti-cancer potential by modulating various cellular processes, including proliferation, apoptosis, and cell cycle progression.[1][5]
Berberine has been extensively studied and shown to exert anti-cancer effects across a wide range of malignancies. Its mechanisms include the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and inflammation.[6][7] Berberine modulates several critical signaling pathways, such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK, to inhibit tumor growth.[5][6] It can also enhance the efficacy of conventional chemotherapy drugs like cisplatin (B142131) by increasing apoptosis in cancer cells.[6]
Magnoflorine also inhibits cancer cell proliferation and induces apoptosis.[1][8] Studies have confirmed its activity against lung, breast, glioma, and gastric cancer cells.[1][9] Similar to berberine, magnoflorine can block the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth regulation.[8][10] Furthermore, magnoflorine has been shown to synergistically enhance the anti-proliferative effect of doxorubicin (B1662922) (DOX) in breast cancer cells while not affecting normal cells.[11]
Quantitative Data: Anti-Cancer Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and other quantitative measures of the anti-proliferative effects of magnoflorine and berberine in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC₅₀ / Effect | Duration (h) | Reference |
| Magnoflorine | Breast Cancer | MCF7, MDA-MB-231 | Strong viability reduction at 10–80 μM | - | [11] |
| Magnoflorine | Lung Cancer | NCI-H1299 | Dose-dependent growth inhibition | 48 | [9] |
| Magnoflorine | Glioblastoma | T98G | 24% apoptosis at 10 mg/mL | 48 | [9] |
| Berberine | Gastric Cancer | MGC 803 | Time- and dose-dependent inhibition | - | [6] |
| Berberine | Breast Cancer | - | Upregulation of caspase-3 & -9 with cisplatin | - | [6] |
Comparative Analysis of Anti-Inflammatory Activity
Inflammation is a key pathological factor in many chronic diseases. Both alkaloids exhibit potent anti-inflammatory properties through the modulation of critical signaling pathways and the suppression of pro-inflammatory mediators.
Berberine exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12][13] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[3][13] Berberine's ability to suppress cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 further contributes to its anti-inflammatory profile.[3][14]
Magnoflorine demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.[4][15] Its mechanism involves the suppression of the TLR4-mediated NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[16]
Signaling Pathway: NF-κB Inhibition
Both compounds interfere with the NF-κB pathway, a primary regulator of inflammatory gene expression. The diagram below illustrates the general mechanism of NF-κB activation and the inhibitory action of magnoflorine and berberine.
Caption: Inhibition of the NF-κB signaling pathway by Magnoflorine and Berberine.
Comparative Analysis of Metabolic Regulation
Both alkaloids have shown promise in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[17][18]
Berberine is well-known for its potent hypoglycemic effects, which are comparable to the prescription drug metformin.[3] It improves insulin (B600854) sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[19][20] Clinical trials have demonstrated that berberine can significantly improve the lipid profile by lowering triglycerides (TG), total cholesterol (TC), and LDL-cholesterol, while increasing HDL-cholesterol.[21][22][23]
Magnoflorine also possesses significant anti-diabetic properties, helping to regulate blood glucose levels and improve insulin sensitivity.[15][18] Recent studies show it can alleviate nonalcoholic fatty liver disease (NAFLD) by improving dyslipidemia (decreasing serum TG, TC, and LDL-C) and reducing hepatic inflammation.[24]
Quantitative Data: Effects on Metabolic Parameters
This table summarizes findings from clinical and preclinical studies on the metabolic effects of magnoflorine and berberine.
| Compound | Study Type | Model | Key Findings | Reference |
| Magnoflorine | Preclinical | NAFLD Mice | Decreased serum triglycerides, total cholesterol, LDL-C; Increased HDL-C. | [24] |
| Magnoflorine | Preclinical | Diabetic Rats | Decreased fasting blood glucose level. | [18] |
| Berberine | Meta-analysis | Human Trials | Significantly reduces triglycerides (-0.367 mmol/L) and fasting plasma glucose (-0.515 mmol/L). | [25] |
| Berberine | Clinical Trial | Human (MetS) | Improves lipid profile and insulin sensitivity. | [17][21] |
Signaling Pathway: PI3K/AKT/mTOR Modulation
The PI3K/AKT/mTOR pathway is central to cell growth, proliferation, and metabolism. Both alkaloids have been shown to inhibit this pathway, which contributes to their anti-cancer and metabolic regulatory effects.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by alkaloids.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments commonly used to assess the biological activities of magnoflorine and berberine.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic or anti-proliferative effects of the compounds on cancer or normal cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of magnoflorine or berberine (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined using dose-response curve analysis.
-
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following compound treatment.
-
Methodology:
-
Treatment: Treat cells with the desired concentrations of magnoflorine or berberine for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cell-based experiments.
Conclusion
Both magnoflorine and berberine are potent bioactive alkaloids with significant therapeutic potential.
-
Similarities: Both compounds exhibit broad-spectrum anti-cancer, anti-inflammatory, and metabolic regulatory activities. They share common mechanisms of action, including the inhibition of crucial signaling pathways like PI3K/AKT/mTOR and NF-κB.
-
Differences: Berberine is arguably more extensively researched, with a larger body of evidence from both preclinical and clinical studies, particularly for its effects on metabolic syndrome.[17][21][25] Magnoflorine shows unique promise in specific areas, such as alleviating NAFLD and synergizing with conventional chemotherapeutics like doxorubicin.[11][24] Some comparative studies suggest berberine may be more potent in certain activities; for instance, it demonstrated pro-cognitive effects at a lower dose than magnoflorine.[26]
References
- 1. jpccr.eu [jpccr.eu]
- 2. Recent studies on berberine and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 11. mdpi.com [mdpi.com]
- 12. A Descriptive Review of the Antioxidant Effects and Mechanisms of Action of Berberine and Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Berberine for Metabolic Syndrome · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 18. mdpi.com [mdpi.com]
- 19. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. health.clevelandclinic.org [health.clevelandclinic.org]
- 24. Magnoflorine alleviates nonalcoholic fatty liver disease by modulating lipid metabolism, mitophagy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Magnoflorine Iodide and Palmatine for Therapeutic Development
A detailed guide for researchers, scientists, and drug development professionals on the biochemical properties, mechanisms of action, and potential therapeutic applications of Magnoflorine (B1675912) iodide and palmatine (B190311).
This guide provides a comparative overview of two naturally occurring alkaloids, Magnoflorine iodide and palmatine, to assist researchers in evaluating their potential for drug development. While direct comparative studies are limited, this document synthesizes available experimental data on their individual pharmacological profiles.
Biochemical and Pharmacological Profile
Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, including species from the Berberidaceae, Magnoliaceae, and Papaveraceae families.[1][2][3] Palmatine is a protoberberine alkaloid present in plants such as Coptis chinensis and Phellodendron amurense.[4][5] Both compounds have a history of use in traditional medicine.[4][5]
Table 1: General Properties of this compound and Palmatine
| Property | This compound | Palmatine |
| Chemical Class | Aporphine Alkaloid[1] | Protoberberine Alkaloid[5] |
| Molecular Formula | C20H24INO4 | C21H22NO4+[6] |
| Molecular Weight | 469.31 g/mol | 352.41 g/mol [6] |
| Reported Sources | Berberis cretica, Magnolia grandiflora, Tinospora crispa[1][7] | Coptis chinensis, Corydalis yanhusuo, Phellodendron amurense[6] |
Quantitative Performance Data
The following tables summarize key pharmacokinetic and cytotoxic parameters for Magnoflorine and palmatine based on available preclinical studies.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Magnoflorine | Palmatine |
| Bioavailability | Low; 22.6% (absolute, rats)[8] | Low; <10% (oral, rats)[4] |
| Time to Max. Concentration (Tmax) | 0.54 ± 0.34 h (oral, rats)[1] | 0.9 ± 0.9 h (10 mg/kg, oral, rats)[4] |
| Max. Concentration (Cmax) | 38.16 ± 29.29 ng/mL (oral, rats)[1] | 86 ± 10 ng/mL (10 mg/kg, oral, rats)[4] |
| Elimination Half-life (t1/2) | 5.68 ± 7.51 h (oral, rats)[1] | 5.7 ± 2.1 h (10 mg/kg, oral, rats)[4] |
| Metabolism | Phase I and Phase II metabolism identified[9] | Primarily glucuronidation and sulfation[10][11] |
| Distribution | Rapid and wide distribution, highest in the liver[8] | Highest concentrations in gastrointestinal tissues and kidneys[4] |
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 Value |
| Magnoflorine | Hela (cervical cancer) | Data not specified[1] |
| U251 (brain tumor) | Data not specified[1] | |
| HEPG2 (hepatocellular carcinoma) | Data not specified[1] | |
| Palmatine | 3T3-L1 (preadipocyte) | 84.32 µg/mL[12] |
| HepG2 (hepatocellular carcinoma) | 112.80 µg/mL[12] | |
| A431 (skin epithelial carcinoma) | Concentration- and time-dependent apoptosis[6] |
Mechanisms of Action and Signaling Pathways
Both Magnoflorine and palmatine exhibit multi-target pharmacological effects by modulating various signaling pathways.
Magnoflorine: Anti-inflammatory and Anti-cancer Pathways
Magnoflorine has demonstrated significant anti-inflammatory and anti-cancer activities. Its mechanisms involve the regulation of key inflammatory and cell survival pathways.
dot
Caption: Signaling pathways modulated by Magnoflorine.
Magnoflorine exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] In rheumatoid arthritis models, it has been shown to suppress the PI3K/Akt/NF-κB axis while activating the Keap1-Nrf2/HO-1 pathway.[13] In cancer, Magnoflorine can induce apoptosis and autophagy through the PI3K/Akt/mTOR and p38 signaling pathways, and it has been shown to enhance the sensitivity of breast cancer cells to doxorubicin.[2][3]
Palmatine: Multi-target Regulatory Effects
Palmatine demonstrates broad therapeutic potential through its modulation of anti-inflammatory, antioxidant, and metabolic pathways.[4]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 3. jpccr.eu [jpccr.eu]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmatine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Magnoflorine Iodide and Other Aporphine Alkaloids for Researchers
For Immediate Release
Shanghai, China – December 20, 2025 – This guide provides a comprehensive comparison of magnoflorine (B1675912) iodide and other prominent aporphine (B1220529) alkaloids, offering researchers, scientists, and drug development professionals a detailed overview of their comparative performance based on available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate informed decisions in research and development.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure.[1] They are found in various plant families and have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-diabetic properties.[1][2] Magnoflorine, a quaternary aporphine alkaloid, has been the subject of extensive research for its broad therapeutic potential.[3] This guide focuses on comparing magnoflorine iodide with other notable aporphine alkaloids such as lanuginosine, liriodenine, boldine (B1667363), and nuciferine.
Comparative Analysis of Biological Activities
The following sections provide a quantitative comparison of the cytotoxic, anti-inflammatory, and anti-diabetic activities of this compound and other selected aporphine alkaloids.
Cytotoxic Activity
The cytotoxic potential of aporphine alkaloids has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Magnoflorine | HEPG2 (Liver) | 1.17 | [4] |
| U251 (Brain) | 20.4 | [4] | |
| MDA-MB-468 (Breast) | < 1000 | [5] | |
| NCI-H1299 (Lung) | < 1000 | [5] | |
| T98G (Glioblastoma) | < 1000 | [5] | |
| TE671 (Rhabdomyosarcoma) | < 1000 | [5] | |
| Lanuginosine | HEPG2 (Liver) | 7.14 | [4] |
| U251 (Brain) | 11.4 | [4] | |
| Liriodenine | HEp-2 (Laryngeal) | 2.33 | [5] |
| A-549 (Lung) | 18.2 µg/mL | [5] | |
| K-562 (Leukemia) | 16.2 µg/mL | [5] | |
| Boldine | Kasumi-1 (Leukemia) | 46 | [6] |
| KG-1 (Leukemia) | 116 | [6] | |
| K-562 (Leukemia) | 145 | [6] |
Table 1: Comparative Cytotoxic Activity of Aporphine Alkaloids. This table summarizes the IC50 values of magnoflorine, lanuginosine, liriodenine, and boldine against various human cancer cell lines.
Anti-inflammatory Activity
Aporphine alkaloids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways like NF-κB and MAPK.
| Alkaloid | Assay | Metric | Value | Reference |
| Magnoflorine | IL-1β-induced inflammation in MH7A cells | Decreased proliferation, migration, invasion | - | [7] |
| Boldine | Carrageenan-induced paw edema (in vivo) | ED50 | 34 mg/kg | [8] |
| Prostaglandin biosynthesis (in vitro) | % Inhibition at 75 µM | 53% | [8] |
Table 2: Comparative Anti-inflammatory Activity of Magnoflorine and Boldine. This table presents data on the anti-inflammatory effects of magnoflorine and boldine from in vivo and in vitro studies.
Anti-diabetic Activity
Several aporphine alkaloids have been investigated for their potential in managing diabetes, with a focus on their ability to enhance glucose uptake and stimulate insulin (B600854) secretion.
| Alkaloid | Cell Line | Assay | Effect | Reference |
| Magnoflorine | 3T3-L1 adipocytes | Adipogenesis Inhibition | IC50 = 68.8 µM | [9] |
| Nuciferine | 3T3-L1 adipocytes | Glucose Uptake | Increased | [6] |
| 2-hydroxy-1-methoxyaporphine | 3T3-L1 adipocytes | Glucose Consumption | Significantly increased | [6] |
| Pronuciferine | 3T3-L1 adipocytes | Glucose Consumption | Significantly increased | [6] |
Table 3: Comparative Anti-diabetic Activity of Aporphine Alkaloids. This table highlights the effects of various aporphine alkaloids on glucose metabolism in adipocytes.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide to provide a reference for researchers.
Cytotoxicity Assays (MTT and XTT)
Objective: To determine the concentration of an alkaloid that inhibits cell viability by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the aporphine alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
XTT Assay: Add XTT solution (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with an electron coupling agent. Viable cells reduce XTT to a soluble orange formazan product.[1]
-
-
Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of aporphine alkaloids on glucose uptake in adipocytes.
Protocol Outline:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail.
-
Serum Starvation: Serum-starve the differentiated adipocytes to clear insulin receptors.
-
Compound Incubation: Incubate the cells with the desired concentration of the aporphine alkaloid.
-
Glucose Uptake Measurement:
-
Radiolabeled Glucose: Add a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-deoxyglucose) and incubate for a short period.
-
Fluorescent Glucose Analog: Alternatively, use a fluorescent glucose analog like 6-NBDG.[10]
-
-
Cell Lysis and Measurement: Wash the cells to remove excess glucose analog, lyse the cells, and measure the incorporated radioactivity (scintillation counting) or fluorescence (fluorescence plate reader).
-
Data Analysis: Normalize the glucose uptake to the total protein content and compare the treated groups to the control.[10]
Western Blotting for Signaling Pathway Analysis
Objective: To detect the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPK).
Protocol Outline:
-
Protein Extraction: Treat cells with the aporphine alkaloid, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p38) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 to 1:20000 dilution) for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The biological effects of aporphine alkaloids are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.
Caption: Workflow for determining the cytotoxic activity of aporphine alkaloids using MTT or XTT assays.
Caption: Inhibition of the NF-κB signaling pathway by aporphine alkaloids.
Caption: Modulation of the MAPK signaling pathway by aporphine alkaloids.
Conclusion
This guide provides a comparative overview of this compound and other aporphine alkaloids, highlighting their potential in various therapeutic areas. The presented data and protocols are intended to serve as a valuable resource for the scientific community to guide future research and drug development efforts in this promising class of natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and mechanisms of action of these alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Natural Products on Commercial Oral Antidiabetic Drugs in Enhancing 2-Deoxyglucose Uptake by 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Nuciferine Inhibited the Differentiation and Lipid Accumulation of 3T3-L1 Preadipocytes by Regulating the Expression of Lipogenic Genes and Adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antipyretic effects of boldine | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Magnoflorine Iodide: A Comparative Analysis of its Anticancer Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the anticancer effects of Magnoflorine iodide against established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details underlying molecular mechanisms, and provides standardized protocols for the validation of its anticancer properties.
Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated significant potential as an anticancer agent by inhibiting cancer cell proliferation and inducing programmed cell death.[1] This guide offers an objective evaluation of its performance against current standards of care in breast and lung cancer cell lines.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound compared to doxorubicin and cisplatin in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Magnoflorine | MDA-MB-468 | 187.32 µg/mL | [1][2] |
| Magnoflorine | MCF-7 | 1960.8 µg/mL | [2] |
| Doxorubicin | MDA-MB-231 | 6.602 µM | [3] |
| Doxorubicin | MCF-7 | 8.306 µM | [3] |
Note: IC50 values for Magnoflorine and Doxorubicin in MCF-7 cells are from different studies and should be compared with consideration for potential variations in experimental conditions.
Table 2: Comparative Cytotoxicity (IC50) in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Magnoflorine | NCI-H1299 | 189.65 µg/mL | [1][2] |
| Magnoflorine | A549 | 296.7 µg/mL | [1][2] |
| Cisplatin | NCI-H1299 | 27 ± 4 µM | [4] |
| Cisplatin | A549 | 9 ± 1.6 µM | [4] |
Signaling Pathways Modulated by Magnoflorine
Magnoflorine exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt/mTOR pathway and the activation of the JNK pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its overactivation is a common feature in many cancers.[5][6] Magnoflorine has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[5][6][7]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating apoptosis. Activation of the JNK pathway can lead to programmed cell death.[5][8][9] Studies have indicated that Magnoflorine can induce apoptosis in cancer cells through the activation of this pathway.[5][8][9]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control compounds. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[14][15][16][17]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to analyze the distribution of cells in different phases of the cell cycle.[18][19][20][21][22]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
References
- 1. benchchem.com [benchchem.com]
- 2. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpccr.eu [jpccr.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
A Comparative Guide to In Vitro Applications of Magnoflorine Iodide
For researchers and professionals in drug development, understanding the nuanced in vitro effects of bioactive compounds is paramount. This guide provides a comparative analysis of Magnoflorine iodide, a quaternary aporphine (B1220529) alkaloid, against other well-researched natural compounds. The data presented herein is collated from various studies to offer a standardized comparison of their biological activities.
Anti-Cancer Activity: Magnoflorine vs. Berberine (B55584)
Magnoflorine and Berberine, both isoquinoline (B145761) alkaloids, have demonstrated significant anti-cancer properties. Below is a comparison of their efficacy in inhibiting the proliferation of various cancer cell lines.
Data Presentation: Anti-Proliferative Effects
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Magnoflorine | NCI-H1299 | Lung Cancer | 189.65 | ~554 | [1] |
| MDA-MB-468 | Breast Cancer | 187.32 | ~547 | [1] | |
| T98G | Glioblastoma | - | - | [1] | |
| TE671 | Rhabdomyosarcoma | 22.83 | ~67 | [1] | |
| A549 | Lung Cancer | 296.7 | ~867 | [1] | |
| MCF7 | Breast Cancer | 1960.8 | ~5728 | [1] | |
| ACC-201 | Gastric Adenocarcinoma | 15.75 | ~46 | [2] | |
| AGS | Gastric Adenocarcinoma | 17.19 | ~50 | [2] | |
| MKN-74 | Metastatic Gastric Adenocarcinoma | 34.82 | ~102 | [2] | |
| NCI-N87 | Metastatic Gastric Adenocarcinoma | 33.31 | ~97 | [2] | |
| Berberine | MGC803 | Gastric Carcinoma | - | 45 (48h) | [3] |
| SNU-5 | Gastric Carcinoma | - | 48 | [3] | |
| MKN-45P | Gastric Cancer | 66.72 (24h), 36 (48h) | ~198 (24h), ~107 (48h) | [4] |
Anti-Inflammatory Activity: Magnoflorine vs. Quercetin (B1663063)
The anti-inflammatory potential of Magnoflorine is compared here with Quercetin, a well-known flavonoid, in the context of their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Data Presentation: Anti-Inflammatory Effects in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | Effect on NO Production | Effect on TNF-α Production | Effect on IL-6 Production | Reference |
| Magnoflorine | Dose-dependent | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [5] |
| Quercetin | 20 µM | 52% inhibition (Fisetin, a similar flavonol) | Significant reduction | Significant reduction | [6][7] |
| 5, 10, 25, 50 µM | Significant inhibition | Significant reduction | Significant reduction | [8][9] |
Experimental Protocols
Cell Viability and Proliferation Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Magnoflorine, Berberine) for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]
-
2. BrdU Assay (5-bromo-2'-deoxyuridine)
-
Principle: This immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine (B127349) analog, into the DNA of proliferating cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.
-
During the final 2-24 hours of treatment, add BrdU to the culture medium.
-
Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.[1]
-
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
2. Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry.[1]
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Magnoflorine's anti-cancer signaling pathways.
Caption: General workflow for in vitro cell viability assay.
Caption: Magnoflorine's anti-inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibitory Effect of Berberine and d-Limonene on Human Gastric Carcinoma Cell Line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
- 5. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Magnoflorine Iodide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Magnoflorine Iodide's Anti-Inflammatory Properties Against Established Alternatives, Supported by Experimental Data.
Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive cross-validation of the anti-inflammatory efficacy of this compound, comparing its performance with established anti-inflammatory agents: Methotrexate, Dexamethasone, and Indomethacin. The following sections present a detailed analysis of their mechanisms of action, supported by quantitative in vivo and in vitro experimental data, and detailed experimental protocols.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of Magnoflorine and the selected comparator drugs are mediated through distinct molecular pathways.
-
This compound: Primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This dual inhibition leads to a downstream reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
-
Methotrexate: Its anti-inflammatory mechanism is complex and not fully elucidated, but a primary mode of action is the promotion of adenosine release . Adenosine, acting on its receptors, suppresses inflammatory functions of neutrophils, macrophages, and lymphocytes.
-
Dexamethasone: As a potent synthetic glucocorticoid, Dexamethasone binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, leading to a broad inhibition of the inflammatory cascade.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[5][6] This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vivo Anti-Inflammatory Efficacy
This section compares the in vivo anti-inflammatory effects of Magnoflorine with Methotrexate in a widely used animal model of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established preclinical model for studying the pathology and therapeutic interventions for rheumatoid arthritis.
Table 1: Comparison of Magnoflorine and Methotrexate in a Murine Collagen-Induced Arthritis Model [7][8][9][10]
| Treatment Group | Dosage | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) |
| Control (CIA) | Vehicle | 8.5 ± 1.2 | 4.5 ± 0.5 |
| Magnoflorine | 20 mg/kg/day | 4.2 ± 0.8 | 2.8 ± 0.4 |
| Methotrexate | 1 mg/kg/day | 3.8 ± 0.7 | 2.5 ± 0.3 |
| *p < 0.05 compared to the Control (CIA) group. |
Experimental Protocol: Collagen-Induced Arthritis in DBA/1J Mice [7][11]
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: Upon the onset of arthritis (typically around day 28), mice are orally administered with Magnoflorine (20 mg/kg/day), Methotrexate (1 mg/kg/day), or vehicle daily for 21 days.
-
Assessment: Arthritis severity is scored based on the swelling and erythema of the paws. Paw swelling is measured using a digital caliper. At the end of the study, joint tissues are collected for histological analysis of inflammation, pannus formation, and bone erosion.
In Vitro Anti-Inflammatory Efficacy
The in vitro anti-inflammatory activity of Magnoflorine and comparator drugs is assessed by their ability to inhibit the production of key inflammatory mediators in cell-based assays.
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.
Table 2: Inhibition of Pro-Inflammatory Cytokine and Mediator Production by Magnoflorine and Comparator Drugs
| Compound | Target | IC50 Value | Cell Line | Reference |
| Magnoflorine | TNF-α | ~50 µg/mL (Estimated) | RAW264.7 | [7] |
| IL-6 | ~40 µg/mL (Estimated) | RAW264.7 | [7] | |
| IL-1β | >100 µg/mL | RAW264.7 | [7] | |
| NO Production | Not Reported | RAW264.7 | ||
| Dexamethasone | TNF-α | ~1 nM | Human Retinal Pericytes | [12][13] |
| IL-6 | Not Reported | |||
| IL-1β | Not Reported | |||
| Indomethacin | COX-1 | 230 nM | Purified Enzyme | [5] |
| COX-2 | 630 nM | Purified Enzyme | [5] |
Note: IC50 values for Magnoflorine on cytokine production are estimated from dose-response data presented in the cited literature, as direct IC50 values were not provided. The experimental conditions for each compound may vary across different studies.
Experimental Protocol: Cytokine Inhibition Assay in RAW264.7 Macrophages [7]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of Magnoflorine, Dexamethasone, or vehicle for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using specific ELISA kits.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Magnoflorine's inhibition of NF-κB and MAPK pathways.
Caption: Workflow for the Collagen-Induced Arthritis model.
Conclusion
The collective evidence from both in vivo and in vitro studies demonstrates that this compound possesses significant anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid basis for its observed effects on reducing pro-inflammatory cytokine production and mitigating inflammatory responses in animal models.
When compared to established anti-inflammatory agents, Magnoflorine shows a comparable in vivo efficacy to Methotrexate in a murine model of rheumatoid arthritis. While direct quantitative comparisons of in vitro potency (IC50 values) with Dexamethasone and Indomethacin are limited by the availability of head-to-head studies, the existing data suggests that Magnoflorine is a potent inhibitor of inflammatory responses.
Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals in designing and interpreting future studies in this promising area.
References
- 1. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. maokangbio.com [maokangbio.com]
- 12. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Magnoflorine Iodide: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of magnoflorine (B1675912) iodide against standard antifungal drugs. The data presented is based on available in vitro studies, offering insights into its potential as a novel antifungal agent. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has demonstrated notable in vitro antifungal activity against clinically relevant fungal pathogens, including Candida and Trichophyton species. Research indicates that its mechanism of action involves the disruption of fungal cell wall integrity and the inhibition of ergosterol (B1671047) biosynthesis, crucial pathways for fungal survival. While direct comparative studies with standard antifungal agents under identical conditions are limited, this guide consolidates the existing data to provide a preliminary assessment of magnoflorine iodide's efficacy.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for magnoflorine and standard antifungal drugs against various fungal species. It is crucial to note that the data for magnoflorine and the standard drugs are derived from separate studies, which may introduce variability. Therefore, this comparison should be interpreted with caution.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Magnoflorine | Candida strains | 50 | [1][2] |
| Trichophyton rubrum | 62.5 | [3] | |
| Trichophyton mentagrophytes | 62.5 | [3] | |
| Fluconazole | Candida spp. | ≤8 (Susceptible) | [4][5][6] |
| 16-32 (Susceptible-Dose Dependent) | [4][5][6] | ||
| ≥64 (Resistant) | [4][5][6] | ||
| Amphotericin B | Candida spp. | 0.25 - 1 | [7][8] |
| Miconazole (B906) | Candida spp. (Fluconazole-susceptible) | 0.12 (MIC⁹⁰) | [9][10] |
| Candida spp. (Fluconazole-resistant) | 0.5 (MIC⁹⁰) | [9][10] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity of magnoflorine was determined using the broth microdilution method, largely following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[7]
1. Inoculum Preparation:
-
Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C.
-
Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The fungal suspension was further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Drug Dilution:
-
This compound and standard antifungal agents were dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create stock solutions.
-
Serial twofold dilutions of the drugs were prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
-
Each well was inoculated with the prepared fungal suspension.
-
The microtiter plates were incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible fungal growth compared to the drug-free control well. For azoles like fluconazole, this is often a prominent reduction in turbidity (approximately 50%), while for amphotericin B, it is typically complete inhibition.
Mechanism of Action Studies
1. α-Glucosidase Inhibition Assay (against Candida albicans)
This assay determines the ability of magnoflorine to inhibit α-glucosidase, an enzyme involved in fungal cell wall synthesis.[1][2]
-
Reaction Mixture: A reaction mixture containing the α-glucosidase enzyme and magnoflorine at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) was pre-incubated.
-
Substrate Addition: The reaction was initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture was incubated at 37°C.
-
Measurement: The amount of p-nitrophenol released from the hydrolysis of pNPG was measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of α-glucosidase inhibition was calculated by comparing the absorbance of the wells containing magnoflorine to the control wells without the inhibitor. A study by Kim et al. (2018) found that magnoflorine at 50 μg/mL inhibited 55.91 ± 7.17% of α-glucosidase activity.[1][2]
2. Ergosterol Biosynthesis Inhibition Assay (against Trichophyton rubrum)
This assay quantifies the effect of magnoflorine on the synthesis of ergosterol, a vital component of the fungal cell membrane.[3]
-
Fungal Culture: T. rubrum was cultured in a suitable broth medium in the presence of varying concentrations of magnoflorine.
-
Cell Lysis and Saponification: Fungal cells were harvested, and the cell pellets were treated with alcoholic potassium hydroxide (B78521) to lyse the cells and saponify the cellular lipids.
-
Ergosterol Extraction: The non-saponifiable lipids, including ergosterol, were extracted using a solvent such as n-heptane.
-
Quantification: The extracted ergosterol was quantified using high-performance liquid chromatography (HPLC) with UV detection at approximately 282 nm.
-
Inhibition Analysis: The reduction in ergosterol content in magnoflorine-treated cells compared to untreated controls indicated the inhibition of the ergosterol biosynthesis pathway. Studies have shown that magnoflorine reduces the activity of key enzymes in this pathway, such as squalene (B77637) epoxidase and CYP51.[3]
Visualizations
Conclusion
This compound exhibits promising in vitro antifungal activity against both yeast and dermatophyte species. Its multifaceted mechanism of action, targeting both cell wall and cell membrane integrity, suggests it could be a valuable candidate for further drug development. However, the lack of direct, head-to-head comparative studies with standard antifungal agents is a significant data gap. Future research should focus on conducting such studies to definitively establish the relative efficacy of this compound and to further elucidate its potential role in the management of fungal infections.
References
- 1. Antifungal activity of magnoflorine against Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity and potential mechanism of magnoflorine against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale for Reading Fluconazole MICs at 24 Hours Rather than 48 Hours When Testing Candida spp. by the CLSI M27-A2 Standard Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. View of Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope [jidc.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Magnoflorine and its Iodide Salt for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its salt form is critical for advancing preclinical and clinical studies. This guide provides a detailed comparative analysis of magnoflorine (B1675912) and its iodide salt, focusing on their physicochemical properties, pharmacological activities, and the signaling pathways they modulate. While extensive research is available for magnoflorine, data for its iodide salt is less comprehensive. This guide consolidates the available experimental data and provides context for the anticipated properties of the iodide salt.
Physicochemical Properties: A Tale of Two Forms
The conversion of the magnoflorine cation to its iodide salt is expected to influence its physical and chemical characteristics, which can have significant implications for its handling, formulation, and bioavailability.
| Property | Magnoflorine | Magnoflorine Iodide | References |
| Molecular Formula | C20H24NO4+ | C20H24INO4 | [1] |
| Molecular Weight | 342.4 g/mol | 469.319 g/mol | [1][2] |
| Appearance | Crystalline solid | Off-white crystalline powder | [3][4] |
| Solubility | Approx. 10 mg/mL in PBS (pH 7.2) Approx. 50 mg/mL in ethanol (B145695) Approx. 100 mg/mL in DMSO and DMF | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. ≥ 2.08 mg/mL (4.43 mM) in a DMSO/SBE-β-CD/saline solution. Direct aqueous solubility data is not available. | [3][4][5] |
| Stability | Stable for ≥ 4 years at -20°C as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day. | Expected to have good solid-state stability. Quantitative stability studies are not readily available. | [3] |
| Bioavailability | Low bioavailability with high absorption and elimination rates.[6][7] Co-administration with other herbal compounds can increase its bioavailability.[6] | In vivo bioavailability and pharmacokinetic data are not available. | [6][7] |
Note: The formation of a salt, such as the iodide salt, is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound.[8][9] While specific experimental data for this compound is lacking, it is plausible that it exhibits improved aqueous solubility compared to the free cation form, which could potentially lead to enhanced bioavailability. However, this remains to be experimentally verified.
Pharmacological Activities: A Comparative Overview
Magnoflorine exhibits a broad spectrum of pharmacological activities.[6][7] It is anticipated that this compound, which provides the same active magnoflorine cation, will retain these properties.[10]
Anti-inflammatory Activity
Magnoflorine has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[11][12] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12] Studies on adjuvant-induced arthritis in rats have shown that magnoflorine treatment can improve severe symptoms by attenuating inflammatory responses.[11]
While direct experimental data for the anti-inflammatory activity of this compound is not available in the reviewed literature, it is expected to exhibit similar efficacy due to the presence of the same active moiety.
Anticancer Activity
Magnoflorine has been investigated for its anticancer potential against various cancer cell lines.[13] It has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[13] The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of magnoflorine against different cancer cell lines.
| Cell Line | Cancer Type | IC50 of Magnoflorine (µg/mL) | Reference |
| TE671 | Rhabdomyosarcoma | 16.47 ± 4.84 | [14] |
| T98G | Glioblastoma | Not explicitly stated, but synergistic effects with cisplatin (B142131) observed. | [14] |
| NCI-H1299 | Lung Cancer | 36.53 ± 6.73 (in combination with cisplatin) | [14] |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but synergistic effects with cisplatin observed. | [14] |
| A549 | Lung Cancer | Data not available in the provided search results. | |
| MCF7 | Breast Cancer | Data not available in the provided search results. | |
| HeLa | Cervical Cancer | Data not available in the provided search results. |
No direct experimental data on the anticancer activity (e.g., IC50 values) of this compound was found in the searched literature. However, given that the active component is the magnoflorine cation, similar anticancer activity is anticipated.
Signaling Pathways
Magnoflorine exerts its pharmacological effects by modulating multiple signaling pathways. The iodide salt is expected to act through the same mechanisms.
Key Signaling Pathways Modulated by Magnoflorine:
-
PI3K/Akt/NF-κB Pathway: Inhibition of this pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of magnoflorine.[11][13]
-
Keap1-Nrf2/HO-1 Pathway: Activation of this pathway contributes to the antioxidant and cytoprotective effects of magnoflorine.[11]
-
MAPK (ERK, JNK, p38) Pathways: Magnoflorine has been shown to attenuate the phosphorylation of p65, IκBα, ERK, JNK, and p38 MAPKs, contributing to its anti-inflammatory effects.[12]
-
AKT/mTOR Pathway: Blockade of this signaling cascade is involved in the induction of apoptosis in cancer cells.[13]
Below are diagrams illustrating some of the key signaling pathways modulated by magnoflorine.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies commonly used in the study of magnoflorine. These protocols would be applicable for the evaluation of this compound as well.
Synthesis of this compound (General Procedure)
While a specific protocol for the synthesis of this compound was not found, a general approach for the formation of quaternary ammonium (B1175870) iodide salts of alkaloids involves the following steps:
-
Dissolution: The parent alkaloid (magnoflorine) is dissolved in a suitable organic solvent (e.g., methanol, acetone).
-
Reaction: An excess of methyl iodide (CH3I) is added to the solution.
-
Incubation: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight to allow for the quaternization of the nitrogen atom.
-
Precipitation and Isolation: The resulting quaternary ammonium iodide salt, which is often less soluble in the reaction solvent, precipitates out of the solution. The precipitate is then collected by filtration.
-
Purification: The collected solid is washed with a suitable solvent to remove any unreacted starting materials and byproducts. Recrystallization from an appropriate solvent system can be performed to obtain the pure this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (magnoflorine or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the test compound, harvested, and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system.
Conclusion and Future Directions
Magnoflorine is a well-studied aporphine (B1220529) alkaloid with a wide range of promising pharmacological activities. Its iodide salt, while less characterized, is expected to retain these biological properties, potentially with improved physicochemical characteristics that could be advantageous for drug development.
The primary gap in the current knowledge is the lack of direct comparative studies between magnoflorine and its iodide salt. Future research should focus on:
-
Quantitative analysis of the physicochemical properties of this compound, including its aqueous solubility, stability under various conditions, and hygroscopicity, in direct comparison to magnoflorine.
-
In-depth pharmacokinetic and bioavailability studies of this compound to determine if the salt form offers advantages in drug absorption and distribution.
-
Direct comparative in vitro and in vivo studies to confirm that the pharmacological efficacy of this compound is comparable or superior to that of magnoflorine.
By addressing these research questions, a more complete understanding of the therapeutic potential of magnoflorine and its iodide salt can be achieved, paving the way for further development of this promising natural product.
References
- 1. This compound | 4277-43-4 | Benchchem [benchchem.com]
- 2. CAS 4277-43-4 | this compound [phytopurify.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (+)-MAGNOFLORINE IODIDE CAS#: 2141-09-5 [m.chemicalbook.com]
- 5. (+)-Magnoflorine iodide (this compound) | Fungal抑制剂 | MCE [medchemexpress.cn]
- 6. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpccr.eu [jpccr.eu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Magnoflorine Iodide: A Synergistic Partner in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Magnoflorine, a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. While its standalone therapeutic potential is noteworthy, emerging evidence highlights its remarkable synergistic effects when combined with other therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of Magnoflorine's synergistic activities with various compounds, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Synergistic Effects with Chemotherapeutic Agents
Magnoflorine has demonstrated significant synergistic or additive effects when combined with conventional chemotherapeutic drugs, offering the potential to enhance efficacy and mitigate dose-limiting toxicities.
Magnoflorine and Cisplatin (B142131)
Studies have revealed that Magnoflorine, in combination with cisplatin, augments the anti-cancer action against several cancer cell lines. The interaction between these two compounds has been shown to be synergistic or additive, suggesting a promising chemotherapy regimen.[1][2]
Quantitative Data Summary: Magnoflorine and Cisplatin Combination
| Cell Line | Cancer Type | IC50 (µg/mL) - Magnoflorine Alone | IC50 (µg/mL) - Cisplatin Alone | Interaction Type | Reference |
| TE671 | Rhabdomyosarcoma | Data not specified | Data not specified | Additive | [1] |
| T98G | Glioblastoma | Data not specified | Data not specified | Additive with a tendency towards synergy | [1] |
| NCIH1299 | Lung Cancer | Data not specified | Data not specified | Data not specified | [1] |
| MDA-MB-468 | Breast Cancer | Data not specified | Data not specified | Additive | [1] |
Note: Specific IC50 values for the combination treatment and the resulting Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI) were not explicitly provided in the summarized search results, but the interaction type was determined by isobolographic analysis.
Magnoflorine and Doxorubicin (B1662922) (DOX)
The combination of Magnoflorine and doxorubicin has shown potent synergistic effects in breast cancer cells. This combination significantly inhibits cell proliferation, migration, and invasion, while inducing apoptosis and autophagy.[3][4][5]
Quantitative Data Summary: Magnoflorine and Doxorubicin Combination
| Cell Line | Cancer Type | Observation | Interaction Type | Reference |
| MCF7 | Breast Cancer | Enhanced reduction in cell viability | Synergistic | [4] |
| MDA-MB-231 | Breast Cancer | Enhanced reduction in cell viability | Synergistic | [4] |
| MDA-MB-453 | Breast Cancer | Significant inhibition of proliferation | Not explicitly stated | [4] |
| BT474 | Breast Cancer | Significant inhibition of proliferation | Not explicitly stated | [4] |
Note: While the studies confirm a synergistic effect through isobolographic analysis, specific quantitative data like CI or FICI values were not available in the provided search snippets.
Signaling Pathways Modulated by Magnoflorine Combinations
The synergistic effects of Magnoflorine with chemotherapeutic agents are attributed to its ability to modulate multiple signaling pathways involved in cancer cell survival, proliferation, and apoptosis.
When combined with doxorubicin, Magnoflorine has been shown to block the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth.[3][5] Concurrently, the combination promotes the p38 MAPK pathway, leading to the activation of autophagy.[4] Furthermore, the combination therapy reduces the expression of the anti-apoptotic protein Bcl-2 and enhances the cleavage of caspases-9 and -3, thereby promoting apoptosis.[3][5]
Signaling pathway of Magnoflorine and Doxorubicin synergy.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of Magnoflorine, the combination drug, or the combination of both for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Isobolographic Analysis
Isobolographic analysis is a method used to evaluate the nature of interactions (synergism, additivity, or antagonism) between two drugs.
-
Determine IC50: Calculate the 50% inhibitory concentration (IC50) for each drug individually from their dose-response curves.
-
Construct the Isobologram: Plot the IC50 value of Magnoflorine on the x-axis and the IC50 value of the other drug on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Analyze Combination Data: Determine the concentrations of the two drugs in combination that produce a 50% inhibitory effect. Plot these data points on the same graph.
-
Interpret the Results:
-
Synergism: The data points for the combination fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Checkerboard Assay and Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is used to systematically assess the interaction between two compounds.
-
Prepare Drug Dilutions: Prepare serial dilutions of Magnoflorine and the second compound in a 96-well plate. Drug A is diluted horizontally, and Drug B is diluted vertically.
-
Inoculation: Add the target cells to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth. Determine the MIC of each drug alone and in combination.
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Workflow for assessing synergistic effects.
Conclusion
The evidence strongly suggests that Magnoflorine iodide holds significant promise as a synergistic agent in combination therapies, particularly in the context of cancer treatment. Its ability to enhance the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin, while potentially allowing for dose reduction and mitigation of side effects, warrants further investigation. The modulation of key signaling pathways such as PI3K/AKT/mTOR and p38 MAPK appears to be central to its synergistic mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and expand upon these findings, paving the way for the development of novel and more effective combination treatment strategies.
References
- 1. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 3. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. punnettsquare.org [punnettsquare.org]
A Head-to-Head Comparison of Magnoflorine Iodide and Other Natural Products in Preclinical Research
In the landscape of natural product drug discovery, isoquinoline (B145761) alkaloids have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of Magnoflorine iodide with two other prominent natural alkaloids, Berberine and Palmatine. The focus is on their anti-inflammatory and anti-cancer properties, supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of Biological Activities
Magnoflorine, Berberine, and Palmatine, all belonging to the isoquinoline alkaloid family, exhibit a range of therapeutic effects. While they share structural similarities, their potency and mechanisms of action can vary, making a direct comparison crucial for targeted drug development.
Anti-Inflammatory Activity
An in vivo study directly comparing the anti-inflammatory effects of these alkaloids demonstrated that all three possess significant inhibitory activity against serotonin-induced hind paw edema and acetic acid-induced vascular permeability in mice. Notably, Berberine and Palmatine showed more pronounced dose-dependent effects in these models compared to Magnoflorine[1][2].
| Compound | In Vivo Anti-Inflammatory Model | Observed Effect | Reference |
| Magnoflorine | Serotonin-induced hind paw edema in mice | Inhibition of inflammation | [2] |
| Acetic acid-induced vascular permeability in mice | Inhibition of vascular permeability | [2] | |
| Berberine | Serotonin-induced hind paw edema in mice | Significant and dose-dependent inhibition of inflammation | [2] |
| Acetic acid-induced vascular permeability in mice | Significant and dose-dependent inhibition of vascular permeability | [2] | |
| Palmatine | Serotonin-induced hind paw edema in mice | Significant and dose-dependent inhibition of inflammation | [2] |
| Acetic acid-induced vascular permeability in mice | Significant and dose-dependent inhibition of vascular permeability | [2] |
Anticancer Activity
The cytotoxic effects of Magnoflorine, Berberine, and Palmatine have been evaluated against various cancer cell lines. A comparative study on melanoma cell lines revealed that Berberine exhibited the highest cytotoxic activity, followed by Palmatine, while Magnoflorine showed lower cytotoxicity[3]. Another study comparing their effects on four different carcinoma cell lines (FaDu, SCC-25, MCF-7, and MDA-MB-231) also indicated that Berberine generally had higher cytotoxic properties than Palmatine and Magnoflorine[1]. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below, highlighting the differences in their potency across different cancer types. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Magnoflorine | A375 (Melanoma) | > 200 | [3] |
| G-361 (Melanoma) | > 200 | [3] | |
| SK-MEL-3 (Melanoma) | > 200 | [3] | |
| FaDu (Pharynx) | > 200 | ||
| SCC-25 (Tongue) | > 200 | ||
| MCF-7 (Breast) | > 200 | ||
| MDA-MB-231 (Breast) | > 200 | ||
| TE671 (Rhabdomyosarcoma) | 22.83 | [4] | |
| T98G (Glioblastoma) | Not specified | ||
| NCI-H1299 (Lung) | 189.65 | [4] | |
| MDA-MB-468 (Breast) | 187.32 | [4] | |
| Berberine | A375 (Melanoma) | 52.73 | [3] |
| G-361 (Melanoma) | 21.25 | [3] | |
| SK-MEL-3 (Melanoma) | Not specified | ||
| FaDu (Pharynx) | < 100 | ||
| SCC-25 (Tongue) | < 100 | ||
| MCF-7 (Breast) | Not specified | ||
| MDA-MB-231 (Breast) | < 100 | ||
| Palmatine | A375 (Melanoma) | > 200 | [3] |
| G-361 (Melanoma) | ~120 | [3] | |
| SK-MEL-3 (Melanoma) | ~88 | [3] | |
| FaDu (Pharynx) | 160.26 ± 8.64 | ||
| SCC-25 (Tongue) | 112.85 ± 16.33 | ||
| MCF-7 (Breast) | 33.22 ± 3.31 | ||
| MDA-MB-231 (Breast) | 149.20 ± 12.06 | ||
| OVCAR-4 (Ovarian) | 5.5 - 7.9 µM | [5] | |
| ACC-201 (Gastric) | 4.909 ± 0.017 | [5] |
Signaling Pathways
The therapeutic effects of these alkaloids are mediated through their modulation of key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathways
All three compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation. They prevent the degradation of IκBα, thereby inhibiting the translocation of the p65 subunit to the nucleus. Additionally, they modulate the MAPK (Mitogen-activated protein kinase) signaling pathway, affecting the phosphorylation of p38, JNK, and ERK.
Anticancer Signaling Pathways
In the context of cancer, these alkaloids impact pathways crucial for cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a common target. By inhibiting this pathway, these compounds can induce apoptosis and inhibit cell proliferation. They also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, Berberine, or Palmatine for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on fluorescence:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample to understand the activation state of signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, Berberine, and Palmatine all demonstrate promising anti-inflammatory and anti-cancer properties. Comparative studies suggest that Berberine and Palmatine may possess more potent activity in certain models compared to Magnoflorine. However, the efficacy of these compounds is highly dependent on the specific biological context, including the cell type and the experimental conditions. This guide provides a foundational comparison to aid researchers in selecting the most appropriate compound for their specific research focus and in designing rigorous experimental protocols for further investigation. The provided data and methodologies should be considered as a starting point for more detailed, direct comparative studies to fully elucidate the therapeutic potential of these natural products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Magnoflorine Iodide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Magnoflorine iodide's performance with other alternatives, supported by experimental data. We delve into the molecular pathways it modulates and provide detailed protocols for key validation experiments.
Magnoflorine, a quaternary aporphine (B1220529) alkaloid, has garnered significant attention for its diverse pharmacological activities.[1][2] It is often studied for its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][3][4] This guide focuses on the validated mechanisms of action of Magnoflorine, with the understanding that this compound serves as a salt form for administration, where the biological activity is attributed to the Magnoflorine cation.
Comparative Analysis of Magnoflorine's Mechanism of Action
To provide a clear perspective on Magnoflorine's efficacy, we compare its primary mechanisms of action with established alternatives in relevant therapeutic areas.
| Therapeutic Area | Target Pathway/Mechanism | Magnoflorine | Alternative(s) | Key Findings |
| Neuroprotection (Alzheimer's Disease) | JNK Signaling Pathway Inhibition | Significantly inhibits phosphorylated c-Jun N-terminal kinase (JNK).[5][6] | Donepezil: A standard clinical drug for Alzheimer's disease. | Magnoflorine showed better efficacy than Donepezil in improving cognitive deficits and Alzheimer's disease pathology in preclinical models.[5][6] |
| Anti-inflammatory | NF-κB and MAPK Signaling Pathway Inhibition | Suppresses the activation of Toll-like receptor 4 (TLR4), leading to inhibition of NF-κB and MAPK (p38, ERK, and JNK) pathways.[7][8] This reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] | Berberine: Another isoquinoline (B145761) alkaloid with well-documented anti-inflammatory effects through similar pathways. | Magnoflorine is a constituent of plants that also contain Berberine, and they may have synergistic effects. Pharmacokinetic studies show that other compounds in herbal medicines can increase Magnoflorine's bioavailability.[1] |
| Anti-cancer (Breast Cancer) | PI3K/Akt/mTOR Signaling Pathway Inhibition & Apoptosis/Autophagy Induction | In combination with Doxorubicin, it blocks the PI3K/Akt/mTOR signaling pathway, reduces Bcl-2 expression, and enhances the cleavage of caspase-9 and -3, leading to apoptosis.[2][3][9] It also induces autophagy.[3][9] | Doxorubicin (DOX): A conventional chemotherapy agent. | Magnoflorine improves the sensitivity of breast cancer cells to Doxorubicin, suggesting its potential as an adjuvant therapy.[3][9] |
| Antioxidant | Keap1-Nrf2/HO-1 Pathway Activation | Activates the Keap1-Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[8] | Curcumin: A natural compound known for its potent antioxidant effects, also acting on the Nrf2 pathway. | Both Magnoflorine and Curcumin are natural compounds with multifaceted mechanisms. The choice may depend on the specific cellular context and desired therapeutic outcome. |
Key Signaling Pathways Modulated by Magnoflorine
The following diagrams illustrate the primary signaling pathways through which Magnoflorine exerts its therapeutic effects.
Caption: Magnoflorine's neuroprotective effect via inhibition of the JNK signaling pathway.
Caption: Anti-inflammatory action of Magnoflorine through inhibition of TLR4, NF-κB, and MAPK pathways.
Caption: Magnoflorine's anti-cancer effect via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of Magnoflorine.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, which is crucial for studying signaling pathways.
Protocol Outline:
-
Cell Lysis: Treat cells with Magnoflorine and then lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total JNK, phosphorylated JNK, total p38, phosphorylated p38, NF-κB, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Caption: A typical workflow for Western Blotting analysis.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is particularly useful for assessing the effects of a compound on the cell cycle and apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment: Treat cells with Magnoflorine for the desired duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold ethanol.
-
RNase Treatment: Treat the fixed cells with RNase to remove RNA, ensuring that the dye only binds to DNA.
-
Staining: Stain the cells with Propidium Iodide (PI), which binds stoichiometrically to DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with Magnoflorine.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpccr.eu [jpccr.eu]
- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
Independent Verification of Magnoflorine Iodide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Magnoflorine iodide's therapeutic potential against established and alternative compounds in the fields of anti-inflammatory, anticancer, and neuroprotective research. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.
Anti-inflammatory Potential: this compound vs. Berberine
Magnoflorine, an aporphine (B1220529) alkaloid, has demonstrated significant anti-inflammatory properties.[1][2] Its therapeutic effects are often compared to Berberine, another isoquinoline (B145761) alkaloid known for its potent anti-inflammatory activity.[3][4][5] Both compounds target key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Comparative Efficacy in Modulating Inflammatory Responses
| Parameter | Magnoflorine | Berberine | Reference |
| Cell Line | RAW264.7 Macrophages | RAW264.7 Macrophages | [6],[7] |
| Inducer | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | [6],[7] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in expression | Significant reduction in expression | [6][8],[4][7] |
| Effect on Inflammatory Mediators (iNOS, COX-2) | Significant reduction in expression | Significant reduction in expression | [9],[3] |
| Modulation of NF-κB Pathway | Attenuated phosphorylation of p65 and IκBα | Inhibited activation of NF-κB signaling pathway and IκBα degradation | [6][8],[4] |
| Modulation of MAPK Pathway | Attenuated phosphorylation of ERK, JNK, and p38 | Inhibited activation of MAPK signaling pathway | [6][8],[3][5] |
Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response
Caption: Magnoflorine and Berberine inhibit LPS-induced inflammation by targeting MAPK and NF-κB pathways.
Anticancer Potential: this compound vs. Doxorubicin (B1662922) in Breast Cancer
Magnoflorine has shown promise as an anti-cancer agent, particularly in sensitizing breast cancer cells to conventional chemotherapeutics like Doxorubicin.[10][11][12] Doxorubicin is a widely used chemotherapy drug that acts by intercalating DNA and inhibiting topoisomerase II.[13][14][][16]
Comparative Cytotoxicity and Proliferation Inhibition in Breast Cancer Cells
| Parameter | Magnoflorine (in combination with Doxorubicin) | Doxorubicin (alone) | Reference |
| Cell Line | MDA-MB-468, MCF-7 | MDA-MB-468, MCF-7 | [17],[14] |
| Effect on Cell Viability | Significantly enhanced Doxorubicin-induced reduction in cell viability | Dose-dependent reduction in cell viability | [12] |
| Effect on Cell Proliferation | Significantly promoted Doxorubicin-induced anti-proliferative effects | Inhibition of proliferation | [12][17] |
| Induction of Apoptosis | Enhanced Doxorubicin-induced apoptosis; increased caspase-3 activation | Induces apoptosis | [10][11][12][17] |
| Cell Cycle Arrest | Promoted Doxorubicin-induced cell cycle arrest in S/G2 phases | Causes cell cycle arrest | [17] |
| Modulation of PI3K/Akt/mTOR Pathway | Blocks activation of PI3K/Akt/mTOR signaling | - | [10][11] |
Signaling Pathway: Magnoflorine's Sensitization of Breast Cancer Cells to Doxorubicin
References
- 1. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]
- 11. jpccr.eu [jpccr.eu]
- 12. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. Doxorubicin - Wikipedia [en.wikipedia.org]
- 17. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Magnoflorine and Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the neuroprotective effects of two naturally occurring isoquinoline (B145761) alkaloids: Magnoflorine and Berberine. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in neurodegenerative disease research and drug development.
Comparative Efficacy: A Quantitative Overview
The neuroprotective properties of Magnoflorine and Berberine have been evaluated in various in vitro and in vivo models of neurological disorders. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy.
Table 1: Neuroprotective Effects in a Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO in Rats) [1]
| Parameter | Treatment Group | Dose (mg/kg/day) | Outcome |
| Infarct Volume (%) | MCAO Control | - | 45.3 ± 3.1 |
| Magnoflorine | 10 | 32.1 ± 2.8 | |
| Magnoflorine | 20 | 25.6 ± 2.5 | |
| Berberine (Positive Control) | 50 | 28.9 ± 2.7 | |
| Brain Water Content (%) | MCAO Control | - | 82.4 ± 1.5 |
| Magnoflorine | 10 | 79.1 ± 1.2 | |
| Magnoflorine | 20 | 77.8 ± 1.1 | |
| Berberine (Positive Control) | 50 | 78.3 ± 1.3 | |
| Neurological Deficit Score | MCAO Control | - | 3.8 ± 0.4 |
| Magnoflorine | 10 | 2.5 ± 0.3 | |
| Magnoflorine | 20 | 1.9 ± 0.2 | |
| Berberine (Positive Control) | 50 | 2.2 ± 0.3* |
*p < 0.05 compared to MCAO control group
Table 2: Effects on Cognitive Function in a Mouse Model of Scopolamine-Induced Amnesia [2][3][4]
| Compound | Effective Dose for Cognition Enhancement (mg/kg, i.p.) |
| Magnoflorine | 20 |
| Berberine | 5 |
Table 3: Effects on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia
| Parameter | Treatment Group | Dose (mg/kg/day) | Change vs. MCAO Control |
| Malondialdehyde (MDA) | Magnoflorine | 10 | Decreased |
| Magnoflorine | 20 | Decreased | |
| Superoxide (B77818) Dismutase (SOD) | Magnoflorine | 10 | Increased |
| Magnoflorine | 20 | Increased |
Note: While a direct quantitative comparison for oxidative stress markers in the same study is unavailable, independent studies indicate both compounds mitigate oxidative stress. Berberine has been shown to decrease MDA and increase SOD activity in various neurotoxicity models.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of Magnoflorine and Berberine are mediated through distinct and overlapping signaling pathways.
Magnoflorine: Targeting JNK and Sirt1/AMPK Pathways
Magnoflorine has been shown to exert its neuroprotective effects primarily through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) pathway.[1][5][6]
JNK Signaling Pathway Inhibition by Magnoflorine
Caption: Magnoflorine inhibits the JNK signaling pathway.
Sirt1/AMPK Signaling Pathway Activation by Magnoflorine
Caption: Magnoflorine activates the Sirt1/AMPK pathway.
Berberine: A Multi-Targeted Approach
Berberine's neuroprotective effects are more pleiotropic, involving the modulation of several key signaling pathways. These include, but are not limited to, the PI3K/Akt, NF-κB, AMPK, Nrf2, and MAPK pathways. This multi-targeted approach allows Berberine to influence a wider range of cellular processes, including inflammation, oxidative stress, apoptosis, and autophagy.
Key Signaling Pathways Modulated by Berberine
Caption: Berberine modulates multiple neuroprotective pathways.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments used to assess the neuroprotective effects of Magnoflorine and Berberine.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a compound in an animal model of a neurodegenerative disease.
Caption: General workflow for in vivo neuroprotection studies.
Cell Viability Assessment: MTT Assay[7][8][9][10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of Magnoflorine or Berberine for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ peptide, 6-OHDA, glutamate) to the wells and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay[12][13][14][15][16]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation: Fix cells or brain tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: For fluorescent detection, counterstain with a nuclear stain like DAPI and visualize under a fluorescence microscope. For colorimetric detection, use a substrate that produces a colored precipitate.
-
Quantification: The percentage of TUNEL-positive cells is calculated relative to the total number of cells.
Western Blot Analysis for Signaling Proteins[17][18][19][20][21]
Western blotting is used to detect specific proteins in a sample. This protocol is for the detection of phosphorylated JNK (p-JNK).
-
Protein Extraction: Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Measurement of Oxidative Stress Markers[2][22][23][24][25]
This protocol outlines the measurement of Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) activity in brain homogenates.
MDA Assay (TBARS Method):
-
Homogenate Preparation: Homogenize brain tissue in ice-cold 1.15% KCl solution.
-
Reaction Mixture: To 100 µL of homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 1 mL of n-butanol and pyridine (B92270) (15:1 v/v) and vortex. Centrifuge at 4000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
SOD Activity Assay:
-
Homogenate Preparation: Homogenize brain tissue in phosphate (B84403) buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, phenazine (B1670421) methosulfate, and nitroblue tetrazolium (NBT).
-
Initiation: Start the reaction by adding NADH.
-
Incubation and Termination: Incubate at 30°C for 90 seconds and then stop the reaction by adding glacial acetic acid.
-
Absorbance Measurement: Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
Conclusion
Both Magnoflorine and Berberine demonstrate significant neuroprotective potential, albeit through partially distinct molecular mechanisms. Magnoflorine appears to be a targeted inhibitor of the JNK pathway and an activator of the Sirt1/AMPK pathway, making it a promising candidate for conditions where these pathways are dysregulated. Berberine, with its multi-targeted approach, offers a broader spectrum of action against various pathological processes in neurodegeneration.
The choice between these two compounds for further research and development will depend on the specific neurodegenerative condition being targeted and the desired mechanistic intervention. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further comparative studies to fully elucidate the therapeutic potential of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling [pubmed.ncbi.nlm.nih.gov]
- 5. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Magnoflorine Iodide: A Comparative Meta-Analysis for Researchers
For researchers and drug development professionals exploring novel therapeutic agents, Magnoflorine iodide, a quaternary aporphine (B1220529) alkaloid, presents a compelling profile with a broad spectrum of pharmacological activities. This guide provides a meta-analysis of existing research, offering a comparative overview of its performance, detailed experimental protocols for key assays, and a visual representation of its mechanisms of action through signaling pathway diagrams. While the bulk of the research focuses on Magnoflorine, the active cation, "this compound" is the salt form often used in research settings.
Quantitative Performance Data
The anti-cancer potential of Magnoflorine has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been collated from various studies to provide a clear comparison of its efficacy.
| Cancer Type | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-468 | 187.32 | ~547.0 | [1] |
| MCF7 | 1960.8 | ~5727.0 | [1] | |
| Lung Cancer | NCI-H1299 | 189.65 | ~553.9 | [1] |
| A549 | 296.7 | ~866.4 | [1] | |
| Glioblastoma | T98G | Not specified | Not specified | [1] |
| Rhabdomyosarcoma | TE671 | 22.83 | ~66.7 | [1] |
| Hepatocellular Carcinoma | HepG2 | 0.4 | ~1.17 | [2] |
| Brain Tumor | U251 | 7 | ~20.4 | [2] |
| Cervical Cancer | HeLa | Inactive | Inactive | [2] |
Note: The molecular weight of Magnoflorine is approximately 342.4 g/mol . The conversion to µM is an estimation based on this molecular weight.
In addition to its cytotoxic effects, Magnoflorine has been shown to induce apoptosis in cancer cells. For instance, in T98G glioma cells, treatment with 10 mg/mL of Magnoflorine resulted in 24.02% of the cells undergoing apoptosis.[1] In other cell lines such as TE671, NCI-H1299, and MDA-MB-468, the same concentration induced apoptosis in 10.71%, 10.98%, and 13.26% of cells, respectively.[1]
Comparison with Alternative and Combination Therapies
Magnoflorine has been investigated in combination with conventional chemotherapeutic agents, often demonstrating synergistic or additive effects.
-
With Doxorubicin (B1662922) (DOX): In breast cancer cells, the combination of Magnoflorine and DOX significantly enhanced the anti-proliferative effects compared to DOX alone.[3] This combination was also found to promote apoptosis and autophagy through the modulation of the PI3K/AKT/mTOR and p38 MAPK signaling pathways.[3]
-
With Cisplatin (B142131): In various cancer cell lines, including breast, lung, rhabdomyosarcoma, and glioblastoma, Magnoflorine in combination with cisplatin resulted in synergistic or additive pharmacological interactions.[4]
While direct, extensive comparative studies with other natural alkaloids are limited, the available data suggests Magnoflorine possesses a distinct and potent bioactivity profile. For instance, its IC50 values in certain cancer cell lines are comparable to or even lower than those of other well-known natural compounds like berberine, though this can be highly cell-line dependent.
Experimental Protocols
To facilitate the replication and further investigation of Magnoflorine's effects, detailed protocols for key experimental assays are provided below.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01–2 mg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add a solubilizing agent, such as 150 µL of dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[2][5]
-
Calculate cell viability as a percentage of the untreated control cells.
-
2. BrdU (5-bromo-2'-deoxyuridine) Assay:
This immunoassay measures DNA synthesis to determine cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells and is detected using a specific antibody.
-
Protocol Outline:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Towards the end of the treatment period (e.g., the last 2-24 hours), add a 10 µM BrdU labeling solution to the culture medium.[6]
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).[6]
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry:
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells, making it ideal for assessing apoptosis and cell cycle distribution.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.[2]
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound, then harvest and fix them in cold ethanol.
-
Treat the fixed cells with RNase to remove RNA.
-
Stain the cells with PI, which binds to DNA.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Protein Expression Analysis
Western Blotting:
This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by this compound.
-
Protocol Outline:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Bcl-2, Caspase-3).[8]
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Signaling Pathways and Mechanisms of Action
Magnoflorine exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Caption: Magnoflorine's inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells.
Caption: Magnoflorine-induced apoptosis via the ROS-JNK signaling pathway.
Caption: Neuroprotective effects of Magnoflorine through the Sirt1/AMPK pathway.
This comprehensive guide serves as a valuable resource for researchers, providing a solid foundation for further exploration of this compound as a potential therapeutic agent. The collated data, detailed protocols, and visual pathway representations are intended to streamline research efforts and accelerate the drug development process.
References
- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Proper Disposal of Magnoflorine Iodide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Magnoflorine iodide, a quaternary alkaloid utilized in various research applications. Adherence to these protocols is critical for maintaining laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental release, avoid dust formation and ensure the area is evacuated of unprotected personnel[1].
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various chemical information sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄INO₄ | [2] |
| Molecular Weight | 469.31 g/mol | [2][3] |
| CAS Number | 2141-09-5 | [1][2] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 252°C | [4] |
| Storage Temperature | 2-8°C (Protect from light) | [4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [3][4] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P264, P270, P301+P317, P330 | [1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations for chemical waste. The following protocol provides a general framework for its disposal.
1. Waste Segregation and Collection:
- Solid Waste: Collect unadulterated this compound powder and any grossly contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").
3. Storage:
- Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
4. Disposal Request:
- Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, contact your institution's EHS office to arrange for collection and disposal. Do not attempt to dispose of this compound down the drain or in regular trash.
5. Decontamination:
- All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Use a suitable solvent (e.g., ethanol, methanol) followed by a soap and water wash. The rinsate from the decontamination process should be collected as hazardous liquid waste.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Magnoflorine Iodide
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Magnoflorine iodide, a bioactive alkaloid compound. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and minimize exposure risk. Adherence to these procedures is mandatory for all personnel working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as Acutely Toxic (Category 4, Oral) , with the primary hazard being H302: Harmful if swallowed . It may also cause skin and eye irritation upon contact. The compound is light-sensitive and incompatible with strong oxidizing agents.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and halides.[1] Therefore, stringent adherence to PPE protocols is essential.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact. Regularly inspect gloves for tears or punctures. |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles and a full-face shield. | To protect eyes and face from splashes and airborne particles. |
| Body Protection | A dedicated, disposable lab coat or coveralls. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be conducted in a designated area, within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Preparation and Weighing
-
Designate a Workspace: Cordon off a specific area for handling this compound. Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a labeled waste container are inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Use an anti-static weigh boat or a tared vial.
-
Slowly and carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Avoid any sudden movements that could create airborne dust.
-
Close the primary container immediately after weighing.
-
-
Solution Preparation:
-
Add the desired solvent to the vial containing the weighed powder.
-
Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved. Sonication may be used to aid dissolution.[2]
-
Storage
-
Short-term (powder): Store in a tightly sealed, light-resistant container in a cool, dry place (2-10°C).[1]
-
Long-term (powder): For extended storage, maintain at -20°C.[2]
-
In solution: Store in a sealed vial, protected from light, at -80°C for up to one year.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of down the drain. [3][4]
-
Segregate Waste: Collect all contaminated materials, including gloves, bench paper, weigh boats, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Aqueous Waste Treatment (Recommended): For aqueous solutions, consider treating the waste to reduce its toxicity. A common laboratory method for iodine-containing waste is to reduce the iodide to the less harmful iodide ion using a solution of sodium thiosulfate.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3][6]
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
| Spill | For a small spill, carefully absorb the material with an inert absorbent material and place it in the hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS office immediately. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
